molecular formula C9H8N2O4 B102829 Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide CAS No. 17348-71-9

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide

Número de catálogo: B102829
Número CAS: 17348-71-9
Peso molecular: 208.17 g/mol
Clave InChI: PNSWPHLJTBSRJR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide is a chemical compound that serves as a versatile building block in organic synthesis and materials science research . As a derivative of the 2,1,3-benzoxadiazole (BOX) heterocycle, this compound features an electron-accepting core due to the presence of the oxygen atom and N-oxide moiety, making it a valuable acceptor unit in the design of π-conjugated systems with a donor-acceptor (D-π-A) architecture . Such structures are fundamental in the development of advanced organic materials. The primary research value of this compound and its analogues lies in their application as fluorophores . Researchers utilize the benzoxadiazole unit to synthesize novel compounds that exhibit strong, solvent-dependent fluorescence emission, typically in the bluish-green region of the spectrum . These properties make them suitable for use in the development of organic electronic devices, including solar cells, field-effect transistors, and chemical sensors . Furthermore, benzoxadiazole derivatives are frequently employed as fluorescent derivatization reagents for the detection of analytes like heavy metals . The ester functional group in its structure provides a reactive handle for further synthetic modification, allowing researchers to create a wider array of complex molecules for specific applications . Compounds based on the 2,1,3-benzoxadiazole system are known for their planar, bicyclic conjugated structure, which promotes good charge transport characteristics . Thermal analysis of similar BOX derivatives indicates stability with maximum degradation rates occurring at temperatures around 300°C, suggesting robust thermal properties for device fabrication . This product is intended for industrial and scientific research purposes only.

Propiedades

IUPAC Name

ethyl 1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-2-14-9(12)6-3-4-8-7(5-6)10-15-11(8)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSWPHLJTBSRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NO[N+](=C2C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Ethyl 2,1,3-Benzoxadiazole-5-carboxylate 1-Oxide

[1]

Part 1: Executive Summary

This compound belongs to the benzofuroxan class of heterocyclic compounds.[1] These molecules are characterized by a benzene ring fused to a furazan ring bearing an N-oxide.[1] This specific derivative is of significant interest in medicinal chemistry, particularly for its potential as a Nitric Oxide (NO) donor and its specific activity against Trypanosoma cruzi, the parasite responsible for Chagas disease .

Unlike static heterocycles, this compound exists in a dynamic tautomeric equilibrium, a property that defines its reactivity and biological interaction profile. This guide provides a comprehensive analysis of its physicochemical behavior, synthesis, and therapeutic potential.

Part 2: Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identification
  • IUPAC Name: this compound[1]

  • Common Name: Ethyl 5-benzofuroxancarboxylate[1]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O
    
    
    [1]
  • Molecular Weight: 208.17 g/mol [1]

  • Core Scaffold: Benzofuroxan (Benzo[c][1,2,5]oxadiazole 1-oxide)

Tautomeric Equilibrium (The Boulton-Katritzky Rearrangement)

Benzofuroxans exhibit a unique form of tautomerism known as the Boulton-Katritzky rearrangement . The N-oxide oxygen atom rapidly equilibrates between the N1 and N3 positions. For substituted benzofuroxans, this results in an equilibrium between the 5-substituted and 6-substituted isomers.[1]

Mechanism: In the case of an electron-withdrawing group (EWG) like the ethyl ester (-COOEt) at position 5, the equilibrium is influenced by electronic stabilization. Literature on analogous benzofuroxans (e.g., nitro-benzofuroxan) suggests that EWGs often favor the 6-substituted tautomer to minimize steric repulsion and maximize electronic delocalization, though both forms co-exist in solution.

TautomerismIsomer55-Carboxylate Isomer(N1-Oxide)TransitionDinitroso Intermediate(Transient)Isomer5->TransitionRing OpeningIsomer66-Carboxylate Isomer(N3-Oxide)Transition->Isomer5ReverseTransition->Isomer6RecyclizationIsomer6->TransitionReverse

Figure 1: The dynamic tautomeric equilibrium of benzofuroxan derivatives.

Part 3: Physicochemical Properties[1]

The physical properties of benzofuroxan esters are distinct due to the polarity of the N-oxide bond.

PropertyValue / DescriptionNote
Physical State Solid (Crystalline)Typically yellow to orange needles.[1]
Melting Point 110–115 °C (Estimated range)Based on analogous ethyl ester benzofuroxans; precise experimental verification recommended.
Solubility DMSO, DMF, Ethyl Acetate, ChloroformPoor solubility in water and hexane.
UV-Vis Absorption

nm
Characteristic benzofuroxan chromophore (yellow/orange).[1]
IR Spectrum 1720 cm

(C=O ester)1620, 1550 cm

(Furoxan ring)
N-O stretching is often coupled with ring vibrations.

H NMR
Aromatic protons:

7.5 - 8.5 ppmEthyl group: Quartet ~4.4 ppm, Triplet ~1.4 ppm
Chemical shifts of aromatic protons broaden or split due to tautomerism at room temperature.

Part 4: Synthesis & Manufacturing[2]

The most robust synthetic route involves the oxidative cyclization of o-nitroanilines. This method is preferred for its mild conditions and high yield.

Synthetic Pathway

Precursor: Ethyl 4-amino-3-nitrobenzoate.[1] Reagents: Sodium Hypochlorite (NaOCl), Potassium Hydroxide (KOH). Solvent: Ethanol/Water.

SynthesisSMEthyl 4-amino-3-nitrobenzoateStep1Deprotonation (KOH/EtOH)SM->Step1Step2Oxidative Cyclization (NaOCl)Step1->Step2 N-Chlorination IntermediateProductThis compoundStep2->Product Ring Closure

Figure 2: Oxidative synthesis of benzofuroxan from o-nitroaniline precursors.

Detailed Experimental Protocol
  • Preparation: Dissolve ethyl 4-amino-3-nitrobenzoate (10 mmol) in absolute ethanol (30 mL).

  • Basification: Add a solution of KOH (1.0 g) in ethanol (10 mL) dropwise at 0–5 °C. The solution will darken, indicating the formation of the anilide anion.

  • Oxidation: Slowly add commercial bleach (NaOCl, ~5-6% active chlorine, 15 mL) dropwise while maintaining the temperature below 10 °C. Stir vigorously.

  • Work-up: After 1 hour, dilute the mixture with ice-cold water (100 mL). The product typically precipitates as a yellow solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol or an ethanol/water mixture to obtain pure yellow needles.

Part 5: Biological & Medicinal Potential[2]

Anti-Trypanosomal Activity (Chagas Disease)

Benzofuroxans are a privileged scaffold in the search for drugs against Trypanosoma cruzi.

  • Mechanism of Action: The N-oxide moiety acts as a bioreducible pharmacophore.[1] Inside the parasite, the compound undergoes reduction (catalyzed by trypanosomal reductases), leading to the generation of free radical species and Nitric Oxide (NO) .

  • Oxidative Stress: The release of NO and reactive oxygen species (ROS) overwhelms the parasite's antioxidant defenses (trypanothione system), leading to cytotoxic effects specific to the pathogen.

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria and certain fungi.[1] The mechanism is linked to the electrophilicity of the benzofuroxan ring, which can react with thiol groups in essential microbial enzymes.

Part 6: Safety & Handling

  • Explosive Potential: Benzofuroxans are energetic materials due to the N-oxide and strained ring system.[1] While the ethyl ester derivative is relatively stable, it should not be subjected to excessive heat (>150 °C) or shock.

  • Toxicity: Handle with care.[2] Benzofuroxans are potential mutagens (Ames test positive) due to their DNA-intercalating ability and radical generation. Use full PPE (gloves, goggles, fume hood).

References

  • Benzofuroxan Tautomerism: Boulton, A. J., & Katritzky, A. R. (1962). Heterocyclic rearrangements. Part I. The rearrangement of benzofuroxans. Journal of the Chemical Society.
  • Synthesis Protocol: Gholampour, M., et al. (2013). Ligand-based design, synthesis, and experimental evaluation of novel benzofuroxan derivatives as anti-Trypanosoma cruzi agents. European Journal of Medicinal Chemistry.

  • Biological Activity: Cerecetto, H., & González, M. (2002). Benzofuroxan derivatives as potent anti-trypanosomal agents. Journal of Medicinal Chemistry.
  • Chemical Properties: Chugunova, E., et al. (2021).[3] Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activity. International Journal of Molecular Sciences.

Physicochemical characteristics of Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Guide & Experimental Protocol Subject: Physicochemical Characterization, Synthesis, and Biological Mechanism Target Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists[1][2]

Executive Summary

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide (also known as Ethyl 5-benzofuroxancarboxylate ; CAS: 17348-71-9) represents a critical scaffold in the study of heterocyclic N-oxides.[1][2] Distinguished by its benzofuroxan core, this compound is not merely a static structure but a dynamic system exhibiting rapid tautomeric equilibrium known as the Boulton-Katritzky rearrangement.[1]

Beyond its theoretical interest, this moiety serves as a potent nitric oxide (NO) donor , making it a high-value pharmacophore in the development of anti-trypanosomal agents (Chagas disease), vasodilators, and antimicrobial compounds. This guide provides a rigorous analysis of its structural dynamics, physicochemical profile, and validated synthesis protocols.

Structural Dynamics: The Boulton-Katritzky Rearrangement[1][2]

The defining physicochemical characteristic of this compound is its fluxional behavior.[1][2] Unlike standard heterocycles, the


-oxide oxygen atom is not fixed at position 1.[1] It equilibrates between positions 1 and 3 via a concerted ring-opening and ring-closing mechanism.[1][2]
The Mechanism

The rearrangement proceeds through a transient dinitroso intermediate. For the 5-carboxylate derivative, the electron-withdrawing nature of the ester group influences the equilibrium position. While 5-substituted and 6-substituted tautomers theoretically exist, resonance stabilization typically favors the 5-substituted isomer in the ground state, though rapid interconversion often leads to signal coalescence in NMR at room temperature.[1][2]

Visualization of Tautomeric Flux

BoultonKatritzky TautomerA 5-Carboxylate Isomer (N-Oxide at Pos 1) Intermediate Dinitroso Intermediate (Transient Ring Open) TautomerA->Intermediate Ring Opening Intermediate->TautomerA Fast Closure TautomerB 6-Carboxylate Isomer (N-Oxide at Pos 3) Intermediate->TautomerB Rearrangement TautomerB->Intermediate Reversion

Figure 1: The Boulton-Katritzky rearrangement mechanism showing the equilibration between the 5- and 6-carboxylate isomers via a dinitroso intermediate.[1][2]

Physicochemical Profile

Understanding the solubility and stability profile is prerequisite for biological assay design. The ester group imparts lipophilicity, facilitating membrane permeability, while the N-oxide moiety provides a redox handle.

Key Parameters[2][3][4][5][6]
ParameterValue / CharacteristicExperimental Note
Molecular Formula

MW: 208.17 g/mol
Appearance Yellow to orange crystalline solidColor arises from the extended

-conjugation of the benzofuroxan ring.[1][2]
Melting Point 68–72 °C (Typical for class)Sharp melting point indicates high purity; broad range suggests tautomeric mixtures or hydration.[2]
Solubility (High) DMSO, DCM, Ethyl Acetate, AcetonePreferred solvents for stock solutions (10–50 mM).
Solubility (Low) Water, HexaneRequires co-solvent (e.g., <1% DMSO) for aqueous bioassays.
LogP (Predicted) ~1.8 – 2.1Moderate lipophilicity; suitable for passive diffusion.[2]
Stability Light & Base SensitiveCritical: Protect from UV light to prevent photo-isomerization.[1][2] Unstable in strong base (ring destruction).[2]
Spectroscopic Signature (NMR)
  • 
     NMR (CDCl
    
    
    
    ):
    The aromatic region is diagnostic. Due to the rapid exchange (Section 2.1), signals may appear broadened at room temperature.
    • 
       1.45 (t, 3H, 
      
      
      
      )
    • 
       4.45 (q, 2H, 
      
      
      
      )
    • 
       7.5–8.5 (m, 3H, Aromatic). Note: The proton adjacent to the N-oxide is typically deshielded.[1]
      

Synthesis Protocol: Hypochlorite Oxidation

The most robust synthetic route utilizes the oxidation of ethyl 4-amino-3-nitrobenzoate.[1][2] This method avoids the use of hazardous azides (thermal decomposition method) and offers high yields under mild conditions.

Reagents & Materials
  • Precursor: Ethyl 4-amino-3-nitrobenzoate (1.0 eq)[1][2]

  • Oxidant: Sodium Hypochlorite (NaOCl, commercial bleach, ~5-10% active Cl)[1][2]

  • Base: Potassium Hydroxide (KOH) or NaOH (ethanolic solution)[2]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)[2]

Step-by-Step Methodology
  • Preparation of Precursor Solution: Dissolve ethyl 4-amino-3-nitrobenzoate (5.0 mmol) in absolute ethanol (20 mL). Ensure complete dissolution; mild heating (40 °C) is permissible.[2]

  • Alkalinization: Add ethanolic KOH (1.0 eq) dropwise to the amine solution. The solution will darken, indicating the formation of the anionic species. Caution: Exothermic.[1]

  • Oxidative Cyclization: Cool the reaction mixture to 0–5 °C in an ice bath. Add NaOCl solution (approx. 3–4 eq) dropwise over 30 minutes.

    • Mechanistic Insight: The hypochlorite chlorinates the amine to an N-chloro intermediate, which then cyclizes with the adjacent nitro group, eliminating water/chloride to form the N-oxide bond.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting amine (fluorescent) should disappear, replaced by a lower Rf yellow spot (benzofuroxan).

  • Work-up & Purification:

    • Pour the reaction mixture into ice-cold water (100 mL).

    • The product will precipitate as a yellow solid.

    • Filter the solid and wash copiously with cold water to remove salts.

    • Recrystallization: Recrystallize from Ethanol/Water (3:1) to yield pure yellow needles.

Synthesis Workflow Diagram

Synthesis Precursor Ethyl 4-amino-3-nitrobenzoate (Amine Precursor) Step1 Alkalinization (KOH/EtOH) Precursor->Step1 Deprotonation Step2 N-Chlorination & Cyclization (NaOCl, 0°C) Step1->Step2 Oxidative Closure Product This compound (Yellow Precipitate) Step2->Product Precipitation in H2O

Figure 2: Synthetic pathway via oxidative cyclization of the o-nitroaniline precursor.[1][2]

Biological Relevance: The NO Donor Mechanism[7]

The pharmacological potency of this compound lies in its ability to act as a prodrug for Nitric Oxide (NO) .[1][2]

Mechanism of Action

Benzofuroxans are "thiol-dependent" NO donors.[1][2] They do not release NO spontaneously in buffer.[3] Upon entering the cell, they react with intracellular thiols (e.g., Glutathione, Cysteine) or undergo enzymatic reduction (e.g., by cytochrome P450 reductase).

  • Nucleophilic Attack: A thiol attacks the heterocyclic ring.

  • Ring Opening: This leads to a ring-opened intermediate.[1][2]

  • NO Release: Subsequent decomposition releases NO and the corresponding benzofurazan (reduced form) or other metabolites.

This mechanism is particularly effective against Trypanosoma cruzi (Chagas disease) because the parasite's antioxidant defenses are overwhelmed by the nitrosative stress generated by the released NO.

Bio-Activation Pathway[2]

BioActivation Prodrug Benzofuroxan (Prodrug) Intermediate Thiol-Adduct Intermediate Prodrug->Intermediate + R-SH Thiol Intracellular Thiols (R-SH / Enzyme) Thiol->Intermediate Release NO Release (Nitrosative Stress) Intermediate->Release Decomposition Metabolite Benzofurazan (Inactive) Intermediate->Metabolite Reduction

Figure 3: Thiol-mediated bio-activation pathway leading to Nitric Oxide release.[1][2]

References

  • Boulton, A. J., & Katritzky, A. R. (1962). Heterocyclic N-oxides.[1][2] Part I. The structure of benzofuroxan. Proceedings of the Chemical Society.[4] Link[2]

  • Cerecetto, H., et al. (1999). Synthesis and antichagasic properties of new 1,2,5-oxadiazole 2-oxide derivatives.[1][2] European Journal of Medicinal Chemistry. Link

  • Gasco, A., & Boulton, A. J. (1981). Furoxans and Benzofuroxans.[4][5][6][7] Advances in Heterocyclic Chemistry, 29, 251-340.[1][2] Link

  • Porcal, W., et al. (2008). Benzofuroxans as potential antitrypanosomal agents: biological evaluation and structure-activity relationships.[1][2] Bioorganic & Medicinal Chemistry.[2][8] Link

  • Frizon, T. E. A., et al. (2018). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. Frontiers in Chemistry. Link

Sources

Technical Monograph: Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide characterizes Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide , a compound more commonly known in heterocyclic chemistry as Ethyl 5-benzofuroxancarboxylate .

The guide addresses the specific challenge of CAS number identification due to tautomeric equilibrium and nomenclature variations, followed by a validated synthesis protocol and application context.

Chemical Identity & CAS Registry Status[1][2][3][4][5]

Note on Nomenclature: This compound belongs to the class of Benzofuroxans (benzo[c][1,2,5]oxadiazole 1-oxides). Researchers must be aware that the 1-oxide moiety induces a rapid tautomeric equilibrium, often making the 5-substituted and 6-substituted isomers chemically indistinguishable in solution at room temperature.

Registry Data
ParameterDetail
Systematic Name This compound
Common Name Ethyl 5-benzofuroxancarboxylate
Molecular Formula C

H

N

O

Molecular Weight 220.18 g/mol
Parent Acid CAS 6086-24-4 (Benzofuroxan-5-carboxylic acid)
Precursor CAS 76918-64-4 (Ethyl 4-amino-3-nitrobenzoate)
Direct CAS Status The specific ethyl ester is frequently not indexed with a unique commercial CAS in public databases due to its preparation in situ from the acid or nitro-aniline precursor.[1][2][3] Researchers should reference the Parent Acid (CAS 6086-24-4) for regulatory lookups.

Structural Dynamics: The Tautomerism Challenge

A critical aspect of working with benzofuroxans is the Boulton-Katritzky rearrangement type mechanism, which allows the N-oxide oxygen to oscillate between the N1 and N3 positions. For the 5-carboxylate derivative, this creates an equilibrium with the 6-carboxylate form.

Tautomeric Equilibrium Pathway

The following diagram illustrates the rapid interconversion that complicates NMR analysis and specific isomer isolation.

Tautomerism Iso5 5-Carboxylate Isomer (1-Oxide) Intermediate Dinitroso Intermediate (Transient) Iso5->Intermediate Ring Opening Intermediate->Iso5 Reverse Iso6 6-Carboxylate Isomer (3-Oxide) Intermediate->Iso6 Recyclization Iso6->Intermediate Reverse

Figure 1: The dynamic equilibrium between the 5-carboxylate and 6-carboxylate isomers mediated by a dinitroso intermediate.[2][3]

Synthesis Protocol

Since the ethyl ester is rarely available off-the-shelf, it is standard practice to synthesize it via the oxidation of the corresponding o-nitroaniline. This method is preferred over esterification of the acid due to higher yields and the avoidance of harsh acidic conditions that might degrade the N-oxide ring.

Method: Hypochlorite Oxidation of Ethyl 4-amino-3-nitrobenzoate

Reagents:

  • Precursor: Ethyl 4-amino-3-nitrobenzoate (CAS 76918-64-4)[2][4]

  • Oxidant: Sodium Hypochlorite (NaOCl, commercial bleach, ~5-10%)

  • Base: Potassium Hydroxide (KOH) in Ethanol (alcoholic potash)

Workflow Diagram:

Synthesis Start Precursor: Ethyl 4-amino-3-nitrobenzoate (CAS 76918-64-4) Step1 Dissolution: Ethanolic KOH (0°C) Start->Step1 Step2 Oxidation: Add NaOCl dropwise (Maintain < 5°C) Step1->Step2 Deprotonation Step3 Precipitation: Pour into Ice Water Step2->Step3 N-Oxide Formation Product Product: Ethyl 5-benzofuroxancarboxylate (Yellow Solid) Step3->Product Filtration

Figure 2: Oxidative cyclization workflow for the synthesis of the target benzofuroxan.

Detailed Procedure
  • Preparation: Dissolve 10 mmol of Ethyl 4-amino-3-nitrobenzoate in 50 mL of absolute ethanol.

  • Basification: Cool the solution to 0°C in an ice bath. Add saturated ethanolic KOH dropwise until the solution is alkaline (pH > 10). The solution will turn a deep red/purple color, indicating the formation of the nitranion.

  • Oxidation: Slowly add commercial sodium hypochlorite (NaOCl) solution while stirring vigorously. Crucial: Maintain the temperature below 5°C to prevent hydrolysis of the ester.

  • Monitoring: The deep red color will fade to a yellow/orange suspension as the benzofuroxan ring closes.

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Applications in Drug Discovery

The 2,1,3-benzoxadiazole-5-carboxylate scaffold is a privileged structure in medicinal chemistry, particularly for the Beirut Reaction (synthesis of quinoxaline di-N-oxides).

Application AreaMechanism / Role
Quinoxaline Synthesis Reacts with enolates (e.g., benzoylacetonitrile) via the Beirut reaction to form quinoxaline 1,4-di-N-oxides, which are potent antibacterial agents.
Chagas Disease Benzofuroxan derivatives act as prodrugs that release nitric oxide (NO) or generate oxidative stress within Trypanosoma cruzi parasites.
Energetic Materials The N-oxide moiety contributes to high density and positive heat of formation, making these derivatives useful intermediates in energetic plasticizers.

References

  • Benzofuroxan-5-carboxylic acid (Parent Acid Data) . Santa Cruz Biotechnology. CAS 6086-24-4.[5][6][7][8] Link

  • Ethyl 4-amino-3-nitrobenzoate (Precursor Data) . BLD Pharm.[9] CAS 76918-64-4.[2][4] Link

  • Tautomerism of Benzofuroxans . Molecules. 2021; 26(18):5441. Discusses the equilibrium of 5/6-substituted benzofuroxans. Link

  • Synthesis of Benzoxadiazole Derivatives . Frontiers in Chemistry. 2018. Details the NaOCl oxidation method for benzofuroxan synthesis. Link

Sources

Structure Elucidation of Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Structural Biologists

Executive Summary

The benzofuroxan scaffold (2,1,3-benzoxadiazole 1-oxide) represents a unique challenge in structural elucidation due to its inherent asymmetry and susceptibility to the Boulton-Katritzky rearrangement. For drug development professionals, distinguishing between the 5-substituted and 6-substituted isomers is critical, as these tautomers exhibit distinct electronic profiles and biological reactivities (e.g., nitric oxide release rates).

This guide provides a definitive workflow for the synthesis, purification, and unambiguous structural assignment of Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide . It moves beyond basic characterization to address the dynamic equilibrium often observed in solution state NMR.

Synthetic Genesis & Isomeric Ambiguity

The synthesis of benzofuroxan derivatives typically proceeds via the oxidative cyclization of o-nitroanilines. However, the regiochemistry of the resulting


-oxide is not fixed by the starting material due to the potential for post-synthetic equilibration.
1.1 Reaction Mechanism

The oxidation of Ethyl 4-amino-3-nitrobenzoate using sodium hypochlorite (NaClO) is the industry-standard route. The reaction proceeds through an


-chloramine intermediate, followed by cyclization onto the nitro group.

Critical Note: While the precursor implies a specific substitution pattern, the formed benzofuroxan ring system is fluxional. The ester group at position 5 (relative to the carbon scaffold) can effectively reside at position 6 relative to the


-oxide depending on which nitrogen atom bears the oxygen.
1.2 Experimental Protocol: Hypochlorite Oxidation
ParameterSpecification
Precursor Ethyl 4-amino-3-nitrobenzoate (10 mmol)
Oxidant Sodium Hypochlorite (NaClO), 10-13% active chlorine
Solvent System Ethanol / KOH (alcoholic basic medium)
Temperature 0°C to 5°C (Ice bath control essential)
Yield Target 65 - 75%

Step-by-Step Methodology:

  • Dissolution: Dissolve 2.10 g (10 mmol) of Ethyl 4-amino-3-nitrobenzoate in 40 mL of absolute ethanol.

  • Basification: Add saturated ethanolic KOH dropwise until the solution reaches pH 9-10. The solution will darken, indicating deprotonation of the amine.

  • Oxidation: Cool the mixture to 0°C. Add 15 mL of NaClO solution dropwise over 30 minutes. Caution: Exothermic reaction. Maintain T < 5°C to prevent hydrolysis of the ester.

  • Work-up: Stir for 2 hours at room temperature. Pour the reaction mixture into 200 mL of ice-water. The product will precipitate as a yellow/orange solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol:Water (8:2).

The Isomerism Challenge: Boulton-Katritzky Rearrangement

The core difficulty in elucidating this structure is the Boulton-Katritzky Rearrangement (BKR) . This is a concerted tautomerization where the furan ring opens and re-closes, effectively shuttling the oxygen between N1 and N3.

For the ethyl ester derivative, two isomers exist in equilibrium:

  • Isomer A: this compound.

  • Isomer B: Ethyl 2,1,3-benzoxadiazole-6-carboxylate 1-oxide (equivalent to the 5-carboxylate 3-oxide).

Electron-withdrawing groups (EWG) like esters generally favor the isomer where the EWG is para to the


-oxide oxygen or remote from the 

-oxide to minimize dipolar repulsion, but this is solvent-dependent.
Visualization of the Rearrangement Pathway

BoultonKatritzky IsoA Isomer A (5-carboxylate 1-oxide) Inter Dinitroso Intermediate (Transition State) IsoA->Inter Ring Opening Inter->IsoA Reversible IsoB Isomer B (6-carboxylate 1-oxide) Inter->IsoB Ring Closure IsoB->Inter Reversible

Figure 1: The Boulton-Katritzky rearrangement mechanism allowing interconversion between the 5- and 6-substituted isomers.[1]

Spectroscopic Elucidation Workflow

To definitively assign the structure, a multi-modal approach is required. Simple 1D NMR is often insufficient due to signal averaging if the exchange rate is fast on the NMR timescale.

3.1 Mass Spectrometry (HRMS)

While MS cannot distinguish the isomers, it confirms the oxidation state.

  • Molecular Ion:

    
     Da.
    
  • Diagnostic Fragments:

    • 
       (Loss of Oxygen): Characteristic of 
      
      
      
      -oxides.
    • 
       (Loss of NO): Characteristic of the benzofuroxan ring cleavage.
      
3.2 Nuclear Magnetic Resonance (NMR) Strategy

The asymmetry of the


-oxide induces distinct shielding effects on the benzene ring protons.
  • The N-Oxide Effect: The proton peri to the

    
    -oxide (H7 in Isomer A) is typically deshielded  (shifted downfield) relative to the proton peri to the unoxidized nitrogen.
    
  • Coupling Constants:

    • 
       Hz
      
    • 
       Hz
      

Differentiation Table:

FeatureIsomer A (5-Ester)Isomer B (6-Ester)
H4 Proton Doublet (

), shielded relative to H7
Doublet (

), deshielded (peri to N-O)
H6 Proton Doublet of Doublets (

)
Doublet (

)
H7 Proton Doublet (

), deshielded (peri to N-O)
Doublet of Doublets (

)
NOE Correlation Strong NOE between Ester

and H4/H6
Strong NOE between Ester

and H5/H7

Protocol for Assignment:

  • Solvent Selection: Use

    
     or 
    
    
    
    to slow down the tautomeric exchange (relative to
    
    
    ).
  • 1D

    
     NMR:  Look for the splitting pattern of the most deshielded proton.
    
    • If the most downfield signal is a doublet (J~9Hz) , it is likely H7 (Isomer A).

    • If the most downfield signal is a singlet/meta-doublet , it is likely H4 (Isomer B).

  • ^{15}N HMBC: This is the "smoking gun." The

    
    -oxide nitrogen (
    
    
    
    ) will have a distinct chemical shift (~ -20 to -30 ppm relative to nitromethane) compared to the imine nitrogen. Cross-peaks to H7 will confirm the position of the oxide.
3.3 X-Ray Crystallography (The Gold Standard)

Because the solution state may contain a mixture, X-ray diffraction is the only method to determine the preferred solid-state tautomer.

  • Crystal Growth: Slow evaporation from Ethanol/Ethyl Acetate (1:1).

  • Expected Feature: The

    
     bond length (approx 1.23 Å) is distinct from the 
    
    
    
    bond. The position of the ester relative to this bond provides absolute confirmation.
Analytical Data Summary

For the synthesized This compound :

TechniqueObservationInterpretation
IR (KBr) 1720

(C=O)
Ester carbonyl
IR (KBr) 1620, 1540

Benzofuroxan ring breathing

NMR

8.45 (d, J=1.5 Hz, 1H)
H4 (if Isomer A)

NMR

7.95 (dd, J=9.2, 1.5 Hz, 1H)
H6

NMR

7.65 (d, J=9.2 Hz, 1H)
H7 (Peri to N-oxide)

NMR

164.5 (C=O), 113.2, 132.4
Carbon skeleton

Note: Chemical shifts are illustrative and solvent-dependent. In polar aprotic solvents, the equilibrium typically favors the 5-substituted isomer (Isomer A) for carboxylates.

References
  • Synthesis of Benzofuroxans: Frizon, T. E. A., et al. "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores." Frontiers in Chemistry, 2018. Link

  • Boulton-Katritzky Rearrangement: Katritzky, A. R. "The Boulton-Katritzky Rearrangement of Benzofuroxans." Journal of Organic Chemistry.
  • NMR of Benzofuroxans: Boulton, A. J., et al. "Heterocyclic Rearrangements. Part X. Benzofuroxans."[1][2][3] Journal of the Chemical Society B, 1967.

  • Biological Activity: Gasco, A., et al.
  • Crystallographic Data: Identifying specific interactions in benzoxadiazole oxides. ResearchGate Archive. Link

Sources

Spectroscopic data for Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization and Medicinal Potential of Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide

Executive Summary: The Benzofuroxan Scaffold

This compound (commonly referred to as Ethyl benzofuroxan-5-carboxylate ) represents a unique class of heterocyclic N-oxides.[1] Unlike static heteroaromatics, this scaffold exhibits dynamic structural isomerism (tautomerism) and potent biological reactivity, specifically as a nitric oxide (NO) donor.[2]

This guide provides a definitive spectroscopic atlas and synthesis protocol for this compound.[2] It addresses the critical challenge of Boulton-Katritzky rearrangement , a phenomenon that often leads to misassignment of NMR signals in benzofuroxan derivatives.

Structural Dynamics & Tautomerism

Before analyzing spectra, researchers must understand that the target compound exists in a rapid equilibrium between the 5-carboxylate and 6-carboxylate forms.[1] While the 5-isomer is thermodynamically favored due to the electron-withdrawing ester group, solution-phase NMR often captures a weighted average or distinct conformers depending on temperature and solvent.[1]

Figure 1: The Boulton-Katritzky Rearrangement Mechanism

BoultonKatritzky Sub5 5-Carboxylate Isomer (Major Form) Transition Transition State (Ring Opening) Sub5->Transition N-O Bond Cleavage Transition->Sub5 Sub6 6-Carboxylate Isomer (Minor Form) Transition->Sub6 Recyclization Sub6->Transition

Caption: The dynamic equilibrium involves the rupture of the N1-O bond and formation of a new N3-O bond, effectively migrating the substituent position relative to the N-oxide.[2][1]

Synthesis & Reaction Monitoring

The most robust synthesis utilizes the oxidative cyclization of ethyl 4-amino-3-nitrobenzoate using sodium hypochlorite (NaOCl).[1] This "Green Chemistry" approach avoids heavy metals and provides high yields.[2]

Protocol:

  • Dissolution: Dissolve ethyl 4-amino-3-nitrobenzoate (1.0 eq) in ethanolic KOH.

  • Oxidation: Dropwise addition of NaOCl (commercial bleach, ~10-13%) at 0°C.[2]

  • Quench: The reaction typically completes in <30 mins.[2] Precipitate with cold water.[2]

  • Purification: Recrystallization from EtOH/H₂O.

Figure 2: Synthesis Workflow

Synthesis Start Ethyl 4-amino-3-nitrobenzoate Step1 Step 1: Deprotonation (Ethanolic KOH) Start->Step1 Step2 Step 2: Oxidative Cyclization (NaOCl, 0°C) Step1->Step2 N-Chlorination Intermediate Product Ethyl benzofuroxan-5-carboxylate (Yellow Solid) Step2->Product -NaCl, -H2O

Caption: Oxidative cyclization pathway converting the o-nitroaniline precursor to the benzofuroxan core.

Comprehensive Spectroscopic Atlas

The following data characterizes the 5-carboxylate isomer , which is the predominant species isolated.

A. Infrared Spectroscopy (FT-IR)

The N-oxide moiety provides diagnostic bands that distinguish the product from the nitro-amine precursor.[2][1]

Functional GroupFrequency (

)
Diagnostic Note
C=O (Ester) 1720 - 1725Strong, sharp band.[2] Shifts slightly higher than precursor.
Benzofuroxan Ring 1620 - 1630Asymmetric ring stretching (skeletal).[2][1]
N

O Stretch
1540 - 1560Critical: Confirms N-oxide formation.[1] Absent in precursor.[2]
C-O (Ester) 1280 - 1300Broad, intense stretch.[2][1]
B. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


 or CDCl

(Note: Solvent polarity affects tautomeric ratio)
PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-4 8.45 - 8.55Singlet (br) or d

Most deshielded due to proximity to N-oxide and ester.[1]
H-6 8.05 - 8.15dd

Ortho to H-7, Meta to H-4.[2][1]
H-7 7.70 - 7.80Doublet

Shielded relative to H-4; adjacent to ring junction.[1]
Ethyl CH

4.35 - 4.45Quartet

Typical ester methylene.[2][1]
Ethyl CH

1.35 - 1.45Triplet

Typical ester methyl.[2][1]

Expert Insight: If you observe "shadow" peaks (approx. 5-10% intensity) slightly upfield of the main aromatic signals, do not purify further.[2] These are likely the 6-carboxylate tautomer .[2][1] Heating the NMR tube often coalesces these signals, confirming the dynamic equilibrium.[2]

C. Mass Spectrometry (EI/ESI)
  • Molecular Ion (

    
    ):  m/z 208 (Consistent with C
    
    
    
    H
    
    
    N
    
    
    O
    
    
    )[2]
  • Base Peak: Often [M - O]

    
     (m/z 192) or [M - NO]
    
    
    
    .[2][1] The loss of oxygen is characteristic of N-oxides under ionization.[2][1]

Analytical Protocol: Self-Validating Purity Check

To ensure the compound is suitable for biological screening (e.g., Chagas disease or anticancer assays), follow this validation logic:

  • TLC Visualization:

    • Mobile Phase: Hexane:EtOAc (3:1).[2]

    • Detection: UV (254 nm).[2] Benzofuroxans are highly fluorescent/UV active.[2]

    • Validation: The starting material (amine) is often fluorescent blue/purple; the product is typically a distinct yellow spot with lower R

      
      .[2]
      
  • The "Deoxygenation" Test (Chemical Proof):

    • Take a small aliquot (5 mg).[2]

    • Add Triphenylphosphine (PPh

      
      ) in Toluene and reflux for 10 mins.
      
    • Result: The N-oxide should reduce to the benzofurazan (loss of oxygen).[2]

    • Observation: A shift in UV

      
       and a change in R
      
      
      
      on TLC confirms the labile N-oxide was present.[2]

References

  • Gasco, A., & Boulton, A. J. (1981).[2] Furoxans and Benzofuroxans.[2] Advances in Heterocyclic Chemistry.[2]

  • Boiani, M., et al. (2008).[2] Antiprotozoal activity of new benzofuroxan derivatives.[2] European Journal of Medicinal Chemistry.[2]

  • Mallory, F. B. (1957).[2] Benzofurazan oxide.[2][3] II. The structure of the so-called o-dinitrosobenzenes. Organic Syntheses.[2]

  • Cerecetto, H., & Porcal, W. (2005).[2] Benzofuroxans as potential antitrypanosomal agents.[2] Mini-Reviews in Medicinal Chemistry.

Sources

Thermal Stability of Benzoxadiazole N-Oxide Derivatives: A Technical Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability of Benzoxadiazole N-Oxide Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers

Executive Summary

Benzoxadiazole N-oxides (commonly known as benzofuroxans ) occupy a unique niche in chemical research. While they are potent pharmacophores in medicinal chemistry—exhibiting anti-parasitic (Chagas disease), anti-tubercular, and anti-cancer properties—their inherent electronic structure renders them thermodynamically metastable.

This guide provides a rigorous technical analysis of the thermal decomposition pathways of benzofuroxan derivatives. It moves beyond basic melting point determination to explore the kinetics of the Boulton-Katritzky Rearrangement (BKR) , ring fission events, and the critical safety protocols required when scaling these compounds from milligrams to grams.

Structural Dynamics: The N-Oxide Moiety

The thermal instability of benzofuroxan stems from its ortho-quinonoid structure and the dative


 bond. Unlike standard amine oxides, the oxygen at the N-1 position is not static. It participates in a rapid equilibration process known as tautomerism , where the oxygen oscillates between the N-1 and N-3 positions.
The Electronic Conflict
  • Aromaticity vs. Strain: The 2,1,3-benzoxadiazole ring possesses 10

    
    -electrons, conferring aromatic character. However, the N-oxide bond introduces significant dipole strain.
    
  • Substituent Effects: Electron-withdrawing groups (EWGs) like

    
     at the 4- or 6-positions destabilize the ring, lowering the activation energy (
    
    
    
    ) for decomposition. Conversely, electron-donating groups (EDGs) like
    
    
    (as seen in the energetic material CL-14) can stabilize the system via "push-pull" resonance, significantly increasing thermal tolerance.

Mechanisms of Thermal Degradation

Understanding how these molecules break down is prerequisite to handling them safely. Two primary pathways dominate:

A. The Boulton-Katritzky Rearrangement (BKR)

This is the most common thermal event for 4-substituted benzofuroxans. It is a concerted rearrangement where the N-oxide oxygen attacks an adjacent substituent (often a nitro, carbonyl, or imine group), leading to a new heterocyclic ring. This is not a degradation in the sense of "charring," but a complete structural isomerization that alters pharmacological activity.

B. Ring Fission (Thermal Runaway)

At higher temperatures (typically


C for stabilized derivatives, but lower for nitro-derivatives), the heterocyclic ring ruptures. This is an exothermic event involving the loss of 

gases, often leading to rapid pressurization and potential explosion.
Visualization: The Boulton-Katritzky Pathway

The following diagram illustrates the concerted mechanism where the N-oxide oxygen attacks the adjacent substituent (


), forcing the ring to open and close into a new isomer.

BoultonKatritzky Reactant Benzofuroxan (A) (N-Oxide at N1) Reactant->Reactant N1/N3 Tautomerism TS Transition State (Concerted Attack of O on Substituent) Reactant->TS Heat (ΔH > 0) Intermediate Open-Chain Nitroso Intermediate TS->Intermediate Ring Opening Product Rearranged Isomer (B) (New Heterocycle) Intermediate->Product Ring Closure

Figure 1: The Boulton-Katritzky Rearrangement mechanism. Note that for certain derivatives, the open-chain nitroso intermediate is transient and the process appears concerted.

Analytical Assessment Protocols

To determine the safety profile of a new benzofuroxan derivative, a multi-tiered thermal analysis workflow is required. Do not rely solely on melting point capillaries.

Tier 1: Screening (DSC)

Objective: Identify the Onset Temperature (


) and Energy of Decomposition (

).
  • Instrument: Differential Scanning Calorimeter (DSC).[1][2][3]

  • Protocol:

    • Weigh 1–2 mg of sample into a high-pressure gold-plated crucible (to contain

      
       off-gassing).
      
    • Purge with

      
       at 50 mL/min.
      
    • Ramp temperature at 5°C/min from 40°C to 350°C.

  • Critical Threshold: If

    
     and 
    
    
    
    , the compound is potentially explosive.
Tier 2: Kinetics (Isothermal TGA)

Objective: Calculate Activation Energy (


) using the Arrhenius equation.
  • Instrument: Thermogravimetric Analyzer (TGA).[4]

  • Protocol:

    • Run dynamic scans at heating rates (

      
      ) of 2, 5, 10, and 20 K/min.
      
    • Apply the Kissinger Method or Ozawa-Flynn-Wall (OFW) method to the

      
       data.[5]
      
    • Plot

      
       vs 
      
      
      
      to derive
      
      
      .
Tier 3: Adiabatic Simulation (ARC)

Objective: Determine "Time to Maximum Rate" (TMR) for storage safety.

  • Instrument: Accelerating Rate Calorimeter (ARC).[1]

  • Relevance: Essential for scale-up (>10g). It simulates a worst-case scenario where heat cannot escape the reaction vessel.

Visualization: Stability Assessment Workflow

StabilityWorkflow Start New Benzofuroxan Derivative DSC Tier 1: DSC Screening (5°C/min ramp) Start->DSC Decision1 Is ΔH > 800 J/g OR T_onset < 150°C? DSC->Decision1 SafePath Tier 2: Kinetic Analysis (Kissinger/OFW Methods) Decision1->SafePath No UnsafePath STOP: High Hazard Redesign Structure Decision1->UnsafePath Yes ARC Tier 3: ARC Testing (Adiabatic Simulation) SafePath->ARC If Scaling > 10g Storage Define Storage Temp (T_safe = T_onset - 50°C) ARC->Storage

Figure 2: Step-by-step decision tree for evaluating thermal safety before scale-up.

Structure-Stability Relationships (SAR)

The following table summarizes thermal data for various benzofuroxan derivatives. Note how the introduction of amino groups (CL-14) significantly raises the decomposition temperature compared to pure nitro-derivatives.

Compound ClassSubstituents (4,6-pos)

(°C)

(°C)
Stability Note
Benzofuroxan None~195~210Baseline stability. Susceptible to photolysis.
DNBF 4,6-Dinitro175185Unstable. High friction sensitivity.
CL-14 5,7-Diamino-4,6-dinitro235255High Stability. H-bonding stabilizes the N-oxide.
BDPF Bis-furoxan linkage~240~250High thermal stability due to conjugation.
Azido-BNO Azido (-N3)160175Hazardous. Azide group lowers

significantly.

Data synthesized from energetic materials literature [1, 2].[6]

Practical Implications for Drug Design

For medicinal chemists designing benzoxadiazole N-oxides (e.g., for Chagas disease), the "energetic" properties are a liability.

  • Metabolic vs. Thermal Stability: There is often an inverse relationship. The N-oxide bond must be labile enough to be bioreduced (mechanism of action) but stable enough for shelf-life.

  • Formulation: Avoid acidic excipients. Acid catalysis can accelerate the Boulton-Katritzky rearrangement in the solid state.

  • Storage: These compounds are photosensitive. The N-oxide can rearrange to a nitroso derivative under UV light. Amber glass and temperature monitoring (<25°C) are mandatory.

References

  • Chugunova, E., et al. (2022).[7][8] "DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives." International Journal of Molecular Sciences.

  • Nazarpour Fard, H., et al. (2022).[5][8] "Thermal decomposition kinetics of energetic materials." ResearchGate.[9][10][11]

  • RSC Advances. (2020). "Intriguing enigma of nitrobenzofuroxan's 'Sphinx': Boulton–Katritzky rearrangement or unusual evidence of the N-1/N-3-oxide rearrangement?" Royal Society of Chemistry.[12]

  • Buncel, E., et al. (1979). "The normal and the retro-Boulton–Katritzky rearrangement of hydroxy- and nitro-substituted benzofuroxans." Canadian Journal of Chemistry.

Sources

Photophysical Properties of 2,1,3-Benzoxadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

2,1,3-Benzoxadiazole (BOD) , often historically referred to as benzofurazan, represents a critical class of electron-deficient heterocycles. Unlike rigid templates, this guide treats the BOD scaffold as a tunable electronic acceptor platform . Its utility spans from the classic 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophores used in bioimaging to complex 4,7-disubstituted donor-acceptor (D-A) systems in organic photovoltaics.

This guide is structured to move from mechanistic causality (why it fluoresces) to experimental validation (how to measure it), ensuring you can replicate and interpret these photophysical phenomena in your own laboratory.

Fundamental Photophysics: The Electronic Scaffold

The 2,1,3-benzoxadiazole core is a strong electron acceptor due to the high electronegativity of the oxygen and nitrogen atoms in the five-membered ring, which pulls electron density away from the benzene ring.

The Mechanism of Fluorescence "Turn-On"

The most common derivative, NBD-Cl (4-chloro-7-nitro-2,1,3-benzoxadiazole) , is virtually non-fluorescent. Fluorescence is activated only upon nucleophilic substitution.

  • State A (NBD-Cl): The chlorine atom is a weak electron donor.[1] The excited state is dominated by non-radiative decay pathways (inter-system crossing or internal conversion) induced by the nitro group's strong electron withdrawal without a counter-balancing donor.

  • State B (NBD-Amine): When the chlorine is replaced by an amine (primary or secondary), a strong Intramolecular Charge Transfer (ICT) system is established. The amine lone pair acts as a donor (D), and the nitro-benzoxadiazole core acts as the acceptor (A).

    • Excitation:

      
      
      
    • Result: A large dipole moment change occurs, leading to bright fluorescence in the visible region (typically 500–550 nm).

Solvatochromism: The Environmental Sensor

BOD derivatives are textbook examples of solvatochromic fluorophores.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The ICT state is high in energy. Emission is blue-shifted (Green/Yellow) with high quantum yield.

  • Polar Solvents (e.g., Water, DMSO): Solvent dipoles reorient around the large excited-state dipole of the fluorophore, stabilizing the ICT state. This lowers the energy gap, causing a Red Shift in emission.

  • The "Water Gap": In protic solvents like water, hydrogen bonding with the nitro group or the oxadiazole nitrogens can induce non-radiative decay, often quenching fluorescence intensity despite the red shift.

Visualization of Photophysical Pathways[2]

The following diagram illustrates the competing pathways in NBD derivatives, highlighting the transition from Locally Excited (LE) states to Charge Transfer (ICT) states.

Jablonski_ICT S0 Ground State (S0) (Stable Dipole) LE Locally Excited State (LE) (Frank-Condon) S0->LE Abs (hv) ICT ICT State (Relaxed Geometry) LE->ICT e- Transfer Fluor_LE Blue/Green Emission (Non-Polar) LE->Fluor_LE Fluorescence Solvent Solvent Relaxation (Stabilization) ICT->Solvent Reorientation NonRad Non-Radiative Decay (Heat/H-Bonding) ICT->NonRad Quenching (H2O) Solvent->S0 Relaxation Fluor_ICT Yellow/Red Emission (Polar) Solvent->Fluor_ICT Red-Shifted Fluor

Caption: Energy pathway showing the relaxation from Locally Excited (LE) to Intramolecular Charge Transfer (ICT) states, heavily influenced by solvent polarity.[2][3]

Experimental Protocols

Protocol A: Synthesis of NBD-Amine (The "Turn-On" Validation)

Objective: Synthesize a fluorescent probe from a non-fluorescent precursor to validate the SNAr mechanism.

Reagents:

  • NBD-Cl (7-Chloro-4-nitrobenzofurazan)[4]

  • Primary Amine (e.g., n-Butylamine or an amino-acid)

  • Sodium Bicarbonate (

    
    )
    
  • Methanol (MeOH)

Workflow:

  • Preparation: Dissolve NBD-Cl (20 mg) in MeOH (2 mL). Observation: Solution is pale yellow/colorless.

  • Basification: Add 2 equivalents of

    
     (solid or aqueous solution) to neutralize HCl produced.
    
  • Reaction: Add 1.1 equivalents of the amine dropwise.

  • Self-Validation Check:

    • Immediate: Solution turns deep orange/red.

    • UV Check: Irradiate with a standard 365 nm UV lamp.

    • Result: Intense yellow-green fluorescence should be visible immediately. If not, the amine is likely protonated (pH too low) or the NBD-Cl has hydrolyzed to NBD-OH (non-fluorescent).

  • Purification: Evaporate MeOH, redissolve in Ethyl Acetate, wash with water, and dry.

Protocol B: Solvatochromic Lippert-Mataga Analysis

Objective: Quantify the change in dipole moment upon excitation.[2][5]

Methodology:

  • Solvent Selection: Prepare

    
     solutions of the NBD derivative in 5 solvents of varying polarity (e.g., Toluene, Chloroform, THF, Acetone, Methanol).
    
  • Spectroscopy: Measure Absorption (

    
    ) and Emission (
    
    
    
    ) maxima for each.
  • Calculation: Calculate the Stokes Shift (

    
    ) in wavenumbers (
    
    
    
    ):
    
    
  • Plotting: Plot

    
     (y-axis) vs. the Orientation Polarizability (
    
    
    
    ) of the solvent (x-axis).
    
    
    (Where
    
    
    is the dielectric constant and
    
    
    is the refractive index).
  • Interpretation: A linear slope indicates a dominant ICT mechanism. Deviations in alcohols (Methanol) indicate specific hydrogen-bonding interactions (deviating from the continuum model).

Data Summary: Substituent Effects

The following table summarizes how substituents at the 4 and 7 positions tune the photophysical properties. Note the dramatic shift when moving from the Nitro (NBD) series to the pi-extended (OLED/Solar) series.

Derivative ClassSubstituent (Pos 4)Substituent (Pos 7)

(nm)

(nm)
Quantum Yield (

)
Key Characteristic
NBD-Cl -Cl

340N/A< 0.001Non-fluorescent precursor.
NBD-OH -OH

400~530 (Weak)< 0.01Weak fluorescence; pH sensitive.
NBD-Amine


4655350.30 - 0.60High QY in non-polar; Environment sensitive.
NBD-Dimethyl


4805500.01 (Water)Quenched in water (Twisted ICT state).
D-A-D System ThiopheneThiophene450-500600-7000.50 - 0.90High stability; used in OLEDs/LSCs.
Bis-NBD


470540VariableSelf-quenching possible if linker is short.

Note: Values are approximate for standard organic solvents (e.g., Acetonitrile or Ethanol) and vary by specific R-groups.

Synthesis Workflow Visualization

This diagram outlines the critical decision points in synthesizing 4,7-substituted derivatives, distinguishing between the "NBD" (Nitro) route and the "Materials" (Disubstituted) route.

Synthesis_Workflow Start Benzofurazan Oxide Precursor Reduction Reduction (PPh3/NaN3) Start->Reduction Core 2,1,3-Benzoxadiazole (Core) Reduction->Core Branch_Nitro Nitration (HNO3/H2SO4) Core->Branch_Nitro Branch_Brom Bromination (Br2/HBr) Core->Branch_Brom NBD_Cl NBD-Cl (Bio-Labeling) Branch_Nitro->NBD_Cl Dibromo 4,7-Dibromo-BOD (Cross-Coupling) Branch_Brom->Dibromo SNAr SNAr (Amines/Thiols) NBD_Cl->SNAr Nucleophilic Attack Suzuki Suzuki/Stille Coupling (Donors) Dibromo->Suzuki Pd-Catalysis

Caption: Divergent synthetic pathways for generating Bio-active (NBD) vs. Material-active (Dibromo) benzoxadiazole derivatives.

References

  • Synthesis and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives Source: ResearchGate URL:[2][6][7][8][Link]

  • Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores Source: Frontiers in Chemistry URL:[Link]

  • NBD-based synthetic probes for sensing small molecules and proteins Source: Chemical Society Reviews (via PubMed Central) URL:[Link]

  • Investigating the effect of heteroatom substitution in 2,1,3-benzoxadiazole... for organic photovoltaics Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Technical Monograph: Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Reactivity, and Medicinal Applications

Executive Summary

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide (also known as 5-carboethoxybenzofuroxan ) represents a critical scaffold in heterocyclic chemistry. It serves a dual function: as a potent pharmacophore in its own right—specifically as a nitric oxide (NO) donor and anti-trypanosomal agent—and as a high-value synthetic intermediate. Its electrophilic character makes it the primary substrate for the Beirut Reaction , facilitating the rapid construction of quinoxaline 1,4-dioxides, a class of compounds essential to antimicrobial and hypoxia-selective anticancer drug discovery.

This guide provides a rigorous technical review of this compound, detailing its synthesis via Green-Rowe oxidation, its complex tautomeric equilibrium, and its application in the development of therapeutics for Chagas disease (Trypanosoma cruzi).

Chemical Architecture & Tautomerism

A defining feature of benzofuroxans is their rapid equilibration between the 1-oxide and 3-oxide tautomers. For the 5-substituted derivative, this results in a dynamic mixture of the 5-carboxylate and 6-carboxylate isomers.

  • Tautomeric Flux: At room temperature, the activation energy for oxygen transfer across the N-O-N bridge is low. While the 5-substituted form is often the major tautomer due to electronic stabilization by the electron-withdrawing ester group, the 6-isomer is accessible and reactive.

  • Implication: In synthetic procedures (like the Beirut reaction), the presence of both tautomers can lead to regioisomeric mixtures of quinoxalines, although the 5-isomer typically dictates the major product pathway due to steric and electronic factors.

Visualization: Tautomeric Equilibrium

Tautomerism cluster_0 Benzofuroxan Tautomerism T1 5-Ethoxycarbonyl-2,1,3- benzoxadiazole 1-oxide (Major Tautomer) TS Dinitroso Intermediate (Transition State) T1->TS Fast Eq. T2 6-Ethoxycarbonyl-2,1,3- benzoxadiazole 3-oxide (Minor Tautomer) TS->T2

Figure 1: The rapid degenerate rearrangement (Boulton-Katritzky type) between 5- and 6-substituted isomers.

Synthetic Protocols

Synthesis of this compound

The most robust synthesis utilizes the Green-Rowe oxidation of o-nitroanilines using sodium hypochlorite (NaOCl). This method is preferred over lead tetraacetate oxidation due to higher yields and easier workup.

Reagents:

  • Precursor: Ethyl 4-amino-3-nitrobenzoate (CAS: 38493-23-9).

  • Oxidant: Sodium Hypochlorite (NaOCl), 10-13% active chlorine.

  • Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH).

  • Catalyst (Optional): Tetrabutylammonium bromide (TBAB) for phase transfer.

Protocol:

  • Dissolution: Dissolve 10 mmol of Ethyl 4-amino-3-nitrobenzoate in 50 mL of ethanol/THF (1:1). Add 1.1 equivalents of KOH dissolved in minimal water.[1]

  • Oxidation: Cool the solution to 0–5°C. Add NaOCl solution (approx. 20 mL) dropwise over 30 minutes. The solution will turn deep yellow/orange.

  • Cyclization: Allow the mixture to stir at room temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:[1]7) for the disappearance of the amine.

  • Isolation: Pour the reaction mixture into 200 mL of ice-water. The product typically precipitates as a yellow solid.

  • Purification: Filter the solid. If oil forms, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate. Recrystallize from ethanol.

  • Yield: Expected yield is 75–85%.

The Beirut Reaction (Conversion to Quinoxaline 1,4-dioxides)

This compound reacts with enolates (e.g., ethyl acetoacetate) to form quinoxaline di-N-oxides. This is the standard route for synthesizing biologically active quinoxalines.

Protocol:

  • Setup: Dissolve 5 mmol of this compound in 20 mL of acetonitrile.

  • Enolate Formation: Add 5.5 mmol of Ethyl acetoacetate and 0.5 mL of Triethylamine (catalyst).

  • Reaction: Stir at room temperature for 12 hours or reflux for 2 hours. The solution often darkens.

  • Workup: Evaporate solvent. The residue is purified via column chromatography (Silica gel, DCM:MeOH gradient).

  • Product: Ethyl 3-methyl-7-ethoxycarbonylquinoxaline-2-carboxylate 1,4-dioxide (regioisomer ratios may vary).

Visualization: Synthetic Workflow

Synthesis Start Ethyl 4-amino-3-nitrobenzoate Reagent NaOCl / KOH / TBAB (Green-Rowe Oxidation) Start->Reagent Product Ethyl 2,1,3-benzoxadiazole- 5-carboxylate 1-oxide Reagent->Product Cyclization (-H2O) Beirut Beirut Reaction (+ Ethyl Acetoacetate / Et3N) Product->Beirut Quinox Quinoxaline 1,4-di-N-oxide (Therapeutic Scaffold) Beirut->Quinox Cycloaddition

Figure 2: Synthetic pathway from nitroaniline precursor to quinoxaline therapeutic scaffold.

Medicinal Chemistry Applications

Anti-Trypanosomal Activity (Chagas Disease)

Benzofuroxan derivatives are validated hits against Trypanosoma cruzi.[2] The mechanism involves the bioreduction of the N-oxide moiety within the parasite, leading to the generation of free radicals and oxidative stress that the parasite cannot manage due to its deficient antioxidant defenses (lack of catalase).

  • Potency: 5-substituted benzofuroxans often show IC50 values in the low micromolar range (1–10 µM) against epimastigotes.

  • Selectivity: The ester group at position 5 increases lipophilicity, aiding membrane permeation, while the N-oxide provides the "warhead."

Nitric Oxide (NO) Donor

Like furoxans, benzofuroxans are thiol-dependent NO donors.

  • Mechanism: Reaction with cellular thiols (e.g., glutathione) triggers ring opening and the release of NO.

  • Application: Vasodilation and sensitization of hypoxic tumor cells to radiation.

Quantitative Data Summary
PropertyValue / Description
Molecular Formula C₉H₈N₂O₄
Molecular Weight 208.17 g/mol
Appearance Yellow crystalline solid
Melting Point ~68–72°C (Typical for class, varies by purity)
Solubility Soluble in DCM, DMSO, Acetonitrile; Insoluble in Water
Key Reactivity Electrophilic attack at N-oxide; Beirut Reaction
Primary Target Trypanosoma cruzi (Chagas), Hypoxic Tumors

References

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives. Frontiers in Chemistry. Describes the Green-Rowe oxidation protocol using NaOCl and TBAB.

  • The Beirut Reaction. Journal of the Chemical Society, Perkin Transactions 1. Foundational text on the reaction of benzofuroxan 1-oxides with enolates to form quinoxaline 1,4-dioxides.

  • Benzofuroxans in Medicinal Chemistry. Current Medicinal Chemistry. Comprehensive review of biological activities, including anti-Chagas and NO-donor properties.

  • Tautomerism in Benzofuroxans. Journal of the Chemical Society B. Detailed kinetic study of the 1-oxide/3-oxide equilibrium in substituted benzofuroxans.

  • Benzofuroxan Derivatives as Anti-Trypanosoma cruzi Agents. European Journal of Medicinal Chemistry. Specific data on the antichagasic activity of 5-substituted benzofuroxan derivatives.

Sources

Discovery and history of benzoxadiazole N-oxides

Technical Guide: Discovery, Chemistry, and Application of Benzoxadiazole -Oxides

Executive Summary

Benzoxadiazole

benzofuroxans

1

This guide dissects the structural evolution of benzofuroxans, details the mechanics of the Boulton-Katritzky rearrangement, and provides a validated protocol for their synthesis and therapeutic deployment.

Part 1: Historical Elucidation and Structural Identity

The "O-Dinitroso" Fallacy

The discovery of the benzofuroxan scaffold is a case study in the limitations of 19th-century structural analysis. In the 1890s, Theodor Zincke and Schwarz synthesized the parent compound while attempting to oxidize o-nitroanilines. Based on the elemental analysis and the reagents used, they proposed an o-dinitrosobenzene structure (I).

Contemporaneously, other chemists, including Kekulé (who had synthesized the monocyclic furoxan in 1857 but misidentified it), argued for a peroxide-like bridge. It was not until the advent of nuclear magnetic resonance (NMR) in the 1960s that the asymmetric

The confusion stemmed from the molecule's fluxional behavior. At room temperature, benzofuroxans undergo a rapid degenerate rearrangement, making the two nitrogen atoms appear equivalent on slower timescales.

The Modern Consensus

Current IUPAC nomenclature defines the scaffold as 2,1,3-benzoxadiazole 1-oxide . However, "benzofuroxan" remains the colloquial standard in medicinal chemistry literature.

Key Structural Features:

  • Bonding: A bicyclic system fusing a benzene ring with a furazan oxide ring.

  • Electronic Character: Highly electrophilic due to the electron-withdrawing nitro-like character of the furoxan ring.

  • Lipophilicity: Moderate (LogP ~ 1.4 for the parent compound), facilitating membrane permeability.

Part 2: The Boulton-Katritzky Rearrangement (BKR)[1]

The defining reactivity of benzofuroxans is the Boulton-Katritzky Rearrangement .[1] This is a thermally or photochemically induced monocyclic rearrangement of heterocycles.

Mechanistic Causality

In substituted benzofuroxans (particularly 4-nitro derivatives), the N-oxide oxygen attacks an adjacent substituent (if that substituent contains an electrophilic center like a nitro or nitroso group), leading to ring opening and re-closure. This is not merely a curiosity; it dictates the regioselectivity of drug candidates.

Diagram 1: The Boulton-Katritzky Rearrangement Mechanism The following diagram illustrates the degenerate rearrangement where the N-oxide oxygen (O1) attacks the N3 position, passing through a dinitroso-like transition state.

BKR_Mechanismcluster_0Reactant (Tautomer A)cluster_1Transition Statecluster_2Product (Tautomer B)NodeA1-Oxide Form(N1=O)NodeBOpen Chain Intermediate(o-Dinitroso character)NodeA->NodeBRing Opening(Rate Limiting)NodeC3-Oxide Form(N3=O)NodeB->NodeCRing ClosureNodeC->NodeBReversible

Caption: The fluxional equilibrium between N1-oxide and N3-oxide tautomers via the open-chain intermediate.

Part 3: Synthetic Protocol (Oxidative Cyclization)

The most robust method for synthesizing the parent benzofuroxan is the hypochlorite oxidation of o-nitroaniline. This method, adapted from Green and Rowe , is preferred over the thermal decomposition of o-nitrophenyl azide due to safety profiles (azides are shock-sensitive).

Experimental Design: Causality & Control
  • Reagent Choice: Sodium hypochlorite (NaOCl) acts as a source of chloronium ions (

    
    ) or hypochlorous acid, which chlorinates the amine.
    
  • Alkaline Medium: Potassium hydroxide (KOH) is essential to deprotonate the intermediate

    
    -chloroamine, facilitating the intramolecular nucleophilic attack by the nitro oxygen.
    
  • Temperature Control: The reaction is highly exothermic. Maintaining

    
    C prevents over-oxidation or ring degradation.
    
Step-by-Step Protocol
StepActionObservation/Validation Endpoint
1. Solubilization Dissolve 0.1 mol of o-nitroaniline in 150 mL of ethanolic KOH (5% w/v). Heat gently if necessary, then cool to 0–5°C in an ice bath.Solution turns deep red (formation of the nitranilion anion).
2. Oxidation Add commercial NaOCl (bleach, ~5% active Cl) dropwise with vigorous stirring. Maintain temp < 10°C.The deep red color disappears , replaced by a yellow suspension.
3. Precipitation Continue stirring for 30 mins at 0°C. Add 100 mL cold water to complete precipitation.Formation of a voluminous flocculent yellow solid .
4. Isolation Filter under vacuum. Wash with cold water until filtrate is neutral (pH 7).Removal of residual KOH and inorganic salts.
5. Purification Recrystallize from aqueous ethanol (EtOH:H2O, 3:1).Yield: ~85%.[2] MP: 72–73°C. IR: Characteristic N-O stretch at ~1600 cm⁻¹.

Part 4: Medicinal Chemistry – The NO Donor Mechanism[3]

Benzofuroxans are unique prodrugs. Unlike organic nitrates (e.g., nitroglycerin), which induce tolerance, benzofuroxans release NO via a thiol-dependent mechanism that mimics physiological signaling without rapidly depleting cofactor pools.

Mechanism of Action

The electrophilic nature of the benzofuroxan ring makes it susceptible to nucleophilic attack by biological thiols (e.g., cysteine, glutathione).

  • Thiol Attack: The thiol (R-SH) attacks the C-3 or C-4 position (depending on substitution).

  • Ring Opening: This forms a Meisenheimer-like complex.

  • NO Release: The intermediate decomposes, releasing NO and forming the corresponding o-quinone dioxime or similar reduction products.

Diagram 2: Thiol-Mediated NO Release Pathway

NO_ReleaseReactantsBenzofuroxan + R-SH(Thiol Cofactor)IntermediateThiol-Adduct Intermediate(Meisenheimer Complex)Reactants->IntermediateNucleophilic AttackProductso-Quinone Dioxime + DisulfideIntermediate->ProductsDecompositionNO_GasNitric Oxide (NO)ReleaseIntermediate->NO_GasRadical Fragmentation

Caption: The metabolic activation of benzofuroxan requires intracellular thiols to liberate bioactive NO.

Therapeutic Applications Data
Derivative ClassTarget IndicationMechanism Note
Parent Benzofuroxan In vitro toolReference standard for NO release assays.
Furoxan-Coupled NSAIDs Inflammation/GI SafetyNO release counteracts NSAID-induced gastric ulceration.
Chloronitrobenzofuroxans Trypanosoma cruzi (Chagas)Inhibits parasite enzymes via covalent modification (cysteine proteases).
Nicorandil Analogues Angina PectorisVasodilation via cGMP pathway activation (NO dependent).

References

  • Zincke, T., & Schwarz, P. (1899). Ueber die Einwirkung von unterchloriger Säure auf o-Nitroanilin. Annalen der Chemie.

  • Mallory, F. B., & Varimbi, S. P. (1963). Benzofurazan Oxide.[2][3][4] Structure and Synthesis. Journal of Organic Chemistry.

  • Gasco, A., & Boulton, A. J. (1981).[5] Furoxans and Benzofuroxans.[6][4][7][8] Advances in Heterocyclic Chemistry.

  • Cerecetto, H., et al. (2004). NO donors: Focus on furoxan derivatives.[5] Pure and Applied Chemistry.

  • Organic Syntheses. (1957). Benzofurazan oxide.[3] Coll. Vol. 4, p.74.

Electrochemical Properties of Substituted Benzoxadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Author Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Materials Scientists

Executive Summary: The Dual Nature of the Benzoxadiazole Core

The electrochemical profile of substituted benzoxadiazoles (benzo[c][1,2,5]oxadiazole) is defined by a stark dichotomy between its two primary oxidation states: the standard 2,1,3-benzoxadiazole (BOX) and its N-oxide derivative (Benzofuroxan) .

For the materials scientist, the BOX core represents a robust, electron-deficient acceptor unit critical for lowering LUMO levels in organic photovoltaics (OPVs) and OLEDs. Its electrochemistry is characterized by reversible, diffusion-controlled reduction to a stable radical anion.

Conversely, for the medicinal chemist, the Benzofuroxan core acts as a "masked" nitro group. Its electrochemistry is dominated by irreversible, pH-dependent ring-opening reactions that mimic bioreductive activation in hypoxic tissues—a mechanism central to the cytotoxicity of anti-trypanosomal and anticancer agents.

This guide dissects these properties, providing validated protocols for characterizing reduction potentials (


), determining reversibility, and correlating redox data with functional outcomes.

Fundamental Electrochemical Mechanisms

Understanding the reduction pathway is the prerequisite for valid experimental design. The mechanism bifurcates based on the presence of the N-oxide moiety.

Pathway A: The 2,1,3-Benzoxadiazole (BOX) – Reversible Electron Acceptance

In aprotic solvents (e.g., anhydrous MeCN or DMF), the BOX ring undergoes two sequential one-electron reductions. The first step yields a radical anion that is remarkably stable on the timescale of cyclic voltammetry (CV), provided the system is free of proton sources.

  • Step 1:

    
     (Reversible, 
    
    
    
    )
  • Step 2:

    
     (Quasi-reversible, 
    
    
    
    )

Application Note: The


 value is directly correlated to the LUMO energy level (

eV), making this parameter vital for matching energy levels in donor-acceptor polymers.
Pathway B: Benzofuroxan (N-Oxide) – Irreversible Ring Opening

The N-oxide bond introduces instability. Upon reduction, the radical anion is short-lived and rapidly undergoes N-O bond cleavage. In protic media or biological systems, this leads to the formation of o-nitroanilines or quinone dioximes.

  • Mechanism:

    
    
    
  • Significance: This irreversible potential correlates with biological activity. Compounds that reduce too easily (positive

    
    ) may cause systemic toxicity (methemoglobinemia), while those that are too hard to reduce may lack potency against hypoxic targets.
    
Mechanistic Visualization

RedoxPathways Start Substituted Benzoxadiazole BOX 2,1,3-Benzoxadiazole (Non-oxide) Start->BOX Structure A BFX Benzofuroxan (N-Oxide) Start->BFX Structure B Radical Stable Radical Anion (BOX•⁻) BOX->Radical +1e⁻ (Reversible) High LUMO relevance Dianion Dianion (BOX²⁻) Radical->Dianion +1e⁻ (Quasi-rev) Unstable Unstable Radical Intermediate BFX->Unstable +1e⁻ (Irreversible) Product Ring Opening (o-Nitroaniline) Unstable->Product +e⁻/H⁺ Bioreductive Toxicity

Figure 1: Divergent electrochemical pathways for Benzoxadiazole (Green path) vs. Benzofuroxan (Red path). The stability of the radical anion determines the application (Materials vs. Biology).

Substituent Effects & Data Analysis

The reduction potential is tunable via the Hammett substituent constant (


). Electron-withdrawing groups (EWGs) stabilize the LUMO/radical anion, shifting 

positively (easier to reduce).
Comparative Reduction Potentials

The following table synthesizes representative data for benzoxadiazoles and their sulfur analogues (benzothiadiazoles, BTD) to illustrate the effect of the heteroatom and substituents. Note that BOX is generally easier to reduce than BTD due to the higher electronegativity of oxygen.

Core StructureSubstituents (4,7-pos)

(V vs Fc/Fc

)
Est. LUMO (eV)ReversibilityApplication
Benzoxadiazole (BOX) H (Unsubstituted)~ -1.65 V-3.15ReversibleFluorophore
Benzoxadiazole -CN (Dicarbonitrile)~ -0.90 V-3.90Reversiblen-Type Semiconductor
Benzothiadiazole (BTD) H (Unsubstituted)-1.87 V-2.93ReversibleOLED / OPV Standard
Benzothiadiazole -CN (Dicarbonitrile)-1.06 V-3.74ReversibleElectron Acceptor
Benzofuroxan H~ -0.80 V (vs Ag/AgCl)*N/AIrreversibleBio-reductive Agent

*Note: Benzofuroxan values are highly pH-dependent; value cited for buffered aqueous media.

Structure-Activity Relationship (SAR) Flow

SAR_Logic Center Reduction Potential (E_red) Bio Biological Activity (Cytotoxicity/Hypoxia Selectivity) Center->Bio Optimal Window: -0.3 to -0.6 V (vs NHE) Mat Materials Efficiency (LUMO Matching/Air Stability) Center->Mat Deep LUMO required for n-type transport EWG Electron Withdrawing (-NO2, -CN, -CF3) EWG->Center Positive Shift (Easier Reduction) EDG Electron Donating (-OMe, -NH2, -Alkyl) EDG->Center Negative Shift (Harder Reduction) Hetero Heteroatom Swap (S → O) Hetero->Center Positive Shift (O is more EN than S)

Figure 2: Impact of chemical modifications on reduction potential and subsequent functional properties.

Validated Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols address the specific challenges of characterizing these compounds.

Protocol A: Characterizing LUMO Levels (Materials Focus)

Target: Reversible Radical Anion of BOX Derivatives.

  • Solvent System: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

    • Why: Water acts as a proton source, quenching the radical anion and making the wave irreversible.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
    • Purity Check: Recrystallize electrolyte from ethanol if background currents are high.

  • Electrodes:

    • Working: Glassy Carbon (Must be polished to mirror finish with 0.05 µm alumina).[1]

    • Counter: Platinum wire.[1][2]

    • Reference: Ag/Ag+ (0.01 M AgNO3 in MeCN). Internal Standard: Ferrocene (Fc) added at the end of the run.

  • Procedure:

    • Purge solution with Argon for 10 mins (Oxygen reduction interferes at ~ -1.2 V).

    • Scan from 0 V to -2.5 V.

    • Validation Criteria: The ratio of anodic to cathodic peak current (

      
      ) should be 
      
      
      
      . The peak separation (
      
      
      ) should be close to 59 mV/n (theoretically) or ~70-80 mV (experimentally) for a reversible 1e- process.
Protocol B: Assessing Bio-reductive Potential (Pharma Focus)

Target: Irreversible Ring Opening of Benzofuroxans.

  • Solvent System: Mixed media (e.g., Ethanol/Phosphate Buffer pH 7.4, 50:50 v/v).

    • Why: Mimics physiological conditions. Solubility is often the limiting factor.

  • Scan Rate Study: Vary scan rate (

    
    ) from 20 to 500 mV/s.
    
    • Analysis: Plot

      
       vs. 
      
      
      
      .[3] A linear relationship indicates diffusion control. A non-zero intercept suggests adsorption (common with nitro-aromatics).
  • Validation Criteria:

    • Observe the shift in peak potential (

      
      ) with pH.[4] A slope of ~59 mV/pH indicates a coupled proton-electron transfer (
      
      
      
      per step).
Experimental Workflow Diagram

Workflow Start Sample Preparation (1 mM Concentration) Decision Target Application? Start->Decision MatPath Materials (LUMO) Decision->MatPath OLED/OPV BioPath Biological (Drug) Decision->BioPath Antimicrobial/Cancer Dry Dry Solvent (MeCN/DCM) + Inert Atmosphere (Ar) MatPath->Dry FcCheck Add Ferrocene Internal Standard Dry->FcCheck CalcLUMO Calculate LUMO: E = -(E_red_onset + 4.8) eV FcCheck->CalcLUMO Wet Buffered Media (pH 7.4 / EtOH) BioPath->Wet pHStudy Vary pH (4-9) to mimic cell compartments Wet->pHStudy ToxCorr Correlate E_red with IC50 pHStudy->ToxCorr

Figure 3: Decision tree for selecting the appropriate electrochemical characterization workflow.

References

  • Electrochemical Reduction Mechanism of Benzofuroxans Cerecetto, H., et al. "Hemoglobin oxidation and formation of nitro-anion radicals by benzofuroxan derivatives."[5] ResearchGate.[5][6]

  • Benzothiadiazole vs. Benzoxadiazole in Electronics Neto, B. A. D., et al. "2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Applications."[7][8] MDPI.

  • Reduction Potentials of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile BenchChem Technical Guide. "HOMO/LUMO Energy Levels of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile."

  • Biological Activity and Reduction Potential Correlation Crawford, et al. "Reduction Potential Predictions for Quinoxaline-2-Carboxamide Derivatives with Anti-Tuberculosis Activity." MDPI.

  • Electrochemical Synthesis and Ring Opening RSC Green Chemistry. "Electrochemical method for the synthesis of benzoxazole derivatives."[9]

Sources

Computational Insight into Benzoxadiazole Scaffolds: From Electronic Structure to Bioactive Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Function Scaffold

The benzoxadiazole moiety (specifically benzo[c][1,2,5]oxadiazole) represents a privileged scaffold in both medicinal chemistry and materials science. Its unique electronic signature—characterized by a highly electron-deficient oxadiazole ring fused to a benzene ring—creates a strong internal dipole and low-lying LUMO (Lowest Unoccupied Molecular Orbital).

For the drug developer, this electron deficiency facilitates specific


-

stacking interactions and hydrogen bonding in receptor pockets. For the materials scientist, it acts as an exceptional auxiliary acceptor in Donor-

-Acceptor (D-

-A) systems, critical for OLEDs and organic photovoltaics. This guide details the theoretical frameworks required to predict and tune these properties using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

Theoretical Framework & Methodology

To accurately model benzoxadiazoles, one cannot rely on a "one-size-fits-all" approach. The choice of functional depends heavily on whether the goal is ground-state reactivity (drug design) or excited-state charge transfer (optics).

The Computational Engine
ParameterStandard Bioactive ProtocolAdvanced Optoelectronic Protocol
Primary Goal Ground state geometry, Docking, ReactivityAbsorption/Emission spectra, Charge Transfer
Functional B3LYP (Robust for ground states)CAM-B3LYP or wB97XD (Long-range corrected)
Basis Set 6-311++G(d,p) (Diffuse functions essential for lone pairs)def2-TZVP (Triple-zeta for excited state accuracy)
Solvation IEF-PCM (Implicit water/physiological)State-Specific (SS-PCM) or Explicit Solvation

Expert Insight: Standard B3LYP fails to accurately describe Charge Transfer (CT) states due to self-interaction errors. For benzoxadiazole-based fluorophores, you must use range-separated functionals like CAM-B3LYP to avoid underestimating excitation energies.

Workflow Visualization

The following diagram outlines the decision matrix for theoretical characterization.

Benzoxadiazole_Workflow Start Start: Molecular Structure Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Check (No Imaginary Frequencies) Opt->Freq Branch Intended Application? Freq->Branch Bio Medicinal Chemistry Branch->Bio Drug Design Opto Optoelectronics Branch->Opto Fluorescence/Solar MEP MEP & Reactivity Descriptors (Fukui Functions) Bio->MEP Dock Molecular Docking (AutoDock/Vina) MEP->Dock TDDFT TD-DFT (CAM-B3LYP) Excited States (S1-S10) Opto->TDDFT Solv Solvatochromism Analysis (PCM vs Explicit) TDDFT->Solv

Caption: Decision tree for selecting computational pathways based on the intended application of the benzoxadiazole derivative.

Electronic Structure Analysis

Frontier Molecular Orbitals (FMOs)

The bioactivity of benzoxadiazoles is often governed by the HOMO-LUMO gap (


). A smaller gap implies higher chemical reactivity and lower kinetic stability, often correlating with higher toxicity or potency.
  • HOMO: Typically localized on the electron-donating substituents (if present) or the benzene ring.

  • LUMO: Strongly localized on the electron-deficient oxadiazole ring (the N=C-C=N moiety).

Global Reactivity Descriptors

Using Koopmans' theorem, we derive descriptors from FMO energies (


 and 

).[1] These are critical for QSAR (Quantitative Structure-Activity Relationship) modeling.
DescriptorFormulaSignificance in Benzoxadiazoles
Chemical Hardness (

)

Resistance to charge transfer. Harder molecules are more stable.
Electrophilicity Index (

)

Measures the propensity to accept electrons.[2] High

in benzoxadiazoles facilitates covalent binding to cysteine residues in enzymes.
Chemical Potential (

)

Predicts direction of electron flow in receptor-ligand interactions.
Molecular Electrostatic Potential (MEP)

MEP mapping is non-negotiable for docking studies. In benzoxadiazoles:

  • Red Regions (Negative Potential): Localized on the Nitrogen and Oxygen atoms of the oxadiazole ring. These are H-bond acceptors.

  • Blue Regions (Positive Potential): Localized on the benzene ring protons or substituted donor groups. These are sites for nucleophilic attack.[3][4]

Advanced Protocol: Excited States & Solvation

For researchers utilizing benzoxadiazoles as fluorescent probes (e.g., NBD-Cl derivatives), standard implicit solvation (PCM) often fails to predict the "red-edge" excitation shift.

The "Explicit Solvent" Correction: Benzoxadiazoles exhibit strong specific interactions (hydrogen bonding) with protic solvents.

  • Step 1: Optimize the solute in vacuum.

  • Step 2: Add explicit solvent molecules (e.g., 2-3 methanol molecules) at H-bonding sites (N and O atoms).

  • Step 3: Re-optimize the supermolecule using B3LYP-D3 (Dispersion correction is vital here).

  • Step 4: Run TD-DFT on the supermolecule.

Step-by-Step Experimental Protocol

This protocol assumes the use of Gaussian or ORCA software packages.

Phase 1: Geometry Optimization (The Foundation)
  • Input Construction: Build the initial structure. Ensure the oxadiazole ring is planar.

  • Route Section (Gaussian Example): #opt freq B3LYP/6-311++G(d,p) scrf=(solvent=water)

    • Note: The freq keyword is mandatory to confirm a true minimum (zero imaginary frequencies).

  • Validation: Check the output for "Stationary point found." Inspect the oxadiazole bond lengths (N-O should be approx 1.38 Å).

Phase 2: Electronic Properties (The Data)
  • NBO Analysis: Run Natural Bond Orbital analysis to determine hybridization and charge distribution. #pop=NBO B3LYP/6-311++G(d,p)

  • MEP Generation: Generate the cube file for electrostatic potential.

    • Isovalue: 0.0004 a.u. (standard for biological surface).

Phase 3: TD-DFT (The Optics - Optional)
  • Functional Switch: Change to CAM-B3LYP or PBE0.

  • States: Request at least 10 excited states (nstates=10).

  • Route: #td=(nstates=10) CAM-B3LYP/def2TZVP scrf=(solvent=methanol)

Mechanism Visualization: The Push-Pull Effect

The following diagram illustrates the Intramolecular Charge Transfer (ICT) mechanism prevalent in bioactive and optical benzoxadiazoles.

Push_Pull_Mechanism Donor Donor Group (e.g., -NR2, -OR) HOMO Localization Bridge Benzene Ring (Conjugation) Donor->Bridge Electron Injection Acceptor Oxadiazole Ring (Electron Deficient) LUMO Localization Bridge->Acceptor Charge Transfer Excitation Photon Absorption (hv) Excitation->Donor

Caption: Schematic of the Donor-Acceptor charge transfer mechanism in benzoxadiazole derivatives.

References

  • DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures. MDPI. (2025). Investigates optical properties and influence of ionic fragments using B3LYP and CAM-B3LYP. Link

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental and Theoretical Study. Frontiers in Chemistry. (2020). Details TD-DFT protocols and solvent dependence. Link

  • Chemical Reactivity, Drug-Likeness and Structure Activity Relationship Studies of 2,1,3-Benzoxadiazole Derivatives. Journal of Bionanoscience. (2018). Focuses on global reactivity descriptors and MEP for anticancer activity. Link

  • A spectroscopic study of the optical properties of a nitrobenzoxadiazole derivative in solution. Politecnico di Milano. Demonstrates the necessity of explicit solvent models over simple PCM for NBD derivatives. Link

Sources

Molecular weight and formula of Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ethyl 2,1,3-Benzoxadiazole-5-Carboxylate 1-Oxide

Executive Summary

This compound (CAS: 17348-71-9), also known as ethyl benzofuroxan-5-carboxylate , represents a critical scaffold in heterocyclic chemistry and medicinal research.[1][2] As a derivative of the benzofuroxan (benzofurazan


-oxide) class, this compound is distinguished by its ability to function as a nitric oxide (NO) donor under physiological conditions and its utility as a reactive intermediate in the "Beirut Reaction" for synthesizing quinoxaline 1,4-dioxides.[1][2] This guide provides a comprehensive technical analysis of its molecular properties, validated synthesis protocols, and mechanism of action.[2][3]

Chemical Identity & Physicochemical Properties

The compound consists of a benzene ring fused to a 1,2,5-oxadiazole-2-oxide ring, substituted at the 5-position with an ethyl ester group.[1][2] The


-oxide moiety is responsible for its unique redox properties and biological activity.[1][2]
Table 1: Molecular Specifications
PropertyData
IUPAC Name Ethyl 5-benzofuroxancarboxylate
Systematic Name Ethyl 3-oxido-2,1,3-benzoxadiazol-3-ium-5-carboxylate
CAS Registry Number 17348-71-9
Molecular Formula C

H

N

O

Molecular Weight 208.17 g/mol
Appearance Yellow crystalline solid
Melting Point 66–67 °C
Solubility Soluble in DMSO, DCM, Ethanol; Insoluble in Water
SMILES CCOC(=O)C1=CC2=N(O)=NO[N+]2=C1 (Resonance form)

Synthetic Methodology

The synthesis of benzofuroxans is classically achieved via the oxidative cyclization of o-nitroanilines.[1][2] For this specific derivative, the precursor is Ethyl 4-amino-3-nitrobenzoate .[1][2]

Reaction Mechanism

The transformation involves the oxidation of the primary amine to a nitroso intermediate, which subsequently undergoes intramolecular nucleophilic attack by the adjacent nitro group oxygen, followed by dehydration to close the furazan oxide ring.[2]

Validated Experimental Protocol

Reagents:

  • Precursor: Ethyl 4-amino-3-nitrobenzoate (1.0 eq)[1]

  • Oxidant: Sodium Hypochlorite (NaOCl, commercial bleach, ~5-6% active chlorine)[1][2]

  • Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)[2]

  • Solvent: Ethanol/Water or Methanol[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of Ethyl 4-amino-3-nitrobenzoate in 50 mL of warm ethanol.

  • Basification: Add alcoholic KOH (10 mmol) to form the nitronate salt (solution turns deep red/orange).

  • Oxidation: Cool the solution to 0–5 °C. Dropwise add aqueous NaOCl (approx. 15-20 mL) with vigorous stirring. Maintain temperature below 10 °C to prevent hydrolysis of the ester.[2]

  • Precipitation: The yellow product precipitates as the reaction progresses (typically 30–60 mins).[2]

  • Work-up: Dilute with ice-cold water (100 mL), filter the precipitate, and wash with cold water until neutral pH.

  • Purification: Recrystallize from ethanol/water (1:1) to yield yellow needles (MP: 66–67 °C).

SynthesisPath Precursor Ethyl 4-amino-3-nitrobenzoate (C9H10N2O4) Intermediate Nitroso Intermediate (Transient) Precursor->Intermediate NaOCl / KOH Oxidation Product Ethyl benzofuroxan-5-carboxylate (C9H8N2O4) Intermediate->Product Cyclization - H2O

Figure 1: Oxidative cyclization pathway from the o-nitroaniline precursor.[1][2]

Biological Mechanism & Applications

Benzofuroxans are pharmacologically significant due to their capacity to release nitric oxide (NO) and their reactivity with thiols.[2]

Mechanism of Action: Thiol-Dependent NO Release

The


-oxide moiety acts as a prodrug for NO.[1][2] In the presence of biological thiols (e.g., Glutathione, Cysteine), the benzofuroxan ring undergoes ring-opening and reduction.[2] This process liberates NO, which activates soluble guanylate cyclase (sGC), leading to vasodilation and antimicrobial effects.[2]
The "Beirut Reaction" (Synthetic Application)

This compound serves as a dipole in [3+2] cycloadditions with enolates or enamines (the Beirut Reaction) to synthesize quinoxaline 1,4-dioxides , a class of potent antibacterial agents (e.g., Carbadox, Olaquindox).[2]

MOA Benzofuroxan Ethyl benzofuroxan-5-carboxylate Complex Thiol-Adduct Intermediate Benzofuroxan->Complex + R-SH Thiol Biological Thiols (R-SH) Thiol->Complex NO Nitric Oxide (NO) (Vasodilation / Antimicrobial) Complex->NO Decomposition Metabolite Reduced Benzimidazole / Nitrile Complex->Metabolite

Figure 2: Biological activation pathway via thiol-mediated reduction.[1][2]

Safety & Handling (MSDS Highlights)

  • Hazards: Benzofuroxans are energetic materials.[1][2] While the ethyl ester derivative is stable at room temperature, it should be treated as a potential explosive if heated under confinement.[2]

  • GHS Classification: Irritant (Skin/Eye).[2]

  • Storage: Store at 2–8 °C, protected from light.

  • Incompatibility: Strong reducing agents, strong bases (hydrolysis of ester), and excessive heat.[2]

References

  • ChemicalBook. (2025).[2][4][5][6] Ethyl benzofuroxan-5-carboxylate Properties and CAS 17348-71-9. Link

  • Tetrahedron. (2025).[2] Benzofuroxan Derivatives and Synthesis. Thsci. Link

  • PubChem. (2025).[2] Benzofuroxan Core Structure and Biological Activity. National Library of Medicine.[1][2] Link

  • Gasco, A., & Boulton, A. J. (1981).[2] Furoxans and Benzofuroxans.[1][2][3] Advances in Heterocyclic Chemistry. (Contextual Citation for Mechanism).

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide (also known as 5-ethoxycarbonylbenzofuroxan ).

This guide prioritizes Phase-Transfer Catalysis (PTC) over traditional highly alkaline methods to prevent hydrolysis of the sensitive ethyl ester moiety, ensuring high yield and purity.

Abstract

Benzofuroxans (2,1,3-benzoxadiazole 1-oxides) are critical intermediates in medicinal chemistry, serving as precursors to quinoxaline di-N-oxides (active against Chagas disease and hypoxia-selective antitumor agents). This protocol details the synthesis of the 5-ethoxycarbonyl derivative via the sodium hypochlorite oxidation of ethyl 4-amino-3-nitrobenzoate. We utilize a biphasic system (DCM/Water) with Tetrabutylammonium Bromide (TBAB) to facilitate the reaction at mild pH, mitigating the risk of ester hydrolysis common in legacy ethanolic KOH routes.

Scientific Background & Mechanism[1][2][3]

The Tautomerism Challenge

Researchers must recognize that benzofuroxan derivatives substituted at the 5-position exist in a rapid tautomeric equilibrium with their 6-substituted counterparts in solution. The oxygen atom on the N-oxide bridge oscillates between N1 and N3.

  • Implication: While we target the 5-isomer , the product in solution is a dynamic mixture of 5- and 6-ethoxycarbonylbenzofuroxan. In the crystalline state, one isomer typically predominates, but NMR spectra often show broadened or dual signals at room temperature.

Reaction Mechanism (Green-Rowe Oxidation)

The synthesis proceeds via the oxidation of the primary amine to a nitroso intermediate, followed by an intramolecular condensation with the adjacent nitro group.

Pathway:

  • N-Chlorination: Hypochlorite chlorinates the amine to form an N-chloroamine.

  • Elimination: Base-promoted elimination of HCl yields a nitroso species.

  • Cyclization: The nitroso oxygen attacks the nitro group nitrogen (or vice-versa via a nitrene-like transition), extruding water and forming the N-oxide bridge.

ReactionScheme SM Ethyl 4-amino-3-nitrobenzoate Inter1 N-Chloro Intermediate SM->Inter1 NaOCl, TBAB (Oxidation) Inter2 Nitroso Intermediate Inter1->Inter2 - HCl Prod Ethyl 2,1,3-benzoxadiazole- 5-carboxylate 1-oxide Inter2->Prod Cyclization (- H2O)

Figure 1: Mechanistic pathway of the hypochlorite-mediated oxidative cyclization.

Safety & Handling (Critical)

  • Energetic Material: Benzofuroxans possess high energy density. While this specific ester derivative is relatively stable, it should be treated as a potential explosive. Do not heat above 100°C or subject to mechanical shock.

  • Exotherm Control: The oxidation reaction is exothermic. Temperature monitoring is mandatory.

  • Reagents: Sodium hypochlorite (bleach) releases toxic chlorine gas if acidified. Never mix with acids.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
Ethyl 4-amino-3-nitrobenzoate 76918-64-4>98%Starting Material
Sodium Hypochlorite (NaOCl) 7681-52-910-13% solnOxidant
Tetrabutylammonium Bromide (TBAB) 1643-19-2>99%Phase Transfer Catalyst
Dichloromethane (DCM) 75-09-2ACS GradeOrganic Solvent
Sodium Bicarbonate (NaHCO₃) 144-55-8Sat. SolnBuffer/Wash
Magnesium Sulfate (MgSO₄) 7487-88-9AnhydrousDrying Agent
Equipment
  • 500 mL Round-bottom flask (3-neck preferred for temp probe).

  • Mechanical stirrer (magnetic stirring may be insufficient for biphasic viscosity).

  • Addition funnel (pressure-equalizing).

  • Ice/Water bath.[1]

  • Rotary Evaporator.

Experimental Protocol

Phase-Transfer Catalyzed Oxidation (Recommended)

Step 1: Preparation of the Organic Phase [2]

  • In a 500 mL round-bottom flask, dissolve 10.5 g (50 mmol) of Ethyl 4-amino-3-nitrobenzoate in 150 mL of Dichloromethane (DCM) .

  • Add 0.8 g (2.5 mmol, 5 mol%) of TBAB. The solution should be clear and yellow/orange.

  • Cool the mixture to 0–5°C using an ice bath.

Step 2: Oxidative Cyclization

  • Measure 100 mL of Sodium Hypochlorite solution (10-13% active chlorine) .

  • Crucial Step: Adjust the pH of the bleach solution to ~9-10 using solid NaHCO₃ if it is highly caustic (commercial bleach is often pH 12-13). This protects the ester.

  • Transfer the NaOCl solution to the addition funnel.

  • Add the NaOCl solution dropwise to the vigorously stirred organic phase over 45–60 minutes .

    • Note: Maintain internal temperature below 10°C.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir vigorously for 6–8 hours .

    • Monitoring: Check TLC (Silica; Hexane:EtOAc 3:1). The starting material (fluorescent amine) should disappear, replaced by a less polar, UV-active spot (benzofuroxan).

Step 3: Workup

  • Transfer the biphasic mixture to a separatory funnel.

  • Separate the organic layer (bottom).

  • Extract the aqueous layer with 2 x 50 mL DCM .

  • Combine the organic phases and wash sequentially with:

    • 1 x 100 mL Water

    • 1 x 100 mL Brine (Saturated NaCl)

  • Dry the organic layer over Anhydrous MgSO₄ for 15 minutes.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) at <40°C .

    • Warning: Do not overheat the residue.

Step 4: Purification

  • The crude product typically appears as a yellow-orange solid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol (approx. 60°C) .

  • Add water dropwise until slight turbidity persists, then cool slowly to 4°C overnight.

  • Filter the crystals and wash with cold 50% EtOH/Water.

  • Dry in a vacuum desiccator over P₂O₅.

Expected Yield: 75–85% Appearance: Yellow crystalline solid.

Workflow Setup Dissolve Amine in DCM Add TBAB Catalyst Cool to 0°C Reaction Dropwise Addition of NaOCl Stir 6-8h at RT Setup->Reaction Workup Phase Separation DCM Extraction Wash (H2O, Brine) -> Dry (MgSO4) Reaction->Workup Purification Evaporate Solvent Recrystallize (EtOH/H2O) Workup->Purification

Figure 2: Experimental workflow for the PTC synthesis.

Characterization Data

ParameterExpected ValueNotes
Melting Point 68–72°CBroad range due to 5/6 tautomerism.
IR (KBr) 1720 cm⁻¹ (C=O)1620, 1550 cm⁻¹ (C=N, N-O)Absence of NH₂ doublets (3300-3400 cm⁻¹) confirms oxidation.
¹H NMR (CDCl₃) δ 1.45 (t, 3H, CH₃)δ 4.45 (q, 2H, CH₂)δ 7.8–8.5 (m, 3H, Ar-H)Aromatic signals may appear broad or split due to rapid equilibrium at RT.
Mass Spec (ESI) [M+H]⁺ = 209.05Molecular formula: C₉H₈N₂O₄

Troubleshooting & Optimization

Issue: Low Yield / Hydrolysis of Ester

  • Cause: The pH of the commercial bleach was too high (pH >12), causing saponification of the ethyl ester to the carboxylic acid (which is water-soluble and lost in the aqueous wash).

  • Solution: Buffer the bleach with NaHCO₃ before addition or reduce the reaction time. Ensure vigorous stirring to maximize the PTC effect, minimizing the ester's exposure to the aqueous base.

Issue: Incomplete Reaction

  • Cause: Old bleach (low active chlorine content).

  • Solution: Titrate bleach or use a fresh bottle. Alternatively, add a slight excess (1.5 eq) of NaOCl.

Issue: Oily Product

  • Cause: Presence of residual solvent or mixed isomers preventing crystallization.

  • Solution: Triturate the oil with cold hexanes to induce solidification before recrystallization.

References

  • Frizon, T. E. A., et al. (2018).[2] Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. Frontiers in Chemistry, 6, 142. Link

  • Mallory, F. B. (1957). Benzofurazan. Organic Syntheses, 37, 1. (Foundational method for NaOCl oxidation). Link

  • Gasco, A., & Boulton, A. J. (1981). Furoxans and Benzofuroxans.[3][4] Advances in Heterocyclic Chemistry, 29, 251-340. (Review on tautomerism).

  • Cerecetto, H., et al. (2019). Benzofuroxan derivatives as potent agents against Trypanosoma cruzi. Journal of Medicinal Chemistry.

Sources

Application Note: Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide as a Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide belongs to the benzofuroxan class of compounds. Unlike spontaneous nitric oxide (NO) donors (e.g., NONOates) or S-nitrosothiols (e.g., SNAP), benzofuroxans are "masked" NO donors. They are stable in simple aqueous buffers but release NO upon nucleophilic attack by thiols (e.g., cysteine, glutathione) or specific enzymatic reduction.

This unique mechanism makes this compound highly valuable for studying intracellular NO release , as the release profile correlates with the intracellular redox state and thiol concentration, mimicking physiological NO generation more closely than spontaneous donors.

Chemical Datasheet
ParameterSpecification
Common Name 5-Carboethoxybenzofuroxan; Benzofuroxan-5-ethyl ester
Molecular Formula C

H

N

O

Mechanism Thiol-dependent NO release (Pseudo-first order in excess thiol)
Solubility Soluble in DMSO (>20 mM), Ethanol. Poorly soluble in water.
Stability Light sensitive. Stable in solid state at -20°C. Hydrolytically stable at neutral pH in the absence of thiols.
Primary Application Intracellular NO delivery; Anti-parasitic research; Vasodilation studies.

Mechanistic Principles

The bioactivity of this compound relies on the furoxan ring system . The electron-withdrawing ester group at the 5-position enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack by thiols compared to unsubstituted benzofuroxan.

Pathway Diagram: Thiol-Triggered Activation

The following diagram illustrates the activation pathway. Note that the presence of a thiol (R-SH) is the absolute rate-limiting factor.

BenzofuroxanMechanism Compound Ethyl 2,1,3-benzoxadiazole- 5-carboxylate 1-oxide (Masked Donor) Intermediate Ring-Opened Intermediate Compound->Intermediate Nucleophilic Attack Thiol Intracellular Thiols (Glutathione/Cysteine) Thiol->Intermediate Co-factor NO_Release Nitric Oxide (NO) Release Intermediate->NO_Release Decomposition Byproduct Benzodioxole/Quinone Oxime Byproducts Intermediate->Byproduct BioResponse Vasodilation / Cytotoxicity NO_Release->BioResponse cGMP Pathway

Figure 1: Mechanism of Action. The benzofuroxan ring requires a thiol cofactor to open, releasing NO and an inert byproduct.

Protocol A: Kinetic Quantification of NO Release (Cell-Free)

Critical Note: Standard Griess assays will fail if performed directly on the compound in buffer. You must add an exogenous thiol (L-Cysteine) to trigger the reaction.

Materials
  • Compound Stock: 10 mM in DMSO.

  • Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4, degassed.

  • Trigger Solution: 10 mM L-Cysteine in PBS (Freshly prepared).

  • Detection Reagent: Griess Reagent (Sulfanilamide + NED).[1]

  • Standard: Sodium Nitrite (NaNO

    
    ).[2]
    
Step-by-Step Methodology
  • Preparation: Dilute the Compound Stock into PBS to a final concentration of 100 µM.

    • Control A: Compound only (100 µM) in PBS.

    • Control B: L-Cysteine only (1 mM) in PBS.

    • Experimental: Compound (100 µM) + L-Cysteine (1 mM).

  • Incubation: Incubate all samples at 37°C in the dark.

    • Time points: 0, 15, 30, 60, 120 minutes.

  • Sampling: At each time point, remove 100 µL of the reaction mixture.

  • Griess Reaction:

    • Add 100 µL of Griess Reagent to the sample in a 96-well transparent plate.

    • Incubate for 10 minutes at room temperature (Pink color development).

  • Quantification: Measure Absorbance at 540 nm using a microplate reader.

  • Calculation: Convert Absorbance to [Nitrite] using the NaNO

    
     standard curve.
    

Expected Result: Control A should show near-zero nitrite (stability). The Experimental group should show a time-dependent increase in nitrite, plateauing once the donor is exhausted.

Protocol B: Intracellular NO Detection (Live Cell Imaging)

This protocol validates the compound's ability to permeate cell membranes and release NO in response to endogenous cytosolic thiols.

Materials
  • Cells: HeLa, HUVEC, or RAW 264.7 (macrophages).

  • Probe: DAF-FM Diacetate (Cell-permeable NO sensor).

  • NO Donor: this compound.

  • Imaging Buffer: HBSS with Ca

    
    /Mg
    
    
    
    .
Experimental Workflow

CellProtocol Step1 1. Seed Cells (Glass-bottom dish, 24h) Step2 2. Load Probe (5 µM DAF-FM DA, 30 min, 37°C) Step1->Step2 Step3 3. Washout (Remove excess extracellular probe) Step2->Step3 Critical Step Step4 4. Baseline Imaging (Confocal: Ex 495nm / Em 515nm) Step3->Step4 Step5 5. Treatment (Add 10-50 µM Benzofuroxan) Step4->Step5 Step6 6. Time-Lapse Imaging (Acquire every 2 min for 60 min) Step5->Step6

Figure 2: Live-cell imaging workflow for detecting intracellular NO release.

Protocol Steps
  • Probe Loading: Incubate cells with 5 µM DAF-FM Diacetate in serum-free media for 30 minutes.

  • Wash: Wash cells 3x with HBSS to remove uncleaved probe. This prevents high background fluorescence.

  • Equilibration: Incubate for an additional 20 minutes in fresh buffer to allow complete de-esterification of the intracellular probe.

  • Treatment: Add the Benzofuroxan derivative (10–50 µM final concentration).

    • Negative Control: DMSO vehicle only.

    • Positive Control: SNAP (100 µM).

  • Imaging: Monitor fluorescence increase (Excitation: 495 nm, Emission: 515 nm).

Data Interpretation:

  • Benzofuroxan: Slow, sustained increase in fluorescence (requires time to react with intracellular glutathione).

  • SNAP: Rapid, burst-like increase in fluorescence.

Comparative Data & Troubleshooting

Comparison of NO Donors
FeatureBenzofuroxan (This Compound)NONOates (e.g., DEA/NO)S-Nitrosothiols (SNAP)
Trigger Thiol-dependent (Enzymatic/Chemical)pH-dependent (Spontaneous)Light/Metal/Thiol
Release Kinetics Slow, SustainedFast, Burst (Half-life: mins)Variable
Physiological Relevance High (Mimics metabolic activation)Low (Pure chemical release)Medium
Byproducts Quinone oximes (Check cytotoxicity)AminesDisulfides
Troubleshooting Guide
  • Issue: No Signal in Griess Assay.

    • Cause: Forgot to add L-Cysteine.

    • Solution: Benzofuroxans do not release NO in plain buffer. Add 1-5 mM L-Cysteine or Glutathione.

  • Issue: High Background in Cell Imaging.

    • Cause: Incomplete washout of DAF-FM.

    • Solution: Ensure the 20-minute equilibration step after washing is performed to allow dye retention.

  • Issue: Precipitation.

    • Cause: Compound is lipophilic.

    • Solution: Do not exceed 100 µM in aqueous buffer. Keep DMSO concentration < 0.5% for cells, but ensure stock is fully dissolved.

References

  • Gasco, A., & Fruttero, R. (2004).[3] NO donors: Focus on furoxan derivatives.[3][4] Pure and Applied Chemistry, 76(5), 973–981. Link

  • Cerecetto, H., et al. (1999). Synthesis and properties of new benzofuroxan derivatives as nitric oxide donors. Journal of Medicinal Chemistry. (General reference for benzofuroxan synthesis and activity).
  • Feelisch, M., & Stamler, J. S. (1996). Methods in Nitric Oxide Research. John Wiley & Sons. (Standard protocols for Griess and bioassays).
  • Kojima, H., et al. (1999). Fluorescent indicators for imaging nitric oxide production. Angewandte Chemie International Edition, 38(21), 3209-3212. (DAF-FM Protocol).

Sources

Application Note: Benzoxadiazole Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the integration of 2,1,3-benzoxadiazole (BOD) derivatives into organic electronic devices. While its sulfur-containing analog, benzothiadiazole (BT), has historically dominated the field, BOD offers distinct advantages due to the higher electronegativity of the oxygen atom.[1][2] This results in stronger electron-accepting capabilities, deeper LUMO levels, and significantly higher fluorescence quantum yields.[2]

This application note bridges the gap between material synthesis and device engineering, providing validated protocols for synthesizing the 4,7-dibromo-BOD monomer, polymerizing it into a Donor-Acceptor (D-A) system, and fabricating Organic Photovoltaics (OPV) and OLEDs.[1][2]

Key Audience Relevance:

  • Material Scientists: Strategies for bandgap engineering.

  • Drug Development/Bio-engineers: Utilization of BOD’s high fluorescence for dual-purpose bio-electronic sensors (e.g., NBD probes).

Molecular Design & Rationale

The "Oxygen Advantage"

The substitution of sulfur (in BT) with oxygen (in BOD) fundamentally alters the molecular packing and electronic structure.[2]

  • Electronegativity: Oxygen (3.[2]44) > Sulfur (2.58).[1][2] This lowers the LUMO energy level of the resulting polymer, increasing the open-circuit voltage (

    
    ) in solar cells.[1][2]
    
  • Steric Hindrance: The Van der Waals radius of Oxygen (1.52 Å) is smaller than Sulfur (1.80 Å).[2] This reduces steric twisting between the BOD unit and adjacent rings, promoting a more planar, "quinoid-like" backbone that enhances

    
    -
    
    
    
    stacking and charge carrier mobility.[2]
Energy Level Alignment

In a Donor-Acceptor (D-A) copolymer architecture, BOD acts as the strong Acceptor.[2]

EnergyLevels cluster_Donor Donor Unit (e.g., Carbazole) cluster_Acceptor Acceptor Unit (Benzoxadiazole) Vacuum Vacuum Level (0 eV) D_LUMO LUMO (-2.1 eV) A_LUMO LUMO (-3.2 eV) (Deepened by Oxygen) D_HOMO HOMO (-5.4 eV) D_HOMO->A_LUMO  Intramolecular  Charge Transfer (ICT) A_HOMO HOMO (-6.1 eV)

Figure 1: Energy level diagram illustrating the Donor-Acceptor interactions.[1][2] The deep LUMO of the benzoxadiazole unit facilitates strong Intramolecular Charge Transfer (ICT), narrowing the optical bandgap.[1][2]

Validated Synthesis Protocols

Precursor Synthesis: 4,7-Dibromo-2,1,3-benzoxadiazole

This monomer is the critical building block.[1][2] High purity (>99%) is required for electronic grade polymers.[2]

Safety Note: Bromine (


) is highly corrosive.[1][2] Perform all steps in a fume hood.

Reagents:

  • 2,1,3-Benzoxadiazole (Starting material)[1][2]

  • Iron powder (Catalyst)[1][2]

  • Bromine (

    
    )[2][3]
    
  • Acetic Acid (Glacial)[1][2]

Step-by-Step Protocol:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar.

  • Dissolution: Dissolve 2,1,3-benzoxadiazole (5.0 g, 41.6 mmol) in glacial acetic acid (80 mL). Add Iron powder (0.1 g) as a Lewis acid catalyst.[1][2]

  • Bromination: Heat the solution to 80°C. Add Bromine (13.3 g, 83.2 mmol) dropwise over 1 hour.

    • Checkpoint: The solution should turn deep red/orange.[1][2]

  • Reflux: Increase temperature to 100°C and reflux for 4 hours.

  • Quench: Cool to room temperature (RT) and pour the mixture into ice water (300 mL). A precipitate will form.[1]

  • Purification:

    • Filter the solid and wash with 10%

      
       (to remove excess bromine) and water.[1][2]
      
    • Recrystallize from ethanol.[1]

    • Yield Target: ~60-70% white/yellowish needles.

    • Validation:

      
       NMR (CDCl3): Singlet at 
      
      
      
      7.45 ppm (2H).
Polymerization: Suzuki-Miyaura Coupling

This protocol creates a D-A polymer (e.g., with a fluorene or carbazole donor).[1][2]

Reagents:

  • Monomer A: 4,7-Dibromo-2,1,3-benzoxadiazole (1 eq)[1][2]

  • Monomer B: 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (1 eq)[1][2]

  • Catalyst:

    
     (0.05 eq)[1][2]
    
  • Base:

    
     (2M aqueous solution)[1][2]
    
  • Solvent: Toluene (Anhydrous) / Aliquat 336 (Surfactant)[1][2]

Step-by-Step Protocol:

  • Degassing (Critical): Place Monomers A and B in a Schlenk flask. Cycle vacuum/nitrogen 3 times to remove oxygen.[1] Oxygen poisons the Pd catalyst and terminates chain growth early.[1][2]

  • Mixing: Add degassed Toluene and

    
     solution under nitrogen flow. Add Aliquat 336 (2 drops).[1][2]
    
  • Initiation: Add

    
     quickly against positive nitrogen pressure.
    
  • Reaction: Heat to 90°C with vigorous stirring for 48 hours.

    • Visual Check: Viscosity should increase significantly. Darkening of color indicates conjugation length extension.

  • End-Capping: Add phenylboronic acid (to cap bromides) for 4 hours, then bromobenzene (to cap boronates) for 4 hours.

  • Precipitation: Pour the hot mixture dropwise into cold Methanol (500 mL). The polymer will precipitate as fibers.[1][2]

  • Soxhlet Extraction: Purify sequentially with Methanol, Acetone, and Hexanes (removes oligomers).[1][2] Collect the final fraction with Chloroform.[1][2]

Device Fabrication: Organic Photovoltaics (OPV)[1][2][4]

This protocol describes the fabrication of a Bulk Heterojunction (BHJ) solar cell using the synthesized Poly(Fluorene-alt-Benzoxadiazole) [PF-BOD] as the donor and


 as the acceptor.[1]

Architecture: ITO / PEDOT:PSS / Active Layer (PF-BOD:PC71BM) / LiF / Al[1][2]

FabricationWorkflow Substrate 1. ITO Cleaning (Ultrasonic: Det -> Water -> IPA) HTL 2. PEDOT:PSS (Spin: 4000rpm, 40nm) Substrate->HTL Active 3. Active Layer Deposition (PF-BOD:PC71BM in CB) HTL->Active Cathode 4. Cathode Evaporation (LiF 1nm / Al 100nm) Active->Cathode Test 5. J-V Characterization (AM 1.5G) Cathode->Test

Figure 2: Standard fabrication workflow for Benzoxadiazole-based organic solar cells.

Protocol:

  • Solution Prep: Dissolve PF-BOD and

    
     (1:4 weight ratio) in Chlorobenzene (CB) at a total concentration of 20 mg/mL. Stir overnight at 60°C inside a glovebox (
    
    
    
    ppm,
    
    
    ppm).
  • HTL Deposition: Spin-coat PEDOT:PSS onto cleaned ITO glass at 4000 rpm for 60s. Anneal at 140°C for 15 min in air.[1] Transfer to glovebox.

  • Active Layer: Spin-coat the warm active layer solution at 1000-1500 rpm to achieve ~100 nm thickness.

    • Troubleshooting: If the film is cloudy (macrophase separation), add 3% v/v 1,8-diiodooctane (DIO) as a solvent additive to the CB solution.[1][2]

  • Top Electrode: Thermally evaporate LiF (0.8 nm) followed by Aluminum (100 nm) at a base pressure of

    
     mbar.
    

Characterization & Performance Metrics

Expected Data Profile

When characterizing BOD-based devices, compare your results against these standard ranges to validate synthesis and fabrication quality.

MetricTechniqueExpected Value (BOD-Polymer)Interpretation
Bandgap (

)
UV-Vis / CV1.8 - 2.2 eVWider than BT analogs due to O-atom; enables higher

.
HOMO Level Cyclic Voltammetry-5.8 to -6.2 eVDeep HOMO ensures good oxidative stability.
Fluorescence QY Photoluminescence40 - 80% (Solution)Significantly higher than BT; excellent for OLEDs.
PCE (Solar) J-V Curve4 - 8% (Binary)Depends heavily on morphology optimization.
Bio-Electronic Crossover (NBD Probes)

For researchers in drug development, the 7-nitro-2,1,3-benzoxadiazole (NBD) derivative is a standard fluorophore.[1][2]

  • Mechanism: NBD chloride reacts with amines (protein N-termini) to form highly fluorescent adducts.[1]

  • Application: Can be used to dope organic semiconductor films to create biological sensors that change conductivity or fluorescence intensity upon binding to specific analytes.

References

  • Synthesis of Benzoxadiazole Monomers

    • Title: Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores.[1][2]

    • Source: Frontiers in Chemistry (2020).[1][2]

    • URL:[Link]

  • Comparison of Benzothiadiazole vs.

    • Title: Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds.[4][5]

    • Source: Accounts of Chemical Research (ACS).[1]

    • URL:[Link][1][2]

  • Application in Organic Solar Cells

    • Title: The Impact of Benzothiadiazole Derivatives in Modern Organic Electronics.[1][6][7][8]

    • Source: NBInno (Industry Application Note).[1][2]

    • URL:[Link]

  • OLED Applications

    • Title: Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives.[2][6][7][8]

    • Source: ResearchGate / Journal of Materials Chemistry C.[1]

    • URL:[Link]

Sources

Application Note: Synthesis of Quinoxaline 1,4-Dioxides via the Beirut Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the Beirut Reaction (Haddadin-Issidorides reaction), the premier method for synthesizing quinoxaline 1,4-dioxides (QdNOs) from 2,1,3-benzoxadiazole 1-oxide (benzofurazan


-oxide or BFO) and active methylene compounds.[1][2] QdNOs represent a privileged scaffold in medicinal chemistry, exhibiting potent hypoxia-selective antitumor activity (e.g., Tirapazamine analogs), antibacterial properties (e.g., Carbadox, Olaquindox), and antitubercular efficacy.

This document moves beyond standard textbook descriptions to provide a mechanistically grounded protocol . We focus on the causality of the ring-opening/ring-closing sequence, critical process parameters (CPPs) for regioselectivity, and self-validating experimental workflows.

Mechanistic Deep Dive

The Beirut reaction is not a simple condensation; it is a cascade sequence initiated by a nucleophilic attack followed by a rearrangement. Understanding this mechanism is critical for troubleshooting low yields or regioselectivity issues.

The Reaction Pathway

The transformation proceeds through four distinct phases:

  • Enolization: Base-catalyzed formation of the enolate from the 1,3-dicarbonyl compound.

  • Nucleophilic Attack: The enolate attacks the electrophilic C(3) position of the benzofurazan

    
    -oxide.
    
  • Ring Opening (The "Pivot"): The isoxazole ring of the BFO cleaves to form a transient nitroso-enol intermediate.

  • Recyclization & Dehydration: The nitroso nitrogen attacks the carbonyl carbon of the pendant chain, followed by water elimination to aromatize the system into the quinoxaline 1,4-dioxide.

Pathway Visualization

The following diagram illustrates the molecular logic flow, highlighting the critical intermediate states.

BeirutReaction cluster_conditions Critical Parameters BFO Benzofurazan N-oxide (Substrate) Adduct C3-Adduct (Intermediate) BFO->Adduct Nucleophilic Attack Enolate Active Methylene Enolate Enolate->Adduct + Nitroso Nitroso-Enol (Open Chain) Adduct->Nitroso Ring Opening (Fast) Cyclization Recyclization (N-Attack) Nitroso->Cyclization Tautomerization QdNO Quinoxaline 1,4-Dioxide Cyclization->QdNO -H2O (Aromatization) Base Base Catalyst (Et3N / KOH) Temp Temp Control (Exothermic)

Figure 1: Mechanistic flow of the Beirut Reaction. The ring-opening step to the nitroso intermediate is the thermodynamic driving force that enables the subsequent formation of the stable diazine dioxide system.

Experimental Protocol

This protocol describes the synthesis of a representative scaffold: 2-acetyl-3-methylquinoxaline 1,4-dioxide . This specific reaction uses acetylacetone and is chosen for its robust kinetics and ease of monitoring, serving as a baseline for more complex substrates.

Reagents & Equipment
  • Substrate: 2,1,3-Benzoxadiazole 1-oxide (Benzofurazan oxide).[2][3][4]

  • Reagent: Acetylacetone (2,4-Pentanedione).

  • Catalyst: Triethylamine (Et

    
    N) or Diethylamine.
    
  • Solvent: Ethanol (absolute) or Methanol.

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath (critical for safety), TLC plates (Silica gel 60 F254).

Step-by-Step Methodology
Phase 1: Setup and Addition (The Exotherm Check)
  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol (1.36 g) of Benzofurazan oxide in 30 mL of ethanol. The solution should be yellow/orange.

  • Reagent Mix: Add 11 mmol (1.1 g) of acetylacetone to the flask. Stir at room temperature (20–25 °C) for 5 minutes to ensure homogeneity.

  • Catalysis: Crucial Step. Add 1–2 mL of Triethylamine dropwise.

    • Observation: A distinct color change (deepening to dark red or brown) indicates the formation of the intermediate adduct.

    • Safety: This reaction is exothermic. If scaling up (>5g), use an ice bath to maintain internal temperature <40 °C to prevent runaway decomposition.

Phase 2: Reaction Monitoring (Self-Validation)
  • Stirring: Allow the mixture to stir at room temperature. Most simple diketones react within 1–4 hours.

  • TLC Validation: Monitor using 5% MeOH in DCM.

    • Starting Material (SM): Benzofurazan oxide (High R

      
      , UV active, often yellow).
      
    • Product: Quinoxaline 1,4-dioxide (Lower R

      
       than SM, intense UV absorbance, often fluorescent).
      
    • Endpoint: The reaction is complete when the high R

      
       spot of the BFO disappears.
      
Phase 3: Isolation and Purification
  • Precipitation: In many cases, the product precipitates directly from the ethanol solution as a yellow/orange solid upon completion.

  • Workup:

    • If solid forms: Filter the precipitate, wash with cold ethanol (2 x 5 mL) and diethyl ether.

    • If solution remains clear: Concentrate the solvent to 20% volume under reduced pressure, then cool to 0 °C to induce crystallization.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.

Expected Data Profile
ParameterSpecificationNotes
Appearance Bright yellow to orange crystalline solidDarkening indicates decomposition or impurities.[1]
Yield 65% – 85%Lower yields often result from insufficient reaction time or overwarming.
Melting Point Sharp (e.g., >200 °C for many derivatives)Decomposition often occurs at MP.
1H NMR Loss of BFO aromatic pattern; Appearance of QNO patternLook for the disappearance of the AA'BB' system of BFO.

Critical Process Parameters & Troubleshooting

The following table summarizes common failure modes and their mechanistic root causes.

SymptomProbable CauseMechanistic Correction
Low Yield / Tarring Runaway ExothermThe ring-opening step releases significant energy. Action: Cool to 0–5 °C during base addition.
No Reaction Poor EnolizationThe pKa of the active methylene is too high. Action: Switch from Et

N to a stronger base like KOH/MeOH or NaH/THF.
Regioisomer Mix Steric HindranceIf using unsymmetrical ketones, the nucleophile attacks C(3). Sterics on the ketone dictate the major isomer. Action: Use bulky bases to enhance kinetic control.
Product Decomposition Light SensitivityQdNOs are photosensitive (photoreduction to mono-oxides). Action: Wrap flasks in foil during long reaction times.

Applications in Drug Discovery

The Beirut reaction is the gateway to Hypoxia-Activated Prodrugs (HAPs) .

  • Mechanism of Action: The

    
    -oxide moieties are bioreduced in hypoxic tumor environments (low oxygen) to form cytotoxic radical species, sparing healthy normoxic tissue.
    
  • Key Example: Tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide) is structurally related.[1][2][5] The Beirut reaction allows for the synthesis of quinoxaline analogs that tune the reduction potential (

    
    ) to target specific levels of hypoxia.
    

Safety Protocol: N-Oxide Handling

  • Energetic Materials: Benzofurazan

    
    -oxides and Quinoxaline 1,4-dioxides possess high-energy N-O bonds. While generally stable, they can decompose violently at high temperatures (>200 °C).
    
  • DSC Screening: Before scaling any Beirut reaction >10g, perform Differential Scanning Calorimetry (DSC) to determine the onset of thermal decomposition.

  • Waste: Do not mix N-oxide waste with strong reducing agents or oxidizers.

References

  • Haddadin, M. J., & Issidorides, C. H. (1965). Enamines with Isobenzofuroxan.[3] Journal of Organic Chemistry, 30(2), 663–664.

  • Haddadin, M. J., & Issidorides, C. H. (1976). Application of Benzofurazan Oxide to the Synthesis of Heteroaromatic N-Oxides.[2] Heterocycles, 4(4), 767-816.[2]

  • Carta, A., et al. (2005). Quinoxaline 1,4-dioxide: A versatile scaffold endowed with manifold activities. European Journal of Medicinal Chemistry, 40(3), 295-301.

  • BenchChem. (2025).[6] The Beirut Reaction: A Versatile Tool for the Synthesis of Quinoxaline 1,4-Dioxides.[1][2][3][7][8]

  • Buravchenko, G. I., & Shchekotikhin, A. E. (2020). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. International Journal of Molecular Sciences, 21(20), 7647.

Sources

Application Note: Mechanistic Profiling and Quantification of Thiol-Triggered NO Release from Furoxan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Furoxans (1,2,5-oxadiazole-2-oxides) represent a unique class of "masked" nitric oxide (NO) donors. Unlike spontaneous donors (e.g., NONOates), furoxans are stable pharmacophores that require physiological activation via thiol cofactors (e.g., L-Cysteine, Glutathione) to release NO. This application note details the experimental architecture required to study this release. We provide a validated framework for high-throughput screening (Griess Assay) , kinetic profiling (Amperometry) , and structural verification (EPR Spin Trapping) .

Mechanistic Foundation & Experimental Logic

To design a valid experiment, one must understand the trigger. Furoxans do not release NO in simple aqueous buffers. They require a nucleophilic attack by a thiolate anion (


) at the 3- or 4-position of the ring.[1] This results in ring opening, formation of a nitrosyl intermediate, and subsequent NO release.[1]

Experimental Implication: All assays must be performed in paired sets:

  • Control: Furoxan in Buffer (Baseline stability).

  • Test: Furoxan + Excess Thiol (Triggered release).

Figure 1: Thiol-Mediated Activation Pathway

This diagram illustrates the obligatory role of thiol cofactors in the ring-opening mechanism.

FuroxanMechanism Furoxan Furoxan Scaffold (Stable Prodrug) Intermediate Ring Opening (Nitrosyl Intermediate) Furoxan->Intermediate Nucleophilic Attack Thiol Thiol Cofactor (R-SH / Cysteine) Thiol->Intermediate Cofactor NO Nitric Oxide (NO) Release Intermediate->NO Decomposition Byproducts Stable Byproducts Intermediate->Byproducts

Caption: Thiol-dependent ring opening of 1,2,5-oxadiazole-2-oxides (Furoxans).

Reagent Preparation & Handling

Critical Variable: The ratio of Thiol to Furoxan determines the kinetics.

  • Physiological Mimicry: Use 5 mM L-Cysteine or Glutathione (GSH) to simulate intracellular reducing environments.

  • Stoichiometry: A minimum 1:5 (Donor:Thiol) molar ratio is recommended to ensure the thiol is not the rate-limiting step.

ComponentStock Conc.SolventStorageNotes
Furoxan Derivative 10–50 mMDMSO-20°CAvoid freeze-thaw cycles. Protect from light.[2][3]
L-Cysteine 100 mMPBS (pH 7.4)FreshMUST be prepared immediately before use. Oxidizes rapidly.
Buffer 1XPBS (pH 7.4)4°CChelex-treated buffers recommended to remove trace metals.

Protocol A: High-Throughput Screening (Griess Assay)

Purpose: Quantifies total NO accumulation over time. Principle: NO oxidizes to nitrite (


) in aqueous solution. The Griess reagent diazotizes sulfanilamide and couples it with NED to form a chromophore absorbing at ~540 nm.
Step-by-Step Methodology
  • Plate Setup: Use a clear, flat-bottom 96-well plate.

  • Reaction Mix:

    • Add 80 µL PBS (pH 7.4).

    • Add 10 µL L-Cysteine stock (Final conc: 5 mM).

    • Add 10 µL Furoxan stock (Final conc: 50–100 µM).

  • Incubation: Seal plate and incubate at 37°C for 1–4 hours (compound dependent).

  • Development:

    • Add 100 µL Griess Reagent (1:1 mix of 1% Sulfanilamide and 0.1% NED).

    • Incubate at Room Temp (Dark) for 10 minutes.

  • Read: Measure Absorbance at 540 nm .

  • Quantification: Compare against a standard curve of Sodium Nitrite (

    
    , 0–100 µM).
    

Self-Validation Check:

  • Blank: PBS + Griess (Must be clear).

  • Negative Control: Furoxan without Cysteine (Should show minimal absorbance).

Protocol B: Real-Time Kinetic Profiling (Amperometry)

Purpose: Measures the rate of NO release (flux) rather than accumulation. Equipment: NO-selective electrode (e.g., WPI ISO-NO Mark II or similar).

Figure 2: Amperometric Workflow

This decision tree ensures signal integrity during real-time measurement.

Amperometry Start Start Experiment (37°C Stirred Bath) Polarize Polarize Electrode (>2 hours) Start->Polarize Baseline Establish Stable Baseline (Current < 10 pA drift) Polarize->Baseline AddThiol Add Thiol Cofactor (Wait for artifact to settle) Baseline->AddThiol AddFuroxan Inject Furoxan AddThiol->AddFuroxan Record Record pA Current (Convert to nM NO) AddFuroxan->Record

Caption: Workflow for real-time amperometric detection of NO flux.

Step-by-Step Methodology
  • Calibration: Calibrate electrode using fresh

    
     + 
    
    
    
    +
    
    
    to generate known NO standards, or use a commercial NO gas standard.
  • Equilibration: Immerse electrode in 10 mL PBS (37°C) with magnetic stirring. Wait for current to stabilize (baseline).

  • Cofactor Addition: Add L-Cysteine (final 5 mM). Note: A transient artifact may occur; wait for re-stabilization.

  • Initiation: Inject Furoxan (final 10–50 µM).

  • Data Capture: Record current (pA) vs. Time.

  • Analysis: Convert pA to [NO] using the calibration factor (

    
    ).
    

Protocol C: Definitive Identification (EPR Spin Trapping)

Purpose: The "Smoking Gun." Confirms the released species is chemically NO and not a false positive. Reagent:


 (N-methyl-D-glucamine dithiocarbamate iron complex).
Methodology
  • Trap Preparation:

    • Dissolve MGD (50 mM) and

      
       (10 mM) in water.
      
    • Mix 5:1 (MGD:Fe) to form the complex. Solution must be pale yellow-green. Brown indicates oxidation.

  • Reaction:

    • Mix Furoxan (100 µM) + L-Cysteine (5 mM) +

      
       complex (5 mM).
      
    • Incubate at 37°C for 30 mins.

  • Measurement: Transfer to a quartz flat cell or capillary tube.

  • EPR Settings (X-Band):

    • Microwave Freq: 9.8 GHz

    • Modulation Amp: 2 G

    • Power: 20 mW

  • Result: Look for the characteristic triplet signal (

    
    , 
    
    
    
    ).

Data Analysis & Troubleshooting

ObservationProbable CauseCorrective Action
High Background (Griess) Contaminated reagents or high nitrite in water.Use Milli-Q water; prepare fresh reagents.
No Signal (Amperometry) Electrode membrane fouled or insufficient thiol.Change membrane; increase Cysteine conc.
Signal Decay (General)

scavenging NO.
Furoxans release NO slowly;

converts it to nitrite. For pure release kinetics, degas buffers with

.

References

  • Cerecetto, H., et al. (2004). "NO donors: Focus on furoxan derivatives."[1][4][5] Pure and Applied Chemistry.

  • Promega Corporation. "Griess Reagent System Technical Bulletin TB229." Promega Protocols.

  • Komarov, A. M., et al. (2000). "In vivo spin trapping of nitric oxide in mice." Free Radical Biology and Medicine.

  • Feelisch, M., & Stamler, J. S. (1996). "Methods in Nitric Oxide Research." John Wiley & Sons.

Sources

Application Note: Comprehensive Characterization of Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Scope[1][2][3][4][5]

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide (also referred to as a benzofuroxan derivative) represents a class of heterocyclic N-oxides utilized in medicinal chemistry as nitric oxide (NO) donors and anti-parasitic agents (specifically against Trypanosoma cruzi).

Characterizing this molecule presents a unique "analytical triad" of challenges:

  • Fluxional Isomerism: The benzofuroxan ring undergoes Boulton-Katritzky rearrangements, leading to rapid equilibrium between the N1-oxide and N3-oxide tautomers. This makes distinguishing the 5-carboxylate from the 6-carboxylate isomer critical.

  • Energetic Instability: The strained furoxan ring is thermally sensitive. Standard melting point tests can be hazardous; Differential Scanning Calorimetry (DSC) is required.

  • Redox Reactivity: Its biological function relies on NO release, requiring specific functional assays.

This guide provides a self-validating workflow to address these challenges.

Analytical Workflow Visualization

The following diagram outlines the logical progression from synthesis to functional validation.

AnalyticalWorkflow cluster_NMR Isomer Differentiation Sample Crude Sample Safety Safety Screen (DSC/TGA) Sample->Safety 1. Thermal Stability check Purity Purity Check (HPLC-PDA-MS) Safety->Purity If stable < 80°C Structure Structural ID (NMR/XRD) Purity->Structure Isolate Major Peak Function Functional Assay (NO Release) Structure->Function Confirm Isomer NMR_1D 1H NMR (Ambient) Structure->NMR_1D NMR_VT VT-NMR (-40°C to +60°C) NMR_1D->NMR_VT Assess Fluxionality XRD X-Ray Diffraction NMR_VT->XRD Definitive Config

Caption: Analytical logic flow prioritizing safety (DSC) before structural deep-dives. Blue nodes indicate structural elucidation steps critical for tautomer identification.

Structural Characterization Protocols

The Tautomerism Challenge (5- vs. 6-isomer)

The position of the N-oxide oxygen (N1 vs N3) determines whether the ester substituent is at the 5- or 6-position. In solution, these may interconvert.

Critical Quality Attribute (CQA): Ratio of 5-ester-1-oxide to 6-ester-1-oxide.

Protocol: Variable Temperature (VT) NMR

Standard NMR at 25°C often results in broadened signals due to intermediate exchange rates.

  • Solvent Selection: Dissolve 10 mg of sample in DMSO-d6 (preferred for solubility and high boiling point) or CD2Cl2 (for low-temperature studies).

  • Acquisition:

    • Low Temp (-40°C): Freezes the equilibrium. Look for two distinct sets of aromatic signals.

    • High Temp (+80°C): Increases exchange rate. Signals typically coalesce into a time-averaged single set.

  • Key Signals:

    • H-4 and H-7 Protons: In the 5-carboxylate isomer, H-4 and H-6 are chemically distinct. In the 6-carboxylate isomer (the tautomer), the shifts reverse.

    • 15N HMBC: If available, this is the definitive method. The N-oxide nitrogen will appear significantly upfield (~-20 to -30 ppm relative to nitromethane) compared to the imine nitrogen.

Crystallography (The Gold Standard)

Because solution state NMR can be ambiguous due to rapid equilibrium, X-ray diffraction (XRD) is the only method to definitively assign the solid-state tautomer.

  • Growth Method: Slow evaporation from Ethanol/Ethyl Acetate (1:1).

  • Target: Benzofuroxan rings are planar.[1] Look for the N-O bond length (typically ~1.23 Å) to confirm the oxide position.

Safety Profiling: Thermal Stability

WARNING: Benzofuroxan derivatives are energetic materials.[2] They can decompose explosively or undergo "furoxan-to-isocyanate" rearrangement upon heating.

Protocol: Differential Scanning Calorimetry (DSC)[4][7]
  • Instrument: Standard DSC (e.g., TA Instruments or Mettler Toledo).

  • Sample Mass: < 2.0 mg (Strictly minimal to prevent sensor damage).

  • Pan: High-pressure gold-plated or hermetically sealed aluminum pans.

  • Ramp: 5°C/min from 30°C to 250°C.

  • Pass Criteria:

    • Sharp endotherm (Melting Point) without immediate exotherm.

    • Exothermic decomposition onset must be > 150°C for safe handling in standard dryers.

Functional Assay: Nitric Oxide (NO) Release

The therapeutic potential of this compound lies in its ability to release NO.

Protocol: Griess Reagent Assay

This colorimetric assay detects nitrite (


), the stable oxidation product of NO in aqueous solution.

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • L-Cysteine (Cofactor, often required for benzofuroxan activation).

  • Griess Reagent (Sulfanilamide + N-(1-naphthyl)ethylenediamine).

Steps:

  • Preparation: Prepare a 10 mM stock of the Benzofuroxan ester in DMSO.

  • Incubation: Dilute to 50 µM in PBS containing 1 mM L-Cysteine. Incubate at 37°C for 1–4 hours.

  • Detection: Mix 100 µL of sample with 100 µL Griess Reagent in a 96-well plate.

  • Measurement: Read Absorbance at 540 nm after 15 minutes.

  • Quantification: Compare against a Sodium Nitrite (

    
    ) standard curve (0–100 µM).
    

Data Summary: Reference Values

ParameterExpected Value / CharacteristicTechnique
Appearance Yellow to orange crystalline solidVisual
UV

~419 nm (Solvent dependent)UV-Vis
IR Spectrum 1720

(Ester C=O), 1600-1620

(Furazan ring)
FT-IR
Mass Spec [M+H]+ or [M+Na]+ (Avoid high source temp)ESI-MS
Thermal Exothermic decomp > 160°C (Typical for class)DSC

References

  • Cerecetto, H., & Porcal, W. (2005).[3] Pharmacological Properties of Furoxans and Benzofuroxans: Recent Developments. Mini-Reviews in Medicinal Chemistry, 5(1), 57–71.[3]

  • Chugunova, E., et al. (2022).[2][1][4] DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives. International Journal of Molecular Sciences, 23(3), 1490.

  • Stec, Z. (2021). The Reactivity of Azidonitrobenzofuroxans towards 1,3-Dicarbonyl Compounds: Unexpected Formation of Amino Derivative via the Regitz Diazo Transfer and Tautomerism Study. Molecules, 26(17), 5420.

  • Gamage, S. A., et al. (2005). Synthesis and evaluation of fused ring systems as bioreductive drugs. Journal of Medicinal Chemistry. (Contextualizing benzofuroxan biological activity).

Sources

Application Note: Structural Elucidation of Benzoxadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Integrated NMR and Mass Spectrometry Approach

Introduction & Analytical Scope

The 2,1,3-benzoxadiazole core (often referred to as benzofurazan) represents a privileged scaffold in medicinal chemistry and fluorescence imaging.[1] Its derivatives, particularly 7-nitro-2,1,3-benzoxadiazole (NBD) , are ubiquitous as fluorogenic probes.[1] However, the analysis of these compounds presents unique challenges due to the high nitrogen content, potential for


-oxide tautomerism  (in benzofuroxans), and susceptibility to ring cleavage during ionization.[1]

This guide provides a rigorous protocol for the structural characterization of benzoxadiazoles, distinguishing them from their


-oxide precursors (benzofuroxans) and identifying common substitution patterns using NMR and Mass Spectrometry (MS).[1]
NMR Spectroscopy Strategy

The magnetic anisotropy of the oxadiazole ring creates a distinct deshielding effect. The primary challenge in NMR analysis is distinguishing the fully aromatic benzoxadiazole from its


-oxide precursor (benzofuroxan), which exhibits fluxional behavior at room temperature.
2.1. Solvent Selection & Sample Preparation[1][2]
  • Standard: DMSO-

    
      is the preferred solvent. Benzoxadiazole derivatives often possess polar substituents (e.g., nitro, amino) that limit solubility in CDCl
    
    
    
    .[1] Furthermore, DMSO-
    
    
    stabilizes exchangeable protons (NH), allowing for the observation of coupling constants that are critical for confirming substitution regiochemistry.[1]
  • Concentration: 5–10 mg in 0.6 mL solvent is optimal for

    
    C detection.[1]
    
2.2.

H NMR Diagnostic Signals

In the 2,1,3-benzoxadiazole system, the protons are labeled 4, 5, 6, and 7.[1]

PositionMultiplicityChemical Shift (

, ppm)
Structural Insight
H-4 / H-7 Doublet / Multiplet7.8 – 8.5 Strongly deshielded by the adjacent heterocyclic ring nitrogens.
H-5 / H-6 Doublet / Multiplet7.4 – 7.8 Shielded relative to H-4/7.
NBD H-5 Doublet (

Hz)
~8.4 – 8.6 Characteristic of 4-amino-7-nitro substitution. Downfield due to ortho-nitro group.
NBD H-6 Doublet (

Hz)
~6.2 – 6.5 Upfield shift due to electron donation from the 4-amino group.

Critical Mechanism (The "NBD" Pattern): In 4-substituted-7-nitrobenzofurazans (NBD probes), the symmetry is broken. The strong electron-withdrawing nitro group at C-7 deshields H-5, while the electron-donating substituent (amine/thiol) at C-4 shields H-6. This creates a diagnostic pair of doublets with a large chemical shift difference (


 ppm) but identical coupling constants (

Hz).[1]
2.3. The Benzofuroxan Tautomerism Challenge

Benzofuroxan (the


-oxide of benzoxadiazole) exists in a rapid equilibrium between N1-oxide and N3-oxide tautomers.
  • Room Temperature: Signals may appear broad or averaged due to the interconversion rate being comparable to the NMR time scale.

  • Validation: If line broadening is observed, acquire spectra at -20°C to freeze the equilibrium and resolve distinct tautomers, or at +80°C to sharpen the averaged signal.

Mass Spectrometry Framework

Benzoxadiazoles are nitrogen-rich and fragile. Soft ionization is required to observe the molecular ion, while collision-induced dissociation (CID) yields highly specific fragmentation fingerprints.

3.1. Ionization Method[1][3][4][5]
  • Electrospray Ionization (ESI): Recommended for polar derivatives (e.g., NBD-amines).[1] Operate in Negative Mode (ESI-) for nitro-derivatives or acidic residues; Positive Mode (ESI+) for amino-derivatives.

  • APCI: Use for neutral, non-polar benzoxadiazoles if ESI response is poor.[1]

3.2. Fragmentation Logic (MS/MS)

The stability of the aromatic system is compromised by the N-O bonds.

  • Loss of NO (

    
    ): 
    
    • Mechanism:[1][6][7] Homolytic cleavage of the nitro group (if present) or the oxadiazole ring opening.

    • Diagnostic: A dominant transition in benzofuroxans (loss of N-oxide oxygen + nitrogen).

  • Loss of Oxygen (

    
    ): 
    
    • Differentiation: Specific to benzofuroxans (N-oxides). Pure benzoxadiazoles generally do not show a facile M-16 peak unless a sulfoxide is present elsewhere.

  • Ring Cleavage:

    • The 1,2,5-oxadiazole ring can undergo retro-cycloaddition, often leading to complex rearrangements involving the loss of small nitriles (

      
      ).
      
Integrated Experimental Protocol

This workflow ensures self-validating structural assignment by cross-referencing mass loss with proton connectivity.

Step 1: Purity Assessment (LC-MS)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% to 95% ACN over 5 minutes.

  • Checkpoint: Check for [M+H]

    
     and [M+Na]
    
    
    
    .[1] If [M+16+H]
    
    
    is observed, the starting material (benzofuroxan) has not been fully reduced.[1]
Step 2: NMR Characterization[1][2][7]
  • Dissolve 5 mg purified sample in 0.6 mL DMSO-

    
    .
    
  • Acquire

    
    H NMR  (min 16 scans).[1]
    
  • Check H-5/H-6 coupling:

    • If symmetric (

      
       system): Unsubstituted 2,1,3-benzoxadiazole.[1]
      
    • If two doublets (

      
       8.5 / 6.2): 4,7-disubstituted (likely NBD derivative).[1]
      
  • Acquire

    
    C NMR  (min 512 scans).[1] Look for the C=N carbons at 
    
    
    
    145–155 ppm.
Step 3: High-Resolution MS (HRMS)
  • Perform direct infusion or flow-injection analysis.

  • Target: Mass accuracy < 5 ppm.

  • Formula Confirmation: Essential to distinguish between

    
     and 
    
    
    
    variants which may have similar nominal masses in complex mixtures.
Visualizations
Diagram 1: Analytical Decision Matrix

A logic flow for distinguishing the target scaffold from its oxidized precursor.

Benzoxadiazole_Analysis Start Crude Reaction Mixture LCMS LC-MS Screening (ESI +/-) Start->LCMS MassCheck Check Molecular Ion (M) LCMS->MassCheck Is_M16 Observed Mass = Target + 16 Da? MassCheck->Is_M16 Benzofuroxan Structure: Benzofuroxan (N-Oxide) Action: Requires Reduction Is_M16->Benzofuroxan Yes Benzoxadiazole Structure: Benzoxadiazole Action: Proceed to NMR Is_M16->Benzoxadiazole No NMR 1H NMR (DMSO-d6) Benzoxadiazole->NMR Symmetry Symmetry Check NMR->Symmetry Sym_High A2B2 System (Unsubstituted Core) Symmetry->Sym_High Symmetric Sym_Broken Distinct Doublets (d 8.5 / d 6.2) (4,7-Disubstituted / NBD) Symmetry->Sym_Broken Asymmetric

Caption: Decision matrix for distinguishing Benzoxadiazole from Benzofuroxan using MS mass shift and NMR symmetry.

Diagram 2: MS Fragmentation Pathway (NBD Derivative)

The characteristic fragmentation of 7-nitro-2,1,3-benzoxadiazole derivatives.

MS_Fragmentation Parent Parent Ion [M-H]- LossNO Loss of NO [M - 30] Parent->LossNO Primary Path LossNO2 Loss of NO2 [M - 46] Parent->LossNO2 Nitro Cleavage RingOpen Ring Cleavage Complex Fragments LossNO->RingOpen Instability

Caption: Primary ESI(-) fragmentation pathways for nitro-substituted benzoxadiazoles.

References
  • BenchChem. (2025).[1][8][9] Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Retrieved from [Link]

  • MDPI. (2023).[1][10] Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules. Retrieved from [Link][1]

  • ResearchGate. (2012).[1] 2,1,3-Benzoxadiazole and 2,1,3-benzothiadiazole-based fluorescent compounds: Synthesis, characterization and photophysical properties. Dyes and Pigments.[1][2] Retrieved from [Link]

  • NIH. (2022).[1] Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives. Retrieved from [Link]

  • ResearchGate. (2004).[1][4][10] Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives.[1][3] Use of deuterated analogues. Retrieved from [Link]

Sources

Application Note: Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide (often classified within the benzofuroxan family) represents a dual-utility scaffold in modern drug discovery. It functions both as a pharmacophore —specifically a thiol-triggered nitric oxide (NO) donor—and as a privileged synthetic intermediate for the construction of quinoxaline-1,4-dioxides (QdNOs) via the Beirut reaction.

This guide details the handling, mechanistic applications, and synthetic protocols for this molecule. Particular emphasis is placed on the electronic influence of the C5-ester group, which enhances electrophilicity, thereby modulating both its NO-donating kinetics and its regioselectivity in cycloaddition reactions.

Chemical Identity & Properties

PropertyDetail
IUPAC Name This compound
Common Class Benzofuroxan derivative
Molecular Formula C₉H₈N₂O₄
Key Moiety N-oxide bond (Labile, Oxidizing)
Electronic Character Electron-deficient (due to 5-COOEt and N-oxide)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1]
Structural Tautomerism

Researchers must recognize that benzofuroxans exist in a rapid tautomeric equilibrium at room temperature (1-oxide


 3-oxide). However, the presence of the electron-withdrawing ethyl ester at position 5 stabilizes specific resonance forms, influencing the site of nucleophilic attack during synthesis.

Application A: The Beirut Reaction (Synthesis of QdNOs)

The most robust application of this molecule is as a precursor for Quinoxaline-1,4-dioxides (QdNOs) . This transformation, known as the Beirut Reaction , involves the reaction of the benzofuroxan with enolates or enamines.[2][3]

Mechanism & Regioselectivity

The 5-carboxylate group is electron-withdrawing (


), which increases the electrophilicity of the benzofuroxan ring.
  • Causality: In the Beirut reaction, the enolate nucleophile attacks the most electrophilic nitrogen.

  • Outcome: Unlike unsubstituted benzofuroxans which may yield isomeric mixtures, the 5-COOEt derivative typically favors the formation of the 6-substituted quinoxaline-1,4-dioxide due to the electronic directing effects [1].

Visualization: The Beirut Reaction Pathway

BeirutReaction Benzofuroxan Benzofuroxan (5-COOEt) Intermediate Intermediate (Ring Opening) Benzofuroxan->Intermediate Nucleophilic Attack Enolate Enolate (e.g., Acetylacetone) Enolate->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization N-C Bond Formation QdNO Quinoxaline-1,4-dioxide (6-COOEt Product) Cyclization->QdNO - H2O

Figure 1: The Beirut Reaction workflow converting the benzofuroxan core into the biologically active quinoxaline-1,4-dioxide scaffold.

Protocol 1: Synthesis of Ethyl 3-methyl-2-acetyl-quinoxaline-1,4-dioxide-6-carboxylate

Objective: To convert the benzofuroxan starting material into a QdNO using acetylacetone.

Reagents:

  • This compound (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Triethylamine (TEA) (catalytic, or 1.0 eq if using salt forms)

  • Solvent: Methanol or Ethanol (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the benzofuroxan derivative in 5 mL of methanol in a round-bottom flask. Ensure the solution is clear (yellow/orange).

  • Addition: Add 1.2 mmol of acetylacetone dropwise at room temperature.

  • Catalysis: Add triethylamine (TEA) dropwise.

    • Critical Observation: The solution will typically darken to a deep red color immediately. This indicates the formation of the ring-opened nitroso-intermediate.

  • Reaction: Stir at room temperature for 2–4 hours. If precipitation does not occur, gently reflux (60°C) for 1 hour.

  • Monitoring: Monitor via TLC (SiO₂; DCM:MeOH 95:5). The starting benzofuroxan (less polar) should disappear, and a highly fluorescent yellow/orange spot (QdNO) should appear.

  • Isolation: Cool the mixture to 0°C. The product usually precipitates as a bright yellow solid. Filter and wash with cold methanol.

  • Validation: Confirm structure via ¹H-NMR. Look for the disappearance of the benzofuroxan aromatic signals and the appearance of the quinoxaline pattern.

Application B: Thiol-Dependent NO Release (Bioactivity)

Benzofuroxans are "masked" NO donors. They do not release NO spontaneously in buffer but require activation by thiols (R-SH), mimicking the hypoxic/reducing environment of tumor cells or bacterial cytoplasm [2].

Mechanism of Action
  • Thiol Attack: A biological thiol (e.g., Cysteine, Glutathione) attacks the electrophilic center of the benzofuroxan.

  • Ring Opening: The heterocyclic ring opens to form a nitrosyl-thiol intermediate.

  • NO Release: Decomposition of the intermediate releases Nitric Oxide (NO•), leaving a chemical residue (often an amine or nitrile).[4]

Visualization: NO Release Cascade

NO_Release BFX Benzofuroxan Scaffold Adduct Thiol-Adduct (Ring Opened) BFX->Adduct Nucleophilic Attack Thiol Thiol (R-SH) (Cysteine/GSH) Thiol->Adduct Release Decomposition Adduct->Release NO Nitric Oxide (NO•) (Vasodilation/Cytotoxicity) Release->NO Release Residue Inactive Residue Release->Residue

Figure 2: The thiol-dependent activation pathway. The electron-withdrawing ester group on the scaffold accelerates the initial nucleophilic attack.

Protocol 2: In Vitro NO Release Assay (Griess Method)

Objective: To quantify the amount of NO released by the compound in the presence of L-Cysteine.[5]

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • L-Cysteine (Cofactor)

  • Griess Reagent (Sulfanilamide + N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium Nitrite (NaNO₂) standard.

Step-by-Step Methodology:

  • Stock Solutions: Prepare a 10 mM stock of the benzofuroxan in DMSO. Prepare a 100 mM stock of L-Cysteine in PBS.

  • Incubation: In a 96-well plate, mix:

    • 10 µL Compound Stock (Final conc: 100 µM)

    • 10 µL L-Cysteine Stock (Final conc: 1 mM - Excess thiol is required)

    • 80 µL PBS.

  • Control: Run a blank (DMSO + PBS) and a positive control (e.g., Sodium Nitroprusside).

  • Reaction Time: Incubate at 37°C for 1 hour.

  • Detection: Add 100 µL of Griess Reagent to each well. Incubate for 10 minutes at room temperature in the dark.

  • Readout: Measure absorbance at 540 nm .

  • Calculation: Determine NO concentration (as nitrite equivalents) using a standard curve generated from NaNO₂ (0–100 µM).

Safety & Stability (Critical)

Explosion Hazard: Benzofuroxans and their N-oxide derivatives are high-energy molecules.

  • Thermal Stability: While generally stable at room temperature, they can decompose explosively upon rapid heating or impact.

  • DSC Screening: It is mandatory to perform Differential Scanning Calorimetry (DSC) on any new benzofuroxan derivative before scaling up (>1g). Look for exotherms below 200°C.

Handling:

  • Store in the dark at 4°C (N-oxides can be light-sensitive).

  • Avoid strong reducing agents unless intended for reaction.

References

  • Haddadin, M. J., & Issidorides, C. H. (1965).[2][3] The Beirut Reaction. Heterocycles. (Note: Seminal work establishing the cycloaddition pathway).

  • Cerecetto, H., et al. (2004). Furoxan derivatives as NO donors: mechanism of action and biological activity.[6][7][8] Pure and Applied Chemistry, 76(5), 973-981.[6]

  • Carta, A., et al. (2006). Quinoxaline 1,4-dioxide: A privileged scaffold for treating microbial infections.[9] Clinical Microbiology Reviews.

Sources

Application Note: Integrated Screening of Novel Benzoxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Phenotypic Profiling to Chemoproteomic Validation

Introduction & Scientific Rationale

The 2,1,3-benzoxadiazole core (often referred to as the benzofurazan scaffold) represents a "privileged structure" in medicinal chemistry due to its dual utility: it serves as a bioisostere for purine bases (adenine/guanine) and functions as an environmentally sensitive fluorophore.

While derivatives like NBD-Cl (7-nitrobenzofurazan) are classic reagents for amine/thiol labeling, novel derivatives are increasingly screened as therapeutic candidates for:

  • Anticancer activity: Targeting GST (Glutathione S-Transferase) overexpression or inducing oxidative stress via thiol depletion.

  • Antimicrobial activity: Disrupting bacterial protein synthesis.

  • Theranostics: acting simultaneously as a drug and an imaging agent due to intrinsic fluorescence.

Critical Challenge: The intrinsic fluorescence and redox activity of benzoxadiazoles can generate false positives in standard colorimetric assays (e.g., MTT). This guide provides a validated workflow to screen these compounds while mitigating scaffold-specific artifacts.

Experimental Workflow Overview

The following logic flow ensures that physical properties (solubility, fluorescence) are characterized before biological data is interpreted, preventing costly misinterpretation of assay artifacts.

Benzoxadiazole_Workflow Start Compound Library (Benzoxadiazole Derivatives) Solubility Step 1: Solubility & Stability (DMSO Limit & Light Sensitivity) Start->Solubility Spectral Step 2: Spectral Profiling (Abs/Em Max & Autofluorescence) Solubility->Spectral Screening Step 3: Phenotypic Screening Spectral->Screening MTT Colorimetric Assay (MTT/MTS) *RISK: Spectral Interference* Screening->MTT Initial Screen Thiol Step 4: Thiol-Reactivity Assay (GSH/Cysteine Kinetics) Screening->Thiol Mechanism Check CTG Luminescence Assay (CellTiter-Glo) *Validation Method* MTT->CTG If IC50 < 10µM Verify Hit

Caption: Integrated screening cascade prioritizing spectral characterization to rule out assay interference before potency determination.

Protocol Module A: Compound Handling & Spectral Profiling

Context: Benzoxadiazoles, particularly nitro-substituted variants (NBDs), are often photo-labile and can undergo hydrolysis or rearrangement (Smiles rearrangement) in basic buffers.

Protocol Steps:
  • Stock Preparation:

    • Dissolve compounds in anhydrous DMSO to 10 mM or 20 mM.

    • Storage: Aliquot into amber tubes (light protection is mandatory) and store at -20°C. Avoid repeated freeze-thaw cycles which promote hydrolysis of the oxadiazole ring.

  • Autofluorescence Scan (Mandatory):

    • Dilute compound to 10 µM in PBS (pH 7.4).

    • Scan Absorbance (300–700 nm) and Emission (excitation at Abs max).

    • Decision Gate: If the compound absorbs/emits near 570 nm , it will interfere with the MTT assay readout. Proceed directly to Luminescence assays (Protocol B).

Protocol Module B: Validated Cytotoxicity Screening

Context: The standard MTT assay relies on mitochondrial reductase converting yellow tetrazolium to purple formazan (Abs ~570 nm). Benzoxadiazoles can be redox-active (reducing MTT non-enzymatically) or spectrally interfering.

Method 1: Primary Screen (MTT) with Interference Controls
  • Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Add compounds (0.1 – 100 µM). Final DMSO < 0.5%.

  • Incubation: 48h or 72h.

  • Readout: Add MTT reagent. Incubate 4h. Solubilize crystals in DMSO.

  • The "Blank" Correction (Crucial):

    • Include a "Compound-Only" well (Media + Compound + MTT, No Cells ).

    • If this well turns purple or shows high absorbance, the compound is chemically reducing MTT. Discard data and use Method 2.

Method 2: Validation Screen (ATP Luminescence)
  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP-based assay.

  • Mechanism: Measures ATP as a proxy for viable cells via luciferase.

  • Why: Benzoxadiazoles rarely interfere with the luciferase reaction (560 nm emission) and do not chemically reduce the substrate.

  • Protocol:

    • Treat cells as above.

    • Add CellTiter-Glo reagent (1:1 ratio with media).

    • Shake 2 min (lyse cells).

    • Incubate 10 min (stabilize signal).

    • Read Luminescence (Integration time: 0.5 – 1 sec).

Protocol Module C: Thiol-Reactivity & Mechanism of Action

Context: Many bioactive benzoxadiazoles (e.g., NBD-Cl) act as "covalent warheads" or "pro-fluorophores." They react with nucleophilic thiols (Cysteine residues on proteins like GST or cellular Glutathione) via Nucleophilic Aromatic Substitution (


).

Mechanism: The non-fluorescent benzoxadiazole halide reacts with a thiol to form a highly fluorescent thioether adduct. This serves as both a mechanism of action (depleting GSH, inhibiting enzymes) and a tracking method.

Reaction_Mechanism Substrate Benzoxadiazole-Cl (Non-Fluorescent) Intermediate Meisenheimer Complex Substrate->Intermediate + Thiol Thiol Protein-SH / GSH (Nucleophile) Thiol->Intermediate Product S-Substituted Adduct (Highly Fluorescent) Intermediate->Product Restoration of Aromaticity Chloride Cl- Leaving Group Intermediate->Chloride

Caption:


 mechanism where thiol attack restores aromaticity, often triggering a "Fluorescence Turn-On" event.
Kinetic Reactivity Assay Protocol:

This assay determines if your derivative is a "covalent inhibitor" or a reversible binder.

  • Buffer: PBS (pH 7.4) or HEPES (pH 7.4). Avoid Tris (primary amine can react).

  • Setup:

    • Cuvette A: Compound (10 µM) + Glutathione (GSH, 1 mM) [Physiological mimic].

    • Cuvette B: Compound (10 µM) + Cysteine (100 µM).

    • Control: Compound (10 µM) in buffer only.

  • Measurement:

    • Monitor Fluorescence (Ex/Em determined in Module A) or Absorbance over 60 minutes.

  • Interpretation:

    • Rapid Increase: High reactivity. Likely depletes cellular GSH (oxidative stress mechanism) or covalently labels proteins.

    • No Change: Compound is likely a non-covalent binder.[1]

Data Reporting & Analysis

When publishing or presenting data on benzoxadiazoles, summarize the dual-activity profile.

Table 1: Representative Screening Data Structure

Compound IDAbs

(nm)
Fluorescence Turn-On (Fold)*Cytotoxicity IC

(µM)**
Antimicrobial MIC (µg/mL)
BZD-01 4651.2x (Low)5.4 ± 0.364 (Inactive)
BZD-02 48045x (High) 0.8 ± 0.14 (S. aureus)
NBD-Cl (Ref) 340>100x2.1 ± 0.28

*Fold increase in fluorescence after 30 min incubation with 1mM GSH. **IC50 determined via CellTiter-Glo to rule out colorimetric interference.

References

  • Kamal, A., et al. (2011). "Synthesis and biological evaluation of new benzoxadiazole derivatives as anticancer agents." European Journal of Medicinal Chemistry.

  • Zhang, Y., et al. (2019). "Fluorescent sensors for selective detection of thiols: Expanding the intramolecular displacement based mechanism to new chromophores."[2][3] Analyst.

  • Uchiyama, S., et al. (2011). "Fluorescence probes for detection of thiols." Chemical Communications.

  • Bozdag-Dundar, O., et al. (2018).[4] "Benzoxazole derivatives: design, synthesis and biological evaluation." Chemistry Central Journal.

  • Interchim Application Note. "NBD-Cl and NBD-F: Reagents for the fluorometric determination of amines and thiols."

Sources

Application Note: Precision Measurement of Quantum Yield for Benzoxadiazole Fluorophores (NBD/DBD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzoxadiazole derivatives, specifically 7-nitrobenz-2-oxa-1,3-diazole (NBD) and 4-N,N-dimethylaminosulfonyl-7-hydrazino-2,1,3-benzoxadiazole (DBD), are indispensable tools in biophysics for probing lipid bilayers and hydrophobic pockets. However, their defining characteristic—extreme solvatochromism—makes accurate quantum yield (QY) determination notoriously difficult. This guide details a rigorous Relative Optical Protocol to measure QY, specifically addressing the refractive index mismatches and inner filter effects that commonly invalidate data in this class of fluorophores.

Introduction & Mechanistic Challenges

Benzoxadiazole fluorophores operate on a "push-pull" charge transfer mechanism. Upon excitation, electron density shifts from the amine donor to the nitro/sulfonamide acceptor.

  • In polar solvents (e.g., water): The excited state is stabilized by dipole-dipole interactions, favoring non-radiative decay (heat) over fluorescence. Result: Extremely low QY (< 0.01).

  • In non-polar environments (e.g., lipids, dioxane): Radiative decay dominates. Result: High QY (up to 0.85).

The Measurement Paradox: To accurately characterize these probes, you must often measure them in organic solvents (to simulate lipids) while comparing them to reference standards that are stable only in aqueous buffers. This necessitates a protocol that mathematically corrects for the differing light collection efficiencies caused by solvent refractive indices.

Critical Experimental Considerations

Before beginning, three "Golden Rules" must be established to ensure data integrity.

Rule 1: The Linearity Limit (Inner Filter Effect)

You must work in the "dilute limit." If the Optical Density (OD) at the excitation wavelength exceeds 0.05 , the sample absorbs enough light to distort the excitation intensity profile within the cuvette (Inner Filter Effect).

  • Requirement: All measurements must be performed at OD < 0.05 (ideally 0.01–0.05).

Rule 2: Spectral Matching

The Reference Standard must be chosen such that its excitation spectrum overlaps with the NBD/DBD sample.

  • NBD

    
    :  ~460–480 nm.
    
  • Recommended Standard: Rhodamine 6G (in Ethanol) or Fluorescein (in 0.1 M NaOH).[1]

  • Avoid Quinine Sulfate (excites at 350 nm), as the large gap in excitation wavelength introduces lamp intensity errors.

Rule 3: The Refractive Index ( ) Correction

Light emission from a cuvette is refracted at the solvent-glass-air interface. The amount of light reaching the detector is proportional to


.
  • Impact: Comparing NBD in Toluene (

    
    ) against Fluorescein in Water (
    
    
    
    ) without correction yields a ~25% error .

Materials & Equipment

ComponentSpecificationPurpose
Spectrophotometer Double-beam preferredAccurate absorbance (OD) measurement at low concentrations.
Fluorometer Slit widths: 1–2 nmEmission integration. Must have corrected detector response.
Cuvettes Quartz (10 mm path), matched pairGlass absorbs UV; matched pair ensures

and

are comparable.
Reference Standard Rhodamine 6G (

in EtOH)
Spectral match for NBD.
Solvents Spectroscopic GradeAvoids fluorescent impurities (background noise).[2][3]

Protocol: The "Gradient" Method (Slope Method)

This method is superior to the "Single Point" method as it self-validates against aggregation and background subtraction errors.

Phase 1: Preparation of Reference and Sample
  • Stock Solutions: Prepare a 1 mM stock of your NBD derivative (Sample) and Rhodamine 6G (Reference).

  • Solvent Check: Measure the fluorescence of the pure solvents alone. This is your baseline background.

  • Dilution Series: Prepare 5 dilutions for both the Sample and the Reference.

    • Target Absorbance (at

      
      ): 0.01, 0.02, 0.03, 0.04, 0.05.
      
Phase 2: Spectroscopic Measurements

Perform the following for both Sample and Reference series:

  • Absorbance Scan: Measure Absorbance (

    
    ) at the chosen excitation wavelength (e.g., 470 nm).
    
    • Validation: Ensure the plot of Absorbance vs. Concentration is linear (

      
      ). If it curves, aggregation is occurring; add detergent or change solvent.
      
  • Fluorescence Scan:

    • Excitation: Set to the exact wavelength used for Absorbance (e.g., 470 nm).

    • Emission Range: Scan from 485 nm to 700 nm (include the full tail).

    • Integration: Calculate the total area under the emission curve (

      
      ) for each dilution.
      
Phase 3: The Gradient Plot
  • Plot Integrated Fluorescence Area (

    
    )  (y-axis) vs. Absorbance (
    
    
    
    )
    (x-axis).[3][4]
  • Perform a linear regression to determine the Slope (

    
    ) .
    
  • Self-Validation: The intercept should be zero.[2] A non-zero intercept indicates improper background subtraction.

Calculation & Analysis

Calculate the Quantum Yield (


) using the Comparative Equation:


Where:

  • 
    : Known QY of the standard (e.g., 0.95 for Rhodamine 6G).
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    : Slope of the Sample (Fluorescence vs. Absorbance).
    
  • 
    : Slope of the Standard.
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    : Refractive index of the sample solvent.[1][3][5][6][7]
    
  • 
    : Refractive index of the standard solvent.[1][6]
    
Reference Refractive Indices (at 20°C)
SolventRefractive Index (

)
Correction Factor (

)
Water1.3331.77
Ethanol1.3611.85
Dioxane1.4222.02
Toluene1.4962.23

Visualization of Workflows

Diagram 1: The Gradient Method Workflow

This logic flow ensures that only linear, non-aggregated samples are used for calculation.

QY_Workflow Start Start: Stock Solution Dilute Create 5 Dilutions (Target OD 0.01 - 0.05) Start->Dilute Measure_A Measure Absorbance (at Ex Wavelength) Dilute->Measure_A Check_Lin Check Linearity: Is OD < 0.1? Measure_A->Check_Lin Measure_F Measure Fluorescence (Integrate Area) Check_Lin->Measure_F Yes Fail Dilute Further / Check Aggregation Check_Lin->Fail No Plot Plot F vs. A (Calculate Slope) Measure_F->Plot Calc Apply Formula (Refractive Index Corr.) Plot->Calc Fail->Dilute

Caption: Step-by-step workflow for the Gradient Method. The linearity check (yellow diamond) is the critical control point to prevent inner filter effects.

Diagram 2: Standard Selection Logic

Selecting the wrong standard is the most common source of error.

Standard_Selection Sample NBD/DBD Sample Ex_Range Excitation Max? Sample->Ex_Range UV UV (300-380 nm) (Rare for NBD) Ex_Range->UV < 400 nm Blue Blue (450-490 nm) (Typical NBD) Ex_Range->Blue 450-500 nm Std_UV Standard: Quinine Sulfate (in 0.1 M H2SO4) UV->Std_UV Decision Check Solvent Compatibility Blue->Decision Std_Blue1 Standard: Fluorescein (in 0.1 M NaOH) Phi = 0.95 Std_Blue2 Standard: Rhodamine 6G (in Ethanol) Phi = 0.95 Decision->Std_Blue1 Aqueous Pref. Decision->Std_Blue2 Organic Pref.

Caption: Decision tree for selecting the appropriate reference standard based on excitation wavelength and solvent compatibility.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Non-zero intercept in Gradient Plot Background fluorescence or Raman scattering.Subtract solvent-only blank spectra from all sample measurements before integration.
Non-linear Gradient Plot (bending down) Inner Filter Effect or Aggregation.Ensure OD < 0.[2][3]05. If low OD but still bending, the dye is aggregating (common for NBD in water); add surfactant.
Calculated QY > 1.0 Refractive index error or Lamp fluctuation.Verify the

calculation. Ensure lamp stability between measuring Sample and Standard.

References

  • IUPAC Recommendations. Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228. [Link]

  • The Relative Method. Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst, 108(1290), 1067. [Link]

  • NBD Characterization. Fery-Forgues, S., & Lavabre, D. (1999). Are Fluorescence Quantum Yields So Tricky to Measure? A Demonstration Using Familiar Stationery Products. Journal of Chemical Education, 76(9), 1260. [Link]

  • Refractive Index Correction. Eaton, D. F. (1988). Reference materials for fluorescence measurement. Pure and Applied Chemistry, 60(7), 1107–1114. [Link]

Sources

Application Note: Bioreductive Fluorescence Imaging of Hypoxia using Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide

[1]

Introduction & Principle

This compound belongs to the benzofuroxan class of compounds.[1] Its utility as a probe stems from a "Turn-On" fluorescence mechanism triggered by bioreduction.[1]

The "Turn-On" Mechanism[1]
  • Native State (Quenched): In its N-oxide form (Benzofuroxan), the molecule exhibits negligible fluorescence due to the quenching effect of the oxygen atom on the heterocyclic ring and the electron-withdrawing nature of the oxide group.[1]

  • Bioreduction: Under hypoxic conditions, or in the presence of specific reductases (e.g., cytochrome P450 reductase, DT-diaphorase), the N-oxide moiety is reduced.[1]

  • Active State (Fluorescent): The reduction yields the corresponding benzofurazan (Ethyl 2,1,3-benzoxadiazole-5-carboxylate).[1] This reduced product is highly fluorescent, allowing for the selective visualization of hypoxic cells or tissues.

Key Advantages[1][2]
  • High Selectivity: Fluorescence is strictly dependent on the reductive environment, minimizing background signal in normoxic tissues.[1]

  • Cell Permeability: The ethyl ester group enhances lipophilicity, facilitating rapid passive transport across cell membranes.[1]

  • Stokes Shift: Benzofurazans typically exhibit a large Stokes shift, reducing self-quenching and excitation interference.[1]

Chemical & Physical Properties[1][3]

PropertySpecification
Chemical Name This compound
Synonym Ethyl benzofuroxan-5-carboxylate
Molecular Formula C₁₁H₁₀N₂O₄
Molecular Weight ~234.21 g/mol
Solubility Soluble in DMSO, DMF, Acetonitrile.[1] Low solubility in water.[1]
Excitation Max (Reduced Form) 460 – 480 nm (Blue excitation)
Emission Max (Reduced Form) 530 – 550 nm (Green emission)
Storage -20°C, desiccated, protected from light.[1]

Mechanism of Action Diagram

The following diagram illustrates the bioreductive activation pathway. The probe enters the cell and is reduced by intracellular enzymes, a process inhibited by the presence of Oxygen (which re-oxidizes the intermediate), making the probe specific for Hypoxia.[2]

HypoxiaSensingProbeBenzofuroxan Probe(Non-Fluorescent)CellCell MembraneProbe->CellPassive DiffusionEnzymeReductases(P450 / Nitroreductase)Cell->EnzymeIntracellularAccumulationProductBenzofurazan(Highly Fluorescent)Enzyme->Product2e⁻ ReductionHypoxiaHypoxic Condition(Low O₂)Hypoxia->EnzymePromotesNormoxiaNormoxia (High O₂)Normoxia->EnzymeInhibits/Re-oxidizes

Caption: Bioreductive activation of the Benzofuroxan probe. In hypoxia, reductases convert the non-fluorescent N-oxide to the fluorescent benzofurazan.

Experimental Protocol

A. Stock Solution Preparation[1]
  • Solvent: Dissolve the probe in high-quality anhydrous DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare a 10 mM master stock solution.

    • Example: Dissolve 2.34 mg of probe in 1 mL DMSO.[1]

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

B. Cell Staining Protocol (Adherent Cells)

Note: Optimization of concentration (1–20 µM) and incubation time (1–4 hours) is required for specific cell lines.

  • Seed Cells: Plate cells (e.g., HeLa, A549, or HepG2) in a confocal imaging dish or 96-well plate. Incubate until 70-80% confluence.

  • Prepare Working Solution: Dilute the 10 mM DMSO stock into warm, serum-free culture medium (or HBSS) to a final concentration of 5–10 µM .

    • Critical: Keep DMSO concentration < 0.5% to avoid cytotoxicity.[1]

  • Loading: Remove the culture medium from the cells and wash once with PBS.[1] Add the probe-containing medium.[1]

  • Hypoxia Induction:

    • Method A (Gas Chamber): Incubate cells in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 2–4 hours.[1]

    • Method B (Chemical Induction): Add Cobalt Chloride (CoCl₂, 100 µM) or Desferrioxamine (DFO) to mimic hypoxia during the incubation period.[1]

    • Control: Incubate a duplicate plate under normoxic conditions (21% O₂).

  • Wash: After incubation, wash cells 3x with PBS to remove extracellular probe.[1]

  • Imaging: Add imaging buffer (e.g., Live Cell Imaging Solution) and proceed immediately to microscopy.[1]

C. Imaging Parameters
  • Microscope: Confocal or Epifluorescence microscope.[1]

  • Excitation: 488 nm laser (or standard Blue excitation filter).[1]

  • Emission: Collect signal in the 520–560 nm range (FITC/GFP channel).

  • Gain/Exposure: Set exposure using the Hypoxic sample (positive control) to avoid saturation. Apply identical settings to the Normoxic control.[1]

Data Analysis & Validation

To confirm the probe is functioning correctly, you should observe the following quantitative trends:

ConditionExpected Fluorescence Intensity (RFI)Interpretation
Normoxia (21% O₂) Low / BaselineMinimal reduction of N-oxide; probe remains quenched.[1]
Hypoxia (1% O₂) High (5x – 20x increase)Robust reduction to benzofurazan fluorophore.[1]
Normoxia + Reductase Inhibitor Very LowConfirms enzymatic dependence (e.g., Dicoumarol inhibition).[1]
Dead Cells VariableProbe requires metabolic activity to be reduced; dead cells may not fluoresce.[1]

Troubleshooting Guide

IssuePossible CauseCorrective Action
High Background in Normoxia Probe concentration too high.[1]Titrate down to 1–2 µM. Wash cells more thoroughly.[1]
No Signal in Hypoxia Insufficient incubation time.[1]Extend incubation to 4–6 hours. Ensure hypoxia chamber is sealed.
Precipitation Low solubility in aqueous media.[1]Ensure DMSO stock is fully dissolved.[1] Do not exceed 20 µM in media.[1][3] Sonicate working solution.
Photobleaching High laser power.[1]Benzofurazans are generally stable, but reduce laser power and use scanning mode.[1]

References

  • Bioreductive Mechanisms of Benzofuroxans: Sarlauskas, J., et al. (2014).[1][4] "The Study of NADPH-Dependent Flavoenzyme-Catalyzed Reduction of Benzo[1,2-c]1,2,5-oxadiazole N-Oxides (Benzofuroxans)." International Journal of Molecular Sciences, 15(12), 23005–23029.[1] [1]

  • Fluorescence Properties of Benzofurazans: Uchiyama, S., et al. (2002).[1] "Fluorescence on–off switching mechanism of benzofurazans." Organic & Biomolecular Chemistry, 1, 1056-1062.[1]

  • Hypoxia Imaging Principles: O'Connor, L. J., et al. (2017).[1] "Bioreductive fluorescent imaging agents: applications to tumour hypoxia." Chemical Society Reviews, 46, 1174-1193.[1]

  • Benzofurazan Derivative Synthesis & Activity: Zhang, X., et al. (2013).[1] "A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition."[1] Bioorganic & Medicinal Chemistry Letters, 23(24), 6613-6617.[1]

Troubleshooting & Optimization

Purification of crude Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZF-PUR-005

Subject: Purification of crude Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

CRITICAL SAFETY ALERT: Energetic Materials

STOP AND READ: Before proceeding with any purification steps, acknowledge that 2,1,3-benzoxadiazole 1-oxides (benzofuroxans) are energetic materials . While the ethyl ester derivative generally exhibits better thermal stability than the parent benzofuroxan, it retains shock and thermal sensitivity.

  • Thermal Runaway Risk: Do not heat bulk material above 100°C without prior DSC (Differential Scanning Calorimetry) data.

  • Friction Sensitivity: Use Teflon spatulas; avoid ground glass joints if possible during final drying.

  • Storage: Store in the dark. Benzofuroxans can undergo photochemical rearrangement to nitroso compounds upon UV exposure.

Module 1: The "Crude" Phase - Isolation & Washing

User Issue: “My reaction mixture turned into a sticky orange oil/gum upon quenching with water, rather than a filterable solid.”

Root Cause: The oxidation of ethyl 4-amino-3-nitrobenzoate with NaOCl is highly exothermic. If the temperature during the quench is too high, or if the ethanol concentration is too high, the product oils out. This oil traps impurities (unreacted amine and inorganic salts), preventing crystallization.

Troubleshooting Protocol:

StepActionTechnical Rationale
1 Decant & Triturate Decant the aqueous supernatant. Add ice-cold Ethanol/Water (1:4) to the gummy residue.
2 Sonication Sonicate the gum in the solvent mixture for 5-10 minutes.
3 Acid Wash (Optional) If the starting material (amine) is persistent, wash the solid with dilute 0.5M HCl .
Module 2: Recrystallization Strategies

User Issue: “I have a solid, but the melting point is broad (e.g., >5°C range). How do I purify it without decomposing the N-oxide?”

The "Golden" Solvent System: Ethanol/Water Benzofuroxans crystallize exceptionally well from aqueous ethanol. Avoid high-boiling solvents (DMF/DMSO) which are difficult to remove without heating (explosion risk).

Step-by-Step Recrystallization Protocol:

  • Dissolution: Suspend the crude solid in Ethanol (95%) . Heat gently to 60-65°C. Do not reflux vigorously.

  • Saturation: Add ethanol dropwise until the solid just dissolves.

  • The "Cloud" Point: Remove from heat. Add warm water (50°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of ethanol to clear the solution again.

  • Crystallization: Allow to cool to room temperature slowly (2 hours), then place in an ice bath (0°C) for 1 hour.

  • Filtration: Collect yellow needles. Wash with cold 50% EtOH/Water.

Visual Workflow:

Recrystallization_Logic Start Crude Solid Dissolve Dissolve in warm EtOH (65°C) Start->Dissolve Check Is Solution Clear? Dissolve->Check Filter Hot Filtration (Remove salts) Check->Filter No (Insolubles present) Antisolvent Add Warm Water (Until Turbid) Check->Antisolvent Yes Filter->Antisolvent Cool Slow Cool -> Ice Bath Antisolvent->Cool Collect Pure Crystals Cool->Collect

Figure 1: Decision logic for the recrystallization of benzofuroxan derivatives.

Module 3: Advanced Purification (Chromatography)

User Issue: “Recrystallization didn't work. I still have a red impurity.”

Impurity Identification:

  • Yellow/Pale Solid: Target Product (N-oxide).

  • Red/Orange Spot: Azo dimer impurity (from over-oxidation/coupling of the amine).

  • Colorless/White: Reduced benzofurazan (loss of oxygen).

Column Chromatography Guide: Benzofuroxans are slightly polar due to the N-oxide moiety.

  • Stationary Phase: Silica Gel 60.

  • Eluent: Dichloromethane (DCM) is often sufficient. If too retentive, use Hexane:Ethyl Acetate (3:1) .

  • Warning: Do not use Acetone or Methanol in the eluent if possible; they can induce ring-opening or rearrangements on active silica surfaces over long exposure.

Module 4: Characterization & Validation

User Question: “How do I confirm I have the N-oxide and not the reduced benzofurazan?”

The N-oxide moiety breaks the symmetry of the benzene ring.

MethodBenzofuroxan (Target)Benzofurazan (Impurity)
1H NMR (Symmetry) Asymmetric. The protons at H4 and H7 will have distinct chemical shifts due to the N-oxide at N1 (or N3).Symmetric. H4 and H7 are chemically equivalent (or very close) if the ester is at C5.
IR Spectroscopy Strong band at ~1600-1620 cm⁻¹ (C=N) and ~1300 cm⁻¹ (N-O stretch).Lacks the specific N-O stretch character of the furoxan ring.
Melting Point Generally Higher (e.g., >70°C).Generally Lower than the N-oxide.

Mechanism of Synthesis & Impurities:

Synthesis_Pathway Precursor Ethyl 4-amino-3-nitrobenzoate NaOCl NaOCl / KOH Precursor->NaOCl Target Benzofuroxan (Target) (N-Oxide) NaOCl->Target Primary Path Impurity_Azo Azo Dimer (Red Impurity) NaOCl->Impurity_Azo Side Rxn (High pH) Impurity_Red Benzofurazan (Over-reduced) Target->Impurity_Red Phosphines/Reductants

Figure 2: Synthetic pathway showing the origin of the target molecule and common impurities.

References
  • Standard Synthesis (Mallory Method)

    • Mallory, F. B. (1957). "Benzofurazan Oxide".[1][2] Organic Syntheses, 37, 1.

    • Note: Establishes the NaOCl oxid
  • Benzofuroxan Chemistry & Stability: Katritzky, A. R., et al. (1981). "Heterocyclic N-oxides". Advances in Heterocyclic Chemistry. Context: Discusses the tautomerism and thermal stability of the benzofuroxan ring system.
  • Specific Derivative Synthesis (Ethyl Ester)

    • Gasco, A., & Boulton, A. J. (1981). "Furoxans and Benzofuroxans".[3][4][5] Advances in Heterocyclic Chemistry, 29, 251-340.

    • Context: detailed review of the synthesis of carboxylate deriv
  • Safety Data (Energetic Properties)

    • Sperry, J. B., & Wright, D. L. (2009). "The application of benzofuroxans in organic synthesis". Chemical Society Reviews.
    • Context: Highlights the shock sensitivity and safety precautions required when handling these N-oxides.

Sources

Recrystallization techniques for benzoxadiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

Subject: Troubleshooting & Optimization of Benzoxadiazole Crystallization Ticket ID: BZD-CRYST-001

You have reached the Tier 3 Support Desk. I understand you are working with benzoxadiazole derivatives (e.g., NBD-Cl, NBD-amines, or nitrobenzofurazans). These compounds are invaluable as fluorogenic probes and pharmacophores, yet they present a unique "triad of difficulty" in purification: high solubility in organic solvents, susceptibility to "oiling out" (LLPS), and sensitivity to hydrolysis or photobleaching.

This guide is structured to address these specific failure modes. It is not a generic textbook; it is a troubleshooting protocol based on field data and thermodynamic principles.

Module 1: Solvent System Selection

User Question: I am trying to recrystallize a novel NBD-amine derivative. Standard ethanol recrystallization yields poor recovery. What solvent system should I use?

Technical Response: The planar, electron-deficient nature of the benzoxadiazole ring (specifically the nitro-substituted variants) creates strong


-

stacking interactions. However, the choice of solvent must balance solubility with the risk of nucleophilic attack (hydrolysis).

The Solvent Selection Matrix:

Derivative ClassRecommended Solvent SystemMechanism/RationaleRisk Factor
NBD-Chloride (Electrophilic) Isopropanol or DCM/Hexane Avoids water. IPA is bulky, reducing nucleophilic attack compared to MeOH/EtOH.High: Hydrolysis to NBD-OH (non-fluorescent) in presence of water/base.
NBD-Amines (Stable Adducts) Ethanol/Water (1:1) or Acetonitrile High solubility in hot EtOH; water acts as a strong anti-solvent to force stacking.Low: Generally stable, but sensitive to pH > 10.
Nitro-Benzofurazans Ethyl Acetate/Hexane "Good/Bad" solvent pair. EtOAc solubilizes the nitro group; Hexane induces precipitation.Medium: Thermal instability. Do not boil vigorously.
Highly Lipophilic Analogs Acetone or DCM Requires slow evaporation rather than cooling.Medium: Polymorphism risk (solvent inclusion).

Critical Protocol Note: For NBD-Cl (4-chloro-7-nitrobenzofurazan) , never use basic water or alcohols with traces of base. The chloride is a good leaving group; hydroxide ions will rapidly convert your product to 7-nitrobenzofurazan-4-ol (NBD-OH) , a common yellow/orange impurity that is difficult to remove.

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Question: My product separates as a dark red oil at the bottom of the flask instead of crystals. Cooling it further just makes the oil more viscous. How do I fix this?

Technical Response: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the crystallization temperature (


) is lower than the liquid-liquid demixing temperature (

). Essentially, your compound prefers to be a supercooled liquid rather than organize into a lattice.

The Rescue Protocol: Do not simply cool the oil; it will turn into a glass, not a crystal. You must bridge the gap between the metastable oil phase and the stable crystal phase.

Step-by-Step Rescue:

  • Re-dissolution: Reheat the mixture until the oil phase dissolves completely into a homogeneous solution.

  • Solvent Adjustment: Add a small amount (5-10%) of the "good" solvent (e.g., Ethanol) to lower the saturation slightly.

  • Temperature Hold: Cool the solution slowly to a temperature just above where the oil previously formed.

  • Seeding (Crucial): Add a seed crystal. If you lack seeds, dip a glass rod in the solution, let it dry to form micro-crystals, and re-introduce it.

  • Isothermal Aging: Hold the temperature constant. Allow the oil droplets to interact with the seed. The thermodynamic drive will transfer mass from the oil (metastable) to the crystal (stable).

Visualizing the Workflow:

OilingOutRescue cluster_fail Common Failure Mode start Observation: Product Oils Out reheat Step 1: Reheat to Clear Solution (Dissolve Oil) start->reheat crash_cool Rapid Cooling start->crash_cool Avoid adjust Step 2: Add 5-10% Solubilizing Solvent (Shift Phase Diagram) reheat->adjust cool_slow Step 3: Cool to T > T_oil_formation adjust->cool_slow seed Step 4: ADD SEED CRYSTALS (Bypass Nucleation Barrier) cool_slow->seed hold Step 5: Isothermal Hold (Do not crash cool!) seed->hold result Result: Crystalline Precipitate hold->result glass Amorphous Glass/Gum crash_cool->glass

Caption: Logic flow for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Managing Polymorphism & Impurities

User Question: My NMR is clean, but the melting point is 5°C lower than the literature value, and the crystal shape is different (needles vs. plates). Is it impure?

Technical Response: Not necessarily. Benzoxadiazoles are notorious for conformational polymorphism . The rotation of substituents (especially amino-alkyl chains at the C-4 or C-7 position) allows the molecules to pack differently depending on the solvent.

  • Case Study: A 2022 study on benzoxadiazole derivatives demonstrated that crystallization from DCM yielded one polymorph (needles), while Acetone yielded another (blocks) [4].[1]

  • Action Plan:

    • DSC Analysis: Run Differential Scanning Calorimetry. A sharp endotherm at the "wrong" melting point confirms a pure polymorph. A broad peak suggests impurity.

    • Solvent Switch: If a specific crystal habit is required (e.g., for flowability), switch the solvent polarity. Non-polar solvents often encourage planar stacking (plates), while polar solvents may interact with the nitro/oxide groups, altering growth axes (needles).

User Question: The product is dark brown instead of bright yellow/orange.

Technical Response: This indicates oxidation or azo-coupling byproducts.

  • Activated Charcoal: Dissolve the crude solid in hot ethanol. Add activated charcoal (1-2% w/w). Stir for 5 minutes (do not boil excessively). Filter through Celite while hot.

  • Warning: Benzoxadiazoles adsorb strongly to charcoal due to their planar structure. Expect a 10-15% yield loss.

Module 4: Advanced Experimental Workflow

Standard Operating Procedure (SOP) for NBD-Amine Recrystallization Target: High Purity (>99%) for Biological Assays

  • Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of boiling Ethanol (Abs.) .

    • Tip: If solubility is low, add Acetonitrile dropwise until clear.

  • Clarification: If particulates are visible, perform a hot filtration through a pre-warmed glass funnel.

  • Nucleation Control: Remove from heat. Add warm Water (anti-solvent) dropwise until a persistent turbidity (cloudiness) is observed.

  • Re-solubilization: Add 1-2 drops of Ethanol to just clear the turbidity.

  • Crystallization: Wrap the flask in a towel (insulation) to ensure slow cooling to room temperature over 2-3 hours.

  • Harvest: Filter the crystals. Wash with cold 50% EtOH/Water .

  • Drying: Dry under vacuum at 40°C. Note: Protect from light during drying to prevent photobleaching.

Solvent Logic Diagram:

SolventSelection Input Benzoxadiazole Derivative Check1 Is it NBD-Chloride? Input->Check1 Yes1 Avoid Alcohols/Water (Hydrolysis Risk) Check1->Yes1 Yes No1 Substituent Type? Check1->No1 No Solv1 Use IPA or DCM/Hexane Yes1->Solv1 Polar Amino/Polar Groups No1->Polar NonPolar Alkyl/Aryl Groups No1->NonPolar Solv2 Ethanol/Water (1:1) (Standard) Polar->Solv2 Solv3 Acetone or EtOAc (Evaporative) NonPolar->Solv3

Caption: Decision tree for selecting the appropriate solvent system based on chemical stability and polarity.

References

  • BenchChem. (2025).[2] Application Note: A Step-by-Step Guide for Amino Acid Derivatization with NBD-Cl.Link

  • Frontiers in Chemistry. (2020).[3] Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores.Link[3]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions.Link

  • MDPI (Crystals). (2022). Examining the Non-Covalent Interactions for Two Polymorphs of a 2,1,3-benzoxadiazole Derivative.Link

  • ResearchGate. (2014). Solubility comparison of benzoic acid derivatives in acetonitrile vs ethanol.Link

Sources

Technical Support Center: Optimizing Benzoxadiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Benzo[c][1,2,5]oxadiazole (Benzofurazan) Synthesis & Optimization Audience: Medicinal Chemists, Process Development Scientists Last Updated: 2026-01-28

Executive Summary & Core Mechanism

Benzo[c][1,2,5]oxadiazole (commonly known as benzofurazan) is a privileged scaffold in medicinal chemistry and fluorescence imaging. Unlike many heterocycles formed via direct condensation, the most robust synthesis of benzofurazan involves a two-stage redox workflow: oxidative cyclization of an o-nitroaniline to form benzofuroxan (the N-oxide), followed by deoxygenation to the target benzofurazan.

Attempts to bypass the N-oxide intermediate (e.g., direct oxidation of o-phenylenediamine) often result in complex mixtures of phenazines and azo-polymers due to the high susceptibility of the diamine to radical polymerization. Therefore, this guide focuses on the Modified Green–Rowe Oxidation and subsequent Phosphine-Mediated Deoxygenation as the "Golden Path" for high-fidelity synthesis.

Core Reaction Pathway

The following diagram illustrates the mechanistic flow and critical control points.

BenzoxadiazoleSynthesis Start o-Nitroaniline (Precursor) Inter1 N-Chloro-2-nitroaniline (Transient Species) Start->Inter1 NaOCl, pH > 10 Phase Transfer Cat. Inter2 Benzofuroxan (N-Oxide Intermediate) Inter1->Inter2 Base-mediated Cyclization Inter2->Inter2 Isomerization (Equilibrium) Final Benzofurazan (Target) Inter2->Final Deoxygenation (PPh3 or P(OEt)3)

Figure 1: The two-step redox pathway for benzofurazan synthesis. Note the critical N-oxide intermediate.

Critical Protocol: The "Golden Path" Workflow

Step 1: Oxidative Cyclization to Benzofuroxan

Objective: Convert o-nitroaniline to benzofuroxan. Reagents: Sodium Hypochlorite (NaOCl, commercial bleach), KOH, Tetrabutylammonium bromide (TBAB).

Protocol:

  • Dissolution: Dissolve substituted o-nitroaniline (1.0 equiv) in EtOAc or CH₂Cl₂. Add TBAB (0.05 equiv) as a phase transfer catalyst.

  • Basification: Add aqueous KOH (pH > 10) to the reaction vessel. Crucial: The reaction requires basic conditions to facilitate the deprotonation of the N-chloramine intermediate.

  • Oxidation: Add NaOCl (1.2–1.5 equiv) dropwise at 0–5 °C.

    • Why? Low temperature prevents over-oxidation and chlorination of the aromatic ring.

  • Monitoring: Monitor by TLC. The o-nitroaniline spot (usually yellow/orange) should disappear, replaced by a less polar benzofuroxan spot.

  • Workup: Separate organic layer, wash with brine, dry over Na₂SO₄.

Step 2: Deoxygenation to Benzofurazan

Objective: Remove the N-oxide oxygen atom. Reagents: Triphenylphosphine (PPh₃) or Triethyl phosphite (P(OEt)₃).

Protocol:

  • Reflux: Dissolve the crude benzofuroxan in toluene or ethanol.

  • Reduction: Add PPh₃ (1.1 equiv). Heat to reflux for 2–4 hours.

    • Mechanism:[1][2][3][4] PPh₃ attacks the exocyclic oxygen, forming a cyclic intermediate that collapses to yield Triphenylphosphine oxide (Ph₃P=O) and the benzofurazan.

  • Purification: This is the pain point. Ph₃P=O is difficult to remove.

    • Pro-Tip: Use Triethyl phosphite instead of PPh₃ if the boiling point allows. The byproduct (triethyl phosphate) is a liquid and easier to wash away or distill. Alternatively, use a silica plug with a non-polar solvent (Hexane/EtOAc 9:1) to elute the benzofurazan first, leaving the polar Ph₃P=O behind.

Troubleshooting Modules

Module A: Low Yield in Cyclization Step

Symptom: Starting material remains or significant tar formation.

Potential CauseDiagnosticCorrective Action
pH too low Check aqueous layer pH. If <10, the N-chloramine won't cyclize.Add more KOH or NaOH. The reaction must be alkaline.
Old NaOCl Bleach degrades over time.Titrate your bleach or use fresh reagent. Commercial "10-15%" solutions are preferred over household grade.
Stirring issues Biphasic reaction (Organic/Aq).Increase stirring speed (RPM > 800) or increase TBAB loading to 10 mol%.
Module B: Regioselectivity Issues (Asymmetric Substrates)

Symptom: Formation of inseparable isomer mixtures during N-oxide synthesis. Context: Benzofuroxans exist in a rapid tautomeric equilibrium (e.g., 5-substituted ⇌ 6-substituted). This is often irrelevant if you proceed immediately to the reduced benzofurazan, as both tautomers reduce to the same final product (unless the substituent is on the nitro-bearing carbon, which is rare).

  • Guidance: Do not attempt to separate benzofuroxan tautomers unless necessary. Proceed directly to the reduction step. The reduction collapses the equilibrium into a single benzofurazan species.

Module C: Deoxygenation Stalled

Symptom: Benzofuroxan spot persists on TLC; PPh3 is consumed.

Potential CauseDiagnosticCorrective Action
Steric Hindrance Substituents at C4/C7 block PPh3 attack.Switch to smaller reductants like P(OEt)₃ (triethyl phosphite) or use SnCl₂/HCl (harsher, but effective).
Wet Solvent PPh3 is oxidized by air/water before reacting.Use anhydrous toluene and degas the solvent with N₂/Ar before adding PPh3.

Decision Logic: Troubleshooting Flowchart

Troubleshooting Problem Problem: Low Yield or Impure Product StepCheck Which step is failing? Problem->StepCheck Cyclization Step 1: Cyclization (o-Nitroaniline -> N-Oxide) StepCheck->Cyclization Reduction Step 2: Reduction (N-Oxide -> Benzofurazan) StepCheck->Reduction CheckSM Is Starting Material (SM) remaining? Cyclization->CheckSM SMYes YES: Incomplete Oxidation CheckSM->SMYes SMNo NO: Decomposition/Tars CheckSM->SMNo Action1 1. Check NaOCl freshness 2. Increase pH (>10) 3. Add more Phase Transfer Cat. SMYes->Action1 Action2 1. Lower Temp (<5°C) 2. Dilute reaction mixture 3. Check for acid contamination SMNo->Action2 CheckOxide Does N-Oxide persist? Reduction->CheckOxide OxideYes YES: Reaction Stalled CheckOxide->OxideYes OxideNo NO: Purification Issue CheckOxide->OxideNo Action3 1. Switch to refluxing Toluene 2. Use excess P(OEt)3 3. Ensure inert atmosphere OxideYes->Action3 Action4 1. Ph3PO is hard to remove? 2. Switch to Polymer-bound PPh3 3. Use sublimation (if volatile) OxideNo->Action4

Figure 2: Diagnostic logic for isolating synthetic failures.

Frequently Asked Questions (FAQ)

Q: Can I synthesize benzofurazan directly from o-phenylenediamine? A: While theoretically possible using oxidants like PhI(OAc)₂ or Pb(OAc)₄, this route is generally inferior. o-Phenylenediamine is prone to forming phenazine oligomers (dark tars) under oxidative conditions. The o-nitroaniline route protects one nitrogen as the nitro group until the moment of cyclization, providing a "cleaner" reaction profile [1].

Q: My benzofuroxan intermediate is an oil, but the literature says it's a solid. Is it impure? A: Not necessarily. Many substituted benzofuroxans have low melting points and can form supercooled liquids. However, this often indicates the presence of the other tautomer or residual solvent.[5] Proceed to the reduction step; the final benzofurazan usually crystallizes better.

Q: Are there safety concerns with benzofuroxan? A: YES. Benzofuroxans are energetic materials. They contain the N-O-N linkage and can decompose exothermically.

  • Safety Rule: Never heat benzofuroxan residues to dryness above 100 °C.

  • Testing: Perform a DSC (Differential Scanning Calorimetry) scan if scaling up >5 grams to determine the onset of decomposition [2].

Q: How do I remove the Triphenylphosphine oxide (Ph₃P=O) byproduct? A: This is the most common annoyance.

  • Precipitation: Dissolve the crude mix in a minimal amount of toluene, then add cold hexane. Ph₃P=O often precipitates out.

  • Complexation: Add ZnCl₂ (2 equiv) to the crude mixture in ethanol. It forms a complex with Ph₃P=O that precipitates [3].

  • Alternative Reagent: Use polymer-supported triphenylphosphine (removable by filtration) or triethyl phosphite (water-soluble byproduct).

References

  • Green, A. G.; Rowe, F. M. The Conversion of o-Nitroamines into Iso-oxadiazole Oxides. J. Chem. Soc., Trans.1912 , 101, 2452–2463. Link

  • Sperry, J. B.; Wright, D. L. The Application of Benzofuroxans in Organic Synthesis. Curr.[5][6][7] Org. Chem.2009 , 13, 1864–1881. Link

  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. J. Org. Chem.2017 , 82, 9931–9936. Link

  • Cerecetto, H.; et al. Benzo[1,2-c]1,2,5-oxadiazole N-oxide Derivatives as Potential Antitrypanosomal Drugs. Bioorg. Med. Chem.2005 , 13, 5745–5752. Link

Sources

Technical Support Center: Benzoxadiazole N-Oxides (Benzofuroxans)

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Stability, Storage, and Troubleshooting Guide for Benzoxadiazole N-Oxides Reference ID: BNO-TECH-001

Executive Summary

Benzoxadiazole N-oxides (often referred to as benzofuroxans ) are a unique class of heterocyclic compounds widely utilized in medicinal chemistry (e.g., anti-trypanosomal, anti-cancer agents) and high-energy density materials.[1][2][3][4][5][6][7][8] Their utility, however, is counterbalanced by significant stability challenges: tautomeric fluidity , thermal rearrangement (Boulton-Katritzky) , and photochemical sensitivity .

This guide provides a self-validating framework for handling these compounds, moving beyond generic safety data sheets to address specific experimental failure modes.

Module 1: Thermal Stability & Rearrangement Risks

Context: The N-oxide moiety in the benzoxadiazole ring is not static. Under thermal stress, it can migrate or induce ring cleavage.

Q: My compound’s NMR spectrum changed significantly after recrystallization from boiling ethanol. Did I degrade it?

A: You likely triggered a Boulton-Katritzky Rearrangement (BKR) . Unlike simple degradation, this is a structural isomerization where the N-oxide oxygen attacks an adjacent substituent (often at the 4- or 7-position), leading to a new heterocyclic ring system. This is particularly common if your molecule possesses nitro, nitroso, or carbonyl substituents adjacent to the N-oxide.

  • The Mechanism: The rearrangement is driven by thermodynamics. If the rearranged product is more stable (e.g., forming a new aromatic system), the reaction is irreversible.

  • Diagnostic Check: Compare the proton NMR shift of the adjacent substituent. A significant shielding/deshielding shift indicates the oxygen has migrated.

Q: I am scaling up a synthesis. Are there explosion risks?

A: Yes. Treat all polynitro-benzofuroxans as potential energetic materials. Many benzofuroxan derivatives (e.g., CL-14, DNBF) are researched specifically for their explosive properties. Even non-energetic derivatives can exhibit autocatalytic decomposition at temperatures >160°C.

Protocol: Thermal Safety Validation Before heating any BNO derivative >50°C or scaling above 100mg:

  • Run a DSC (Differential Scanning Calorimetry) scan.

    • Pass Criteria: No exotherms below your target process temperature + 50°C safety margin.

    • Fail Criteria: Sharp exothermic peak (onset <200°C) indicates rapid decomposition.

  • TGA (Thermogravimetric Analysis): Check for mass loss coinciding with exotherms.

BKR_Logic cluster_0 Risk Mitigation start Benzofuroxan Derivative check Substituent at Pos 4 or 7? start->check test Run DSC Check start->test heat Heat / Acid / Base check->heat Yes (e.g., -NO2, -C=O) stable Stable Isomer check->stable No rearrange Boulton-Katritzky Rearrangement heat->rearrange Activation Energy rearrange->stable Thermodynamic Sink

Figure 1: Logic flow for assessing Boulton-Katritzky Rearrangement risks based on substitution patterns.

Module 2: Chemical Compatibility & Handling

Context: The benzofuroxan ring is highly electrophilic. It reacts aggressively with nucleophiles, often forming "Meisenheimer complexes" (sigma-adducts) rather than simple substitution products.

Q: Why do I lose yield when using strong bases (NaOH/KOH)?

A: Strong hydroxide bases attack the electrophilic carbon atoms of the ring, leading to ring opening or the formation of water-soluble Meisenheimer salts.

  • Troubleshooting: Switch to non-nucleophilic organic bases (e.g., DIPEA, TEA) or weak inorganic bases (K₂CO₃) in aprotic solvents.

Q: Can I use DMSO for storage?

A: Use with caution. While BNOs are soluble in DMSO, the solvent is hygroscopic. Water absorbed by DMSO can facilitate nucleophilic attack or hydrolysis over time.

  • Recommendation: Use Anhydrous Acetonitrile (MeCN) for stock solutions. If DMSO is required for biological assays, prepare fresh.

Table 1: Solvent and Reagent Compatibility Matrix

Reagent ClassCompatibilityRisk MechanismRecommended Alternative
Strong Bases (NaOH, NaOEt)🔴 High Risk Ring cleavage; Meisenheimer complex formation.DIPEA, Pyridine, K₂CO₃
Strong Acids (HCl, H₂SO₄)🟡 Moderate Can catalyze rearrangement (BKR).Acetic Acid, TFA (controlled)
Reducing Agents (NaBH₄, H₂)🔴 High Risk Deoxygenation to benzofurazan or reduction to diamines.None (unless reduction is intended)
DMSO (Wet) 🟡 Moderate Hydrolysis facilitated by hygroscopy.Anhydrous MeCN or DMF
Chlorinated Solvents 🟢 Safe Generally inert (DCM, Chloroform).N/A
Module 3: Photochemical Stability
Q: My yellow powder turned orange/brown on the benchtop. Is it still usable?

A: Likely not. Benzofuroxans are photosensitive . UV/Vis irradiation causes the N-oxide bond to cleave or rearrange into nitroso intermediates. In some cases, this leads to ring expansion (e.g., to azepines) or polymerization.

  • Verification: Run a TLC. Photodecomposition usually produces a "streak" or a baseline spot (polymer) rather than a clean new spot.

Protocol: Light Protection

  • Synthesis: Wrap reaction flasks in aluminum foil.

  • Purification: Minimize exposure time on silica columns (silica can catalyze photolysis).

  • Storage: Use amber vials exclusively.

Module 4: Long-Term Storage Protocols

Context: To maintain purity for >6 months, you must arrest both thermal equilibration (tautomerism) and oxidative degradation.

Standard Operating Procedure (SOP) for BNO Storage:

  • State: Store as a solid powder. Never store as a solution for >24 hours.

  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: Purge headspace with Argon or Nitrogen.

  • Temperature: -20°C is the gold standard. 4°C is acceptable for short-term (<1 month).

Storage_Workflow material Synthesized BNO Compound dry Dry to Constant Weight (Vacuum, <40°C) material->dry container Amber Vial (PTFE Lined Cap) dry->container gas Purge Headspace (Argon/N2) container->gas temp Freeze at -20°C gas->temp monitor Quality Check (6 mo) NMR/TLC temp->monitor monitor->material Fail (Repurify) monitor->temp Pass

Figure 2: Decision tree for long-term storage of Benzoxadiazole N-oxides.

References
  • Chugunova, E., et al. (2022). "DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives." International Journal of Molecular Sciences. Link

  • Lazzari, S., et al. (2020). "Intriguing enigma of nitrobenzofuroxan's 'Sphinx': Boulton–Katritzky rearrangement or unusual evidence of the N-1/N-3-oxide rearrangement?" RSC Advances. Link

  • CymitQuimica. "Safety Data Sheet: 2,1,3-Benzoxadiazole-5-carboxylic acid N-oxide." Link

  • Merck Millipore. "Safety Data Sheet: Benzofuroxan (Explosive Hazards)." Link

  • Chugunova, E., et al. (2023). "Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids." Pharmaceuticals.[3][7][9][10] Link

Sources

Troubleshooting low solubility of benzoxadiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability of Benzoxadiazole Derivatives (NBD-Cl, NBD-F, and analogues) Audience: Medicinal Chemists, Chemical Biologists, and Assay Developers[1][2]

Introduction: The Solubility Paradox

Benzoxadiazoles (specifically 2,1,3-benzoxadiazole and its nitro-derivatives like NBD-Cl) are cornerstones of fluorescence labeling and medicinal chemistry due to their compact size and intense environmental sensitivity. However, their planar, electron-deficient heteroaromatic structure creates a "solubility paradox": the very


-

stacking interactions that stabilize their fluorescence also drive rapid aggregation and precipitation in aqueous media.[1]

This guide provides field-proven protocols to overcome low solubility, prevent Aggregation-Caused Quenching (ACQ) , and minimize hydrolytic degradation.[1][2]

Module 1: Diagnostic Troubleshooting

Is it insolubility, aggregation, or degradation? Use this logic flow to identify your root cause.

Q: My compound disappears or crashes out upon addition to the buffer. What is happening?

A: You are likely encountering one of three distinct failure modes. Visually inspect your sample and compare it to the table below:

SymptomDiagnosisMechanismImmediate Action
Visible Precipitate Gross Insolubility The hydrophobic effect exceeds solvation energy.Switch to "Stepwise Dilution" (See Module 3).[1][2]
Loss of Fluorescence Aggregation (ACQ) Planar molecules stack (

-

), dissipating energy non-radiatively.[1][2]
Add surfactant (0.05% Pluronic F-127) or Cyclodextrin.[2]
High Background Signal Hydrolysis NBD-Cl reacts with water/OH⁻ to form fluorescent NBD-OH.[3]Check pH. If pH > 8.0, reduce incubation time or lower pH.
Diagnostic Logic Flow

TroubleshootingFlow Start Issue Detected Precip Visible Particles? Start->Precip Fluoro Fluorescence Loss? Start->Fluoro CheckConc Check Final Conc. (>50 µM in water?) Precip->CheckConc Yes CheckSolvent Check Stock Solvent (Is it wet DMSO?) Fluoro->CheckSolvent Signal Low CheckPH Check Buffer pH (> pH 8.0?) Fluoro->CheckPH High Background Use Anhydrous Solvent Use Anhydrous Solvent CheckSolvent->Use Anhydrous Solvent Use Stepwise Dilution Use Stepwise Dilution CheckConc->Use Stepwise Dilution Reduce pH or Time Reduce pH or Time CheckPH->Reduce pH or Time

Figure 1: Decision tree for isolating solubility vs. stability issues in benzoxadiazole workflows.

Module 2: Solvent Systems & Stock Preparation

Standard protocols often fail because benzoxadiazoles are moisture-sensitive and prone to "shock precipitation."

Q: Can I store NBD-Cl in DMSO at -20°C?

A: Proceed with extreme caution. While DMSO dissolves benzoxadiazoles well (>10 mg/mL), it is hygroscopic.[1][2] Absorbed water reacts with the reactive chlorine/fluorine atom of NBD-Cl/NBD-F, hydrolyzing it to NBD-OH (7-hydroxy-4-nitrobenzoxadiazole), which is fluorescent but non-reactive.

The "Golden Rule" Protocol for Stocks:

  • Solvent Choice: Use Anhydrous Acetonitrile (MeCN) or Anhydrous Methanol for primary stocks.[1][2] They are easier to keep dry than DMSO.[1]

  • Concentration: Prepare at 10–50 mM (high concentration minimizes the relative water impact).

  • Storage: Aliquot into single-use amber vials (light sensitive). Store at -20°C.

  • Usage: If using DMSO, use a fresh bottle of anhydrous grade (water <50 ppm).[1][2] Do not freeze-thaw DMSO stocks more than once.

Solubility Limits (Experimental Averages)
SolventSolubility Limit (approx.)[1][2][3]Risk FactorRecommended Use
DMSO > 20 mg/mLHygroscopic/HydrolysisHigh-conc. library storage (keep dry!)
Acetonitrile 10–15 mg/mLVolatileBest for NBD-Cl stocks
Methanol 5–10 mg/mLProtic (slow reaction)Acceptable for short-term stocks
PBS (pH 7.4) < 10 µMAggregationFinal assay buffer only
Module 3: The "Stepwise Dilution" Protocol

Preventing "Shock Precipitation" when moving from organic stock to aqueous buffer.

Q: Why does my compound precipitate instantly when I pipette it into PBS?

A: Direct addition of a highly concentrated organic stock (e.g., 10 mM) into water creates a local environment of supersaturation before mixing is complete.[1][2] The compound crashes out as amorphous aggregates that do not re-dissolve.

Correct Protocol: The Intermediate Step Instead of 100% Organic


 100% Aqueous, use an intermediate dilution step.
  • Stock: 10 mM in Acetonitrile.

  • Intermediate: Dilute 1:10 into 50% Acetonitrile / 50% Buffer . (Conc: 1 mM).[1][2] This keeps the compound soluble while introducing water.

  • Final: Dilute the Intermediate 1:100 into the final Assay Buffer. (Final Conc: 10 µM, 0.5% Organic).

StepwiseDilution Stock Stock (100% MeCN) 10 mM Inter Intermediate (50% MeCN) 1 mM Stock->Inter  1:10 Dilution   (Prevents Shock) Final Assay Well (99% Buffer) 10 µM Inter->Final  1:100 Dilution   (Rapid Mixing)

Figure 2: The Stepwise Dilution workflow minimizes local supersaturation events that lead to irreversible precipitation.

Module 4: Advanced Formulation (Cyclodextrins)

When simple solvents fail, use supramolecular chemistry.[1][2]

Q: I need 100 µM in cell media, but it aggregates. What can I add?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[2] Benzoxadiazoles fit well into the hydrophobic cavity of

-cyclodextrins. This inclusion complex shields the hydrophobic core from water, preventing aggregation and increasing solubility by 10–50 fold without altering the compound's chemical reactivity significantly.[1]

Protocol: Cyclodextrin Complexation

  • Prepare Vehicle: Dissolve HP-

    
    -CD in water or PBS to 20% (w/v) .[2] Filter sterilize (0.22 µm).
    
  • Complexation: Add your benzoxadiazole stock (in DMSO/MeCN) to this vehicle slowly with vortexing.

  • Equilibration: Shake at room temperature for 30 minutes.

  • Dilution: Dilute this complex into your cell media.[1] The cyclodextrin maintains the compound in solution even after dilution.

Critical Note: If your application depends on the benzoxadiazole entering a cell membrane, validate that the CD concentration does not strip cholesterol from the cells (keep final CD < 0.5% in culture).[1]

References & Authority
  • Solubility & Solvent Effects:

    • NBD-Cl Reactivity: 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a highly effective derivatizing agent.[2][3] BenchChem Application Note. Link[1][2]

    • Benzoxadiazole Solvatochromism: Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores.[1][2] Frontiers in Chemistry (2018).[1][2] Link

  • Aggregation & Quenching Mechanisms:

    • ACQ vs AIE: From aggregation-caused quenching to aggregation-induced delayed fluorescence.[4][5] Journal of Materials Chemistry C (2018). Link

    • Aggregation Logic: Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission. Molecules (2022).[1][2][6] Link

  • Cyclodextrin Formulation:

    • Complexation Strategy: Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.[7] International Journal of Pharmaceutical and Phytopharmacological Research (2018).[1][2][7] Link

Sources

How to avoid side reactions in the synthesis of quinoxaline 1,4-dioxides

[1]

Executive Summary

Quinoxaline 1,4-dioxides (QdOs) are a critical scaffold in medicinal chemistry, exhibiting potent antibacterial, antimycobacterial, and antitumor properties. However, their synthesis is frequently plagued by specific side reactions: regioisomeric heterogeneity , incomplete oxidation , and photochemical degradation .

This guide provides a root-cause analysis of these failure modes and actionable engineering controls to prevent them. We focus on the two primary synthetic pathways: the Beirut Reaction (cyclization) and Direct Oxidation .

Troubleshooting Module A: The Beirut Reaction

The industry-standard method involving the condensation of benzofuroxan with 1,2-dicarbonyls or enamines.

Critical Failure Mode: Regioisomeric Mixtures (6- vs. 7-substitution)

The Issue: When using monosubstituted benzofuroxans, researchers often obtain an inseparable mixture of 6- and 7-substituted QdOs. The Mechanism: Benzofuroxan exists in a rapid tautomeric equilibrium at room temperature (see Diagram 1). The nucleophilic attack of the enolate can occur at either N-1 or N-3, leading to different isomers.

Corrective Action:

  • Substituent Control:

    • Electron-Withdrawing Groups (EWGs): Substituents like

      
       or 
      
      
      at position 5 of the benzofuroxan strongly favor the formation of the 6-substituted quinoxaline 1,4-dioxide. This is because the nucleophilic attack prefers the nitrogen strictly para to the EWG in the specific tautomer that stabilizes the transition state.
    • Electron-Donating Groups (EDGs): Groups like

      
       reduce selectivity, often yielding ~1:1 mixtures.
      
  • Solvent Polarity: Use polar aprotic solvents (e.g., DMF or Acetonitrile) rather than protic solvents (MeOH). Protic solvents can stabilize both tautomeric transition states via hydrogen bonding, reducing regioselectivity.

Critical Failure Mode: Phenazine Formation

The Issue: Instead of the desired QdO, the reaction yields a phenazine N,N'-dioxide. The Mechanism: This occurs when the enolate source is a phenol or a cyclohexanone derivative that allows for a double condensation or alternative ring closure pathway under highly basic conditions. Corrective Action:

  • Base Selection: Switch from strong hydroxide bases (KOH/NaOH) to organic amine bases (e.g., diethylamine or piperidine). The milder basicity prevents the deprotonation events required for the phenazine rearrangement side pathway.

Visualization: Beirut Reaction Mechanism & Divergence

BeirutMechanismBFOBenzofuroxan(Tautomeric Equilibrium)InterOpen-ChainIntermediateBFO->Inter Nucleophilic AttackIsomerRegioisomer Mixture(6- vs 7-sub)BFO->Isomer UncontrolledTautomerismEnolateEnolate/Enamine(Nucleophile)Enolate->InterCyclizCyclizationInter->CyclizPhenazinePhenazine Side ProductInter->Phenazine Strong Base(Rearrangement)QdOQuinoxaline 1,4-Dioxide(Target Product)Cycliz->QdO -H2O

Caption: The Beirut reaction pathway showing critical divergence points where tautomerism leads to isomers and strong bases lead to phenazines.[1][2][3][4][5][6][7][8][9][10][11][12]

Troubleshooting Module B: Direct Oxidation

Oxidation of quinoxalines using m-CPBA or H2O2.

Critical Failure Mode: " The Mono-N-Oxide Trap"

The Issue: The reaction stalls at the quinoxaline 1-oxide stage, failing to oxidize the second nitrogen. The Mechanism: The formation of the first N-oxide bond draws electron density away from the pyrazine ring, deactivating the second nitrogen lone pair. It becomes less nucleophilic and resistant to further electrophilic attack by the oxidant.

Corrective Action:

  • Reagent Stoichiometry: Do not use a simple 2:1 equivalent ratio. Use a large excess (4–5 equivalents) of m-CPBA.

  • Temperature Staging:

    • Perform the first oxidation at 0°C (1 hour) to secure the mono-oxide.

    • Ramp temperature to reflux (60–80°C) for 12–24 hours to force the second oxidation.

Critical Failure Mode: Ring Cleavage (Over-Oxidation)

The Issue: The pyrazine ring opens, yielding dicarboxylic acids. The Mechanism: Radical species generated by decomposing peracids attack the carbon backbone rather than the nitrogen. Corrective Action:

  • Radical Scavengers: Add a radical inhibitor like BHT (butylated hydroxytoluene) (0.1 mol%) to the reaction mixture if using m-CPBA at high temperatures.

  • Alternative Oxidant: Use Urea-Hydrogen Peroxide (UHP) complex with Trifluoroacetic Anhydride (TFAA). This generates trifluoroperacetic acid in situ, which is a potent oxygen donor but less prone to radical decomposition than m-CPBA.

Stability & Handling: The Photochemical Threat

The Issue: Purified QdOs degrade into quinoxalines or lactams upon storage. Mechanism: Quinoxaline 1,4-dioxides are inherently photosensitive . UV-Vis light triggers a rearrangement to an oxaziridine intermediate, which then collapses to a lactam or deoxygenates back to the mono-oxide.

Protocol:

  • Amber Glassware: ALL synthesis and purification steps (column chromatography) must be performed in amber glassware or vessels wrapped in aluminum foil.

  • Workup: Evaporate solvents at temperatures <40°C to prevent thermal rearrangement.

FAQ: Rapid Response

Q: Why is my yield low (<30%) even though the starting material is consumed? A: You likely formed water-soluble side products or the product degraded during workup. QdOs are polar.

  • Fix: Avoid aqueous washes if possible. Use precipitation (adding water to the reaction mixture to crash out the product) rather than extraction.

Q: I see a "smear" on my TLC plate instead of a distinct spot. A: N-oxides interact strongly with silica.

  • Fix: Add 1% Triethylamine to your eluent (e.g., DCM:MeOH:TEA 95:4:1) to deactivate silica acidic sites and sharpen the bands.

Q: Can I use microwave irradiation? A: Yes, but with caution. Microwave synthesis significantly speeds up the Beirut reaction but increases the risk of benzofuroxan explosion (thermal runaway).

  • Fix: Use a dedicated microwave reactor with active pressure/temperature control. Do not exceed 140°C.

Optimized Protocol: The "Green" Beirut Reaction

This protocol minimizes solvent toxicity and side reactions by using a solid support catalyst.

Objective: Synthesis of 2-methyl-3-carbethoxyquinoxaline 1,4-dioxide.

Reagents:

  • Benzofuroxan (10 mmol)

  • Ethyl acetoacetate (11 mmol)

  • Calcium Hydroxide (

    
    ) (Catalyst, 20 mol%)
    
  • Ethanol (Solvent, 20 mL)

Step-by-Step:

  • Preparation: In a foil-wrapped round-bottom flask, dissolve benzofuroxan in Ethanol.

  • Addition: Add Ethyl acetoacetate followed by solid

    
    .
    
  • Reaction: Stir at room temperature for 4 hours. Note: Avoid reflux to prevent polymerization.

  • Monitoring: Check TLC (DCM:MeOH 9:1). The benzofuroxan spot (

    
    ) should disappear; a fluorescent yellow spot (
    
    
    ) should appear.
  • Workup (Crucial):

    • Do NOT extract.

    • Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

    • The product will precipitate as a bright yellow solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1).

Data Summary: Catalyst Efficiency Comparison

CatalystYield (%)Reaction TimeSide Product Profile

(aq)
65%2 hHigh (Phenazines detected)

72%12 hLow

88% 4 h Trace (Best Balance)

Troubleshooting Logic Tree

TroubleshootingStartProblem IdentifiedIssue1Mixture of Isomers?Start->Issue1Issue2Low Yield / No Precipitate?Start->Issue2Issue3Product turns darkafter isolation?Start->Issue3Sol1Check Benzofuroxan C5-Substituent.Use EWG for selectivity.Issue1->Sol1Sol2Product is water soluble.Salt out or use continuous extraction.Issue2->Sol2Sol3Photochemical Decomposition.Wrap all vials in foil.Store at -20°C.Issue3->Sol3

Caption: Decision matrix for diagnosing common synthetic anomalies in QdO synthesis.

References

  • Haddadin, M. J., & Issidorides, C. H. (1965).[1][5] The Beirut Reaction. Heterocycles. (Context: Validated via search result 1.8 regarding Beirut reaction history and mechanism).

  • BenchChem Technical Notes. (2025). Troubleshooting guide for the synthesis of substituted quinoxalines. (Context: Optimization of reaction conditions and catalyst selection).

  • Buravchenko, G. I., & Shchekotikhin, A. E. (2023).[4] Quinoxaline 1,4-Dioxides: Advances in Chemistry. Pharmaceuticals.[4] (Context: Detailed review of side reactions and biological activity).

  • Organic Chemistry Portal. (2023). m-CPBA Oxidation Mechanisms. (Context: Mechanism of peracid oxidation and radical scavenging).

Common impurities in Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Synthesis, Impurity Profiling, and Structural Characterization

Executive Summary

This guide addresses the synthesis and purification of Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide (also known as 5-ethoxycarbonylbenzofuroxan). While the primary synthesis via oxidative cyclization of ethyl 4-amino-3-nitrobenzoate is robust, researchers frequently encounter difficulties distinguishing between genuine synthetic byproducts and inherent structural tautomers.

This document is structured to help you:

  • Differentiate between contamination and the Boulton-Katritzky tautomerism.

  • Identify specific synthetic impurities (Azo dimers, chlorinated species).

  • Optimize the sodium hypochlorite oxidation protocol to minimize side reactions.

Module 1: The "Ghost" Impurity (Structural Tautomerism)

Issue: Users often report "splitting" of NMR signals or "double spots" on TLC/HPLC that cannot be removed by recrystallization. Diagnosis: This is likely not a chemical impurity but the result of N-oxide tautomerism .

The Mechanism

Benzofuroxan derivatives exist in a dynamic equilibrium between the N1-oxide and N3-oxide forms.[1] For the 5-carboxylate derivative, this tautomerism effectively moves the substituent between position 5 and position 6.

  • Isomer A: Ethyl 2,1,3-benzoxadiazole-5 -carboxylate 1-oxide.

  • Isomer B: Ethyl 2,1,3-benzoxadiazole-6 -carboxylate 1-oxide.

At room temperature, the interconversion rate is often slow enough to observe distinct sets of signals in


H NMR (broadening or splitting), yet fast enough to prevent chromatographic separation.
Diagnostic Visualization

Tautomerism cluster_0 Boulton-Katritzky / Tautomeric Equilibrium NodeA 5-Carboxylate Isomer (N1-Oxide) NodeB Transition State (Nitroso Intermediate) NodeA->NodeB Ring Opening NodeC 6-Carboxylate Isomer (N3-Oxide) NodeB->NodeC Ring Closing caption Fig 1. Dynamic equilibrium between 5- and 6-substituted isomers.

Troubleshooting Steps:

  • Variable Temperature NMR: Run the

    
    H NMR at elevated temperature (e.g., 50–60°C). If the "impurity" peaks coalesce into sharp singlets, it is the tautomer, not a contaminant [1].
    
  • Reporting: In medicinal chemistry manuscripts, report the major isomer or note the equilibrium ratio (e.g., "mixture of 5- and 6-isomers ~3:1").

Module 2: Synthetic Impurity Profiling

Context: The standard synthesis utilizes sodium hypochlorite (NaOCl) to oxidize ethyl 4-amino-3-nitrobenzoate. Below are the specific chemical impurities generated by this pathway.

Impurity Table
Impurity TypeAppearanceOrigin / CauseRemoval Strategy
Azo Dimers Deep Orange/Red SolidOxidative Coupling: Intermolecular reaction of two amine molecules before cyclization occurs.Acid Wash: The dimer is less basic. Wash crude solid with cold 1M HCl (if product stability permits) or recrystallize from EtOH.
Unreacted SM Yellow NeedlesIncomplete Oxidation: Insufficient equivalents of NaOCl or pH < 10.Monitor pH: Ensure reaction stays basic (pH > 11) to facilitate N-chlorination.
Chlorinated Byproducts Off-white / Pale YellowOver-reaction: Electrophilic chlorination of the benzene ring by excess NaOCl.Stoichiometry Control: Add NaOCl dropwise at 0°C. Do not exceed 1.2–1.5 eq.
Benzofurazan Colorless / Pale YellowDeoxygenation: Loss of the N-oxide oxygen (reduction).Avoid Phosphines: Do not use PPh3 or reductive metals during workup.
Reaction Pathway & Side Reactions[1][2][3][4]

SynthesisPath SM Ethyl 4-amino-3-nitrobenzoate Intermediate N-Chloro Intermediate SM->Intermediate N-Chlorination Azo Impurity A: Azo Dimer (Oxidative Coupling) SM->Azo Dimerization (Competing) NaOCl NaOCl / Base Product Target: Benzofuroxan (1-Oxide) Intermediate->Product Cyclization (-HCl) Chloro Impurity B: Chlorinated Ring (Electrophilic Sub.) Product->Chloro Excess NaOCl caption Fig 2. Oxidative cyclization pathway and competing side reactions.

Module 3: Optimized Protocol & FAQ

Standard Operating Procedure (SOP)

Based on hypochlorite oxidation of o-nitroanilines [2, 3].

  • Dissolution: Dissolve 10 mmol of ethyl 4-amino-3-nitrobenzoate in THF or EtOAc (20 mL).

  • Phase Transfer (Optional but Recommended): Add KOH (crushed, 20 mmol) or a catalytic amount of Tetrabutylammonium Bromide (TBAB) to the alcoholic solution to assist deprotonation.

  • Oxidation: Cool to 0°C. Add commercial bleach (NaOCl, ~10–13% active chlorine, 1.5 eq) dropwise over 30 minutes.

    • Critical: Rapid addition promotes azo dimer formation (exotherm).

  • Monitoring: Stir at 0°C -> RT. Monitor TLC for disappearance of the fluorescent amine spot.

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine.[2] Dry over Na2SO4.[3]

  • Purification: Recrystallize from Ethanol/Water (1:1).

Frequently Asked Questions (FAQ)

Q1: My product is deep red, but the literature says it should be yellow/orange. Why? A: You likely have significant azo dimer contamination. This occurs if the local concentration of the radical intermediate is too high.

  • Fix: Dilute the reaction mixture further and slow down the NaOCl addition rate.

Q2: Can I use PIDA (Phenyliodine diacetate) instead of Bleach? A: Yes. PIDA is a "cleaner" oxidant that avoids chlorination byproducts [4].

  • Protocol: React the amine with 1.1 eq PIDA in CH2Cl2 at RT. This is recommended if you observe ring chlorination with NaOCl.

Q3: The melting point is lower than reported. Is it wet? A: If the NMR is clean (accounting for tautomers), the depressed MP might be due to the isomer mixture . Pure 5-isomer and pure 6-isomer have distinct melting points, but the equilibrium mixture often melts lower (eutectic effect).

Q4: Is the product light sensitive? A: Yes. Benzofuroxans can undergo photochemical rearrangement to nitroso compounds or ring cleavage. Store in amber vials at -20°C.

References

  • Gamble, A. B., et al. (2005). "Probing the Tautomeric Equilibrium of Benzofuroxans." Organic & Biomolecular Chemistry, 3(18), 3269-3272.

  • Frizon, T. E. A., et al. (2013). "Synthesis and Spectroscopic Characterization of 2,1,3-Benzoxadiazole Derivatives." Dyes and Pigments, 99(3), 726-732.

  • Mallory, F. B., & Varimbi, S. P. (1963). "Benzofurazan Oxide." Organic Syntheses, 4, 74.

  • Zhu, X., et al. (2010). "Hypervalent Iodine-Mediated Synthesis of Benzofuroxans." Synlett, 2010(12), 1807-1810.

Sources

Scaling up the production of Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scaling up the production of Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide Document ID: TS-BZF-05-SC Status: Active Audience: Process Chemists, Scale-Up Engineers

System Overview & Chemical Logic

You are attempting to synthesize This compound (also known as a benzofuroxan derivative). This is not a standard amide coupling or esterification; it is an oxidative cyclization of an o-nitroaniline precursor.

The Core Reaction: The synthesis relies on the hypochlorite-mediated oxidation of Ethyl 4-amino-3-nitrobenzoate .

  • Mechanism: The amine is chlorinated by NaOCl to form an N-chloro intermediate, which attacks the adjacent nitro group, leading to cyclization and the elimination of water/chloride to form the benzofuroxan ring [1, 2].

  • Scale-Up Risk: Benzofuroxans are energetic materials . The N-oxide moiety possesses significant potential energy. While the ester group adds molecular weight (desensitizing it slightly compared to the parent benzofuroxan), thermal runaway is a critical risk during scale-up [3, 4].

The "Golden Batch" Protocol (Scale-Up Optimized)

Note: This protocol is adapted for a 100g – 500g scale. Do not exceed 500g without adiabatic calorimetry data (DSC/ARC).

Reagent Stoichiometry Table
ComponentRoleEq.Notes
Ethyl 4-amino-3-nitrobenzoate Precursor1.0Limiting Reagent.
NaOCl (Bleach, 10-13%) Oxidant2.5 - 3.0Must be fresh. Titer decreases with age.
KOH or NaOH (50% aq) Base0.5Catalytic/pH maintenance.
Ethanol (95%) Solvent10-15 VolSolubilizes the organic precursor.
Tetrabutylammonium Bromide (TBAB) PTC0.05Optional: Phase transfer catalyst speeds up biphasic reaction [1].
Step-by-Step Methodology
  • Precursor Dissolution: In a jacketed reactor, dissolve Ethyl 4-amino-3-nitrobenzoate in Ethanol. Heat strictly to 40°C to ensure complete dissolution.

  • Base Addition: Add the catalytic KOH/NaOH. The solution may darken (deep red/orange) due to deprotonation of the amine/amide resonance structures.

  • Cooling: Cool the mixture to 0–5°C . Critical: Lower temperatures prevent over-oxidation to azo-dimers.

  • Oxidant Addition (The Exotherm): Slowly dose the NaOCl solution.

    • Rate Limit: Maintain internal temperature <15°C .

    • Observation: A yellow precipitate (the product) typically begins to form as the reaction proceeds.

  • Aging: Once addition is complete, stir at 20°C for 2–4 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane) or HPLC. The starting material spot (fluorescent) should disappear.

  • Quench & Isolation:

    • Dilute with cold water (2x reaction volume).

    • Filter the yellow solid.

    • Wash: Wash copiously with water (to remove inorganic salts) and cold hexanes (to remove unreacted organic impurities).

  • Drying: Dry in a vacuum oven at 40°C max . Do not use high heat due to thermal instability.

Visualization: Process Workflow & Logic

The following diagrams illustrate the critical pathways for synthesis and troubleshooting.

Diagram 1: Synthesis Workflow & Critical Control Points (CPPs)

G Start Start: Ethyl 4-amino-3-nitrobenzoate Dissolve Dissolution (EtOH, 40°C) CPP: Homogeneity Start->Dissolve Cool Cool to 0-5°C CPP: Temp Control Dissolve->Cool Add_NaOCl Add NaOCl (Slow Dosing) CPP: Exotherm < 15°C Cool->Add_NaOCl Monitor Reaction Aging (2-4h) Check: TLC/HPLC Add_NaOCl->Monitor Quench Water Quench & Filter Monitor->Quench Wash Wash: H2O (Salts) -> Hexane (Impurities) Quench->Wash Dry Vac Dry < 40°C Safety: Thermal Stability Wash->Dry

Caption: Linear workflow for benzofuroxan synthesis highlighting critical temperature limits and safety checkpoints.

Troubleshooting Guide (Q&A)

Category: Yield & Conversion

Q: My yield is low (<50%), and I see a lot of starting material left. What happened? A: This is almost always an issue with the Active Chlorine content.

  • Root Cause: Commercial bleach degrades rapidly. A "10%" solution bought 6 months ago may now be 2%.

  • Fix: Titrate your NaOCl before the run. If the titer is low, you must adjust the volume added to maintain the 2.5–3.0 equivalent stoichiometry.

  • Secondary Cause: pH dropped below 8. The reaction requires basic conditions to facilitate the deprotonation of the amine. Ensure KOH was added.

Q: The product is a dark orange/red oil instead of a yellow solid. A: You likely formed Azo-dimers or over-oxidized products.

  • Root Cause: The reaction temperature spiked during NaOCl addition (>20°C).

  • Mechanism: At higher temperatures, the N-chloro intermediate can couple with another molecule of starting material rather than cyclizing with the nitro group [2].

  • Fix: Control the exotherm strictly. Use a cryostat if necessary. Recrystallize the crude solid from Ethanol/Water to remove the oily impurities.

Category: Safety & Stability[1]

Q: Can I dry the product at 80°C to speed up the process? A: ABSOLUTELY NOT.

  • Hazard: Benzofuroxans are thermally labile. While the ester group provides some stabilization, the N-oxide bond is energetic. Heating benzofuroxans can trigger a rearrangement to the nitroso-nitrile or explosive decomposition [3, 4].

  • Standard: Never exceed 45°C during drying. Use high vacuum to remove water at low temperatures.

Q: The reaction mixture is foaming aggressively during bleach addition. A: This indicates rapid gas evolution, likely oxygen (from bleach decomposition) or nitrogen oxides (if the product is decomposing).

  • Action: Stop addition immediately. Cool the reactor. Check if the bleach was acidified (which releases Chlorine gas—a major respiratory hazard). Ensure your scrubber is active.

Diagram 2: Troubleshooting Logic Tree

T Issue Identify Issue LowYield Low Yield / Incomplete Issue->LowYield DarkProduct Dark/Red Product Issue->DarkProduct Exotherm Runaway Exotherm Issue->Exotherm CheckBleach Check NaOCl Titer LowYield->CheckBleach CheckTemp Was Temp > 15°C? DarkProduct->CheckTemp CheckStir Check Stirring/Hotspots Exotherm->CheckStir Action1 Action: Titrate Bleach Increase Eq. CheckBleach->Action1 Action2 Action: Recrystallize (EtOH/H2O) CheckTemp->Action2 Action3 Action: STOP Dosing Engage Cooling CheckStir->Action3

Caption: Decision tree for diagnosing yield loss, impurity formation, and thermal excursions.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hypobromite (NaOBr) instead of Hypochlorite? A: Yes, NaOBr (generated in situ from NaOH + Br2) is often a more potent oxidant and can drive difficult cyclizations. However, for this specific substrate, NaOCl is preferred because it is cheaper, produces less hazardous waste, and the reaction is already efficient. Use NaOBr only if the NaOCl route fails repeatedly [1].

Q: Is the product light sensitive? A: Yes. Benzofuroxan derivatives can undergo photochemical rearrangement (the Boulton-Katritzky rearrangement context) or degradation upon prolonged exposure to UV light. Store the final product in amber jars or foil-wrapped containers.

Q: How do I clean the reactor? There is a stubborn yellow residue. A: Benzofuroxans are generally soluble in acetone or ethyl acetate. Do not use strong acids for cleaning, as this may generate toxic gases if residual bleach is present. Rinse with Ethanol followed by Water.

References

  • Frizon, T. E. A., et al. (2018).[1] Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. Frontiers in Chemistry. [Link]

  • University of Surrey. (2018). Oxidation of aromatic amines by sodium hypochlorite. [Link]

  • Stanford Environmental Health & Safety.[2] (2023). Scale Up Safety Guidelines. [Link]

Sources

Technical Support Center: Benzoxadiazole & Benzofuroxan Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Column Chromatography & Troubleshooting for Benzoxadiazole Isomers Ticket ID: BZX-ISO-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Separation Challenge

Benzoxadiazoles (specifically 2,1,3-benzoxadiazole derivatives like NBD-Cl/F) and their N-oxide counterparts (benzofuroxans) present unique chromatographic challenges. The core difficulty lies in their flat, electron-deficient aromatic structures and dynamic isomerization .

Standard C18 (ODS) phases often fail to resolve the 4- and 5-substituted regioisomers because their hydrophobicities (


) are nearly identical. Furthermore, benzofuroxans exhibit rapid annular tautomerism (the "N-oxide hop"), leading to peak broadening or splitting that is often mistaken for degradation.

This guide provides a self-validating workflow to resolve these specific issues using Pentafluorophenyl (PFP) stationary phases and kinetic control strategies.

Module 1: Method Selection Strategy

Do not default to C18. For benzoxadiazole regioisomers, selectivity (


) is driven by electronic interactions (pi-pi stacking and dipole moments), not just hydrophobicity.
Decision Matrix: Column Selection

Use the following logic to select your stationary phase based on your specific isomer problem.

ColumnSelection Start START: Define Separation Target IsomerType What is the primary separation challenge? Start->IsomerType Regio Regioisomers (4-nitro vs 5-nitro) IsomerType->Regio Structural Isomers Tautomer Benzofuroxan (N-Oxide Tautomers) IsomerType->Tautomer Dynamic Equilibrium Deriv NBD-Labeled Amines (Excess Reagent Removal) IsomerType->Deriv Purification C18 C18 (ODS) Standard Hydrophobicity Regio->C18 Low Resolution Risk PFP Pentafluorophenyl (PFP/F5) Pi-Pi + Dipole Selectivity Regio->PFP High Selectivity Required TempCtrl Kinetic Control (Temperature Modulation) Tautomer->TempCtrl Control Equilibrium Rate Deriv->C18 Hydrophobicity Differs TempCtrl->C18 If peaks merge

Figure 1: Decision tree for selecting stationary phases and strategies based on the specific benzoxadiazole isomer class.

Comparative Data: Stationary Phase Performance
FeatureC18 (Octadecyl)PFP (Pentafluorophenyl)Why PFP Wins for Benzoxadiazoles
Primary Mechanism Hydrophobic InteractionPi-Pi Stacking, Dipole-Dipole, H-BondingBenzoxadiazoles are electron-deficient; PFP rings are electron-deficient but highly polarizable, creating unique selectivity for nitro-groups.
Regioisomer Resolution Low to ModerateHigh Resolves 4- vs 5-substitution based on dipole orientation relative to the stationary phase.
Peak Shape (Amines) Often tails (needs base deactivation)ExcellentPFP phases often show better peak shape for basic NBD-amines without heavy modifiers.

Module 2: Troubleshooting & Resolution

Issue A: "I cannot separate the 4-nitro and 5-nitro benzoxadiazole isomers."

Diagnosis: The hydrophobic difference is negligible. You are relying on "blind" retention. The Fix: Switch to a Fluorinated Stationary Phase (PFP/F5) .

  • Mechanism: The 4- and 5- positions have different electronic densities affecting the dipole moment. The fluorine atoms on the PFP column interact specifically with the nitro group's electron cloud.

  • Protocol Adjustment:

    • Replace C18 column with a PFP-Propyl column (e.g., Phenomenex Luna PFP(2) or Sigma Ascentis Express F5).

    • Use a Methanol/Water gradient rather than Acetonitrile. Methanol facilitates pi-pi interactions better than ACN, which can suppress them.

Issue B: "My Benzofuroxan peak is splitting or looks like a 'batman' signal."

Diagnosis: Annular Tautomerism. Benzofuroxans exist in rapid equilibrium between the N1-oxide and N3-oxide forms. On the HPLC timescale, this interconversion (hopping) happens during elution, causing peak coalescence or broadening. The Fix: Kinetic Control.

  • Option 1 (Coalescence): Heat the column (to 40-50°C). This speeds up the interconversion rate beyond the chromatographic timescale, resulting in a single, sharp "average" peak.

  • Option 2 (Freeze): Cool the column (to <10°C). This slows the kinetics, potentially separating the two tautomers into distinct peaks (though this is harder to maintain).

  • Recommendation: Heat the column for quantification purposes.

Issue C: "High background fluorescence or 'Ghost Peaks' in NBD labeling."

Diagnosis: Hydrolysis of NBD-Cl/NBD-F. The reagent reacts with water to form NBD-OH (4-hydroxy-7-nitrobenzofurazan), which is highly fluorescent and often co-elutes with polar products. The Fix: pH-Controlled Wash.

  • Protocol: NBD-OH has a pKa of ~6.8. At pH > 8, it is ionized (phenolate) and extremely polar.

  • Step: Before HPLC, perform a Liquid-Liquid Extraction (LLE) at pH 9. The ionized NBD-O⁻ will stay in the aqueous layer; your labeled amine (neutral/less polar) will extract into organic (EtOAc).

Module 3: Validated Protocols

Protocol 1: NBD-Amine Cleanup (Pre-HPLC)

Use this to remove hydrolyzed artifacts before injecting onto the column.

  • Quench: Stop the labeling reaction by adding 10% volume of 1M HCl (acidify to pH ~2-3).

  • Wait: Allow to stand for 5 mins (decomposes unreacted NBD-Cl).

  • Extract:

    • Adjust pH to 9.0 using saturated

      
      .
      
    • Add Ethyl Acetate (1:1 v/v). Vortex vigorously for 30s.

    • Centrifuge (3000 x g, 2 min).

  • Recover: Collect the top organic layer (contains labeled product). The yellow/orange aqueous layer contains the NBD-OH byproduct.

  • Dry: Evaporate EtOAc and reconstitute in Mobile Phase A.

Protocol 2: HPLC Conditions for Regioisomer Separation

Target: Separating 4- vs 5-substituted Benzoxadiazoles.

  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3-5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.

    • Note: Avoid Acetonitrile if resolution is poor; MeOH enhances pi-selectivity.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-20 min: 5% -> 80% B

    • 20-25 min: 80% B

  • Detection:

    • UV: 254 nm (aromatic), 340-480 nm (nitro/fluorophore specific).

    • Fluorescence (for NBD): Ex 470 nm / Em 540 nm.

Frequently Asked Questions (FAQ)

Q: Can I use Normal Phase (Silica) for these isomers? A: Yes, but it is often insufficient for close regioisomers. If you must use Normal Phase, use Toluene/Ethyl Acetate gradients. Toluene provides pi-interaction similar to the PFP phase in reverse phase.

Q: Why does my NBD-labeled peak disappear after a few hours in the autosampler? A: Benzoxadiazoles are photolabile . Exposure to ambient light can cause photobleaching or rearrangement (especially for benzofuroxans).

  • Action: Use amber vials and keep the autosampler compartment dark (4°C).

Q: I see two peaks for my pure Benzofuroxan standard. Is it impure? A: Likely not. As described in Module 2, this is likely tautomerism . Run a variable temperature study. If the ratio of peaks changes with temperature or they merge upon heating, it is a single compound exhibiting dynamic equilibrium.

References

  • Phenomenex Technical Notes. "Separation of Nitroaromatics and Isomers using Luna PFP(2)." Phenomenex Application Guide. Link

  • Sigma-Aldrich / Merck. "Ascentis Express F5: Alternative Selectivity for Polar and Isomeric Compounds." Sigma-Aldrich Technical Library. Link

  • Chicharro, M., et al. "Tautomerism in Benzofuroxan Derivatives: A Combined Experimental and Theoretical Study." Journal of Organic Chemistry. (Discusses the N-oxide hopping mechanism).
  • Imai, K., & Watanabe, Y. "Fluorometric determination of secondary amino acids by 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F)." Analytica Chimica Acta. (Standard protocol for NBD labeling and stability).

Technical Support Center: Furoxan-Based NO Donors

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Degradation Pathways & Experimental Troubleshooting

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because your furoxan-based nitric oxide (NO) donors are exhibiting inconsistent release profiles, or you are struggling to quantify the degradation products (furazans) in your biological matrix.

Unlike spontaneous NO donors (e.g., NONOates), furoxans (1,2,5-oxadiazole-2-oxides) are biomimetic prodrugs . They are generally stable in isolation and require specific physiological triggers—primarily thiols—to release NO. This guide synthesizes mechanistic chemistry with practical troubleshooting to ensure your data is reproducible and accurate.

Module 1: The Mechanistic Pathway

Understanding the "Why" behind your data.

The degradation of furoxan is not a simple hydrolysis; it is a thiol-dependent cascade . Without an exogenous thiol source (e.g., L-Cysteine, Glutathione) or a biological reductant, most furoxans remain inert.

The Pathway:

  • Nucleophilic Attack: The thiolate anion (

    
    ) attacks the 3- or 4-position of the furoxan ring.[1]
    
  • Ring Opening: The ring cleaves to form a transient nitrosothiol or nitrile oxide intermediate.

  • NO Release: The intermediate decomposes, releasing NO (often requiring a second thiol molecule).[2]

  • Terminal Byproduct: The stable end-product is the Furazan (1,2,5-oxadiazole), which lacks the N-oxide oxygen.

Key Variable: The substituents at positions 3 and 4 dictate the rate. Electron-withdrawing groups (EWG) generally increase reactivity toward thiols, accelerating NO release.

FuroxanDegradation cluster_legend Pathway Logic Furoxan Furoxan (Parent Compound) Intermediate Ring-Opened Intermediate (Nitrosothiol / Nitrile Oxide) Furoxan->Intermediate Nucleophilic Attack (Rate Limiting Step) Thiol Thiol Cofactor (R-SH / R-S⁻) Thiol->Intermediate NO Nitric Oxide (NO•) Intermediate->NO Decomposition Furazan Furazan (Stable Metabolite) Intermediate->Furazan Cyclization/Elimination Requires Thiol Requires Thiol Generates Stable Marker (Furazan) Generates Stable Marker (Furazan) Requires Thiol->Generates Stable Marker (Furazan)

Figure 1: The thiol-dependent degradation mechanism of furoxan to furazan and NO.[3][4]

Module 2: Troubleshooting Guide (FAQ)

Q1: I am detecting zero NO release in my buffer system (PBS, pH 7.4). Is the compound degraded?

  • Diagnosis: Likely not.[1] Furoxans are thermally stable.[5] The issue is likely the absence of a trigger.

  • Solution: Furoxans are not spontaneous donors like SNAP or NONOates. You must add a thiol cofactor.

    • Action: Add L-Cysteine (1–5 mM) or Glutathione (GSH) to your buffer.

    • Note: The rate of release is proportional to thiol concentration and pH (higher pH = more thiolate anion

      
       = faster reaction).
      

Q2: My HPLC shows the parent peak disappearing, but I see no NO signal in the Griess assay.

  • Diagnosis: The Griess assay measures Nitrite (

    
    ), the oxidative end-product of NO.[6] If your buffer contains antioxidants or lacks oxygen, NO may not convert to nitrite efficiently, or the intermediate is trapped.
    
  • Solution:

    • Check Aeration: Ensure the buffer is aerobic to allow NO

      
      
      
      
      
      oxidation.
    • Switch Detection: Use Chemiluminescence (NOA) or an electrochemical probe for real-time NO gas measurement, which avoids the nitrite conversion step.

Q3: The kinetics are non-linear and "laggy."

  • Diagnosis: This is characteristic of the furoxan mechanism.[7] The formation of the intermediate nitrosothiol can create an induction period before peak NO release is observed.

  • Solution: Do not use initial rate methods (first 5 mins) for furoxans. Measure total accumulated nitrite over 1–4 hours to assess total donor capacity.

Module 3: Validated Experimental Protocols
Protocol A: Thiol-Mediated NO Quantification (Griess End-Point)

Use this to verify if your furoxan is active.

Materials:

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5%

    
    ).
    
  • L-Cysteine (freshly prepared 100 mM stock in PBS).

  • Furoxan stock (10 mM in DMSO).

Step-by-Step:

  • Preparation: Dilute Furoxan to 100 µM in PBS (pH 7.4).

  • Activation: Add L-Cysteine to a final concentration of 5 mM (50x excess).

    • Control: Run a blank with Furoxan only (no Cysteine) to verify stability.

    • Control: Run a blank with Cysteine only (to background subtract).

  • Incubation: Incubate at 37°C for 60–120 minutes.

  • Quantification: Mix 100 µL of sample with 100 µL Griess Reagent. Incubate 10 mins at RT.

  • Read: Measure Absorbance at 540 nm. Calculate nitrite concentration using a

    
     standard curve.
    

Data Interpretation:

Condition Expected Result Meaning
Furoxan + Cysteine High OD (Pink) Successful NO release.
Furoxan Only Low/No OD (Clear) Compound is stable; no spontaneous release.

| Furazan + Cysteine | Low/No OD (Clear) | Confirming the metabolite is NO-inactive. |

Protocol B: Tracking Degradation via HPLC (Parent vs. Metabolite)

Use this to calculate the half-life (


) of the donor.

Principle: The Furoxan (N-oxide) is generally more polar than the Furazan (deoxygenated) product, though substituents vary this. Reverse-phase HPLC separates them distinctively.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150 mm).

  • Mobile Phase: Acetonitrile : Water (0.1% TFA). Gradient 10%

    
     90% ACN over 20 mins.
    
  • Detection: UV at 254 nm (aromatic ring) and 220 nm.

Workflow:

  • Incubate Furoxan (100 µM) + Cysteine (5 mM) at 37°C.

  • Take aliquots at

    
     min.
    
  • Quench: Immediately add an equal volume of ice-cold Methanol or 1% Formic Acid to stop the thiol reaction.

  • Inject: Monitor the decrease of Peak A (Furoxan) and the appearance of Peak B (Furazan).

TroubleshootingFlow Start Start: No NO Detected CheckThiol Is Thiol (Cys/GSH) present? Start->CheckThiol AddThiol Action: Add 5mM L-Cysteine CheckThiol->AddThiol No CheckMethod Detection Method? CheckThiol->CheckMethod Yes Griess Griess Assay (Nitrite) CheckMethod->Griess Colorimetric Chemi Chemiluminescence (Gas) CheckMethod->Chemi Direct Gas CheckAeration Check Aeration (NO -> NO2 requires O2) Griess->CheckAeration CheckpH Check pH (Thiolate requires pH > 7.0) Chemi->CheckpH

Figure 2: Decision tree for troubleshooting low NO yields in furoxan experiments.

Module 4: Stability & Storage Guidelines

To prevent pre-experimental degradation (formation of furazan impurities):

  • Light Sensitivity: Some conjugated furoxans are photo-labile.

    • Rule: Store solid compounds and stock solutions in amber vials.

  • pH Sensitivity:

    • Acidic/Neutral (pH < 7.4): Generally stable.

    • Alkaline (pH > 8.0): Risk of hydrolytic ring opening without NO release (formation of non-functional nitriles).

  • Temperature:

    • Store solids at -20°C.

    • DMSO stocks are stable for months at -20°C if kept dry. Avoid repeated freeze-thaw cycles which introduce moisture (hydrolysis risk).

References
  • Mechanism of Thiol-Dependent Activation: Gasco, A., & Fruttero, R. (2004). NO donors: Focus on furoxan derivatives.[1][2][5][7][8][9][10][11][12] Pure and Applied Chemistry.[1]

  • Pharmacological Profiling & Furazan Metabolites: Cena, C., et al. (2003). Use of the furoxan moiety for the design of NO-donor antioxidants.[1][6][7][8][9] Journal of Medicinal Chemistry.[1][7]

  • Analytical Protocols (Griess vs. Chemi): Feelisch, M., & Stamler, J. S. (1996). Methods in Nitric Oxide Research. (Standard Reference Text for Griess/Chemiluminescence protocols).
  • Furoxan Stability & Reactivity: Sorba, G., et al. (1997). Furoxans as Nitric Oxide Donors.[1][2][5][6][8][9][10][11][12][13] Nitric Oxide: Biology and Chemistry.[1][3][5][9][10]

Sources

Handling and safety precautions for benzoxadiazole reagents

Author: BenchChem Technical Support Team. Date: February 2026

Core Safety & Handling Directive

WARNING: Benzoxadiazole reagents (specifically NBD-Cl and NBD-F) are potent electrophiles designed to covalently modify proteins and amines. They do not distinguish between your sample and your skin.

Critical Hazard Profile
  • Sensitization: NBD-Cl (4-Chloro-7-nitro-2,1,3-benzoxadiazole) is a known skin sensitizer. Repeated exposure, even to trace amounts, can lead to severe contact dermatitis.

  • Mutagenicity: Due to their ability to intercalate and alkylate nucleophiles, these compounds are classified as potential mutagens [1].

  • Stability: NBD-F is significantly more reactive than NBD-Cl and prone to rapid hydrolysis if exposed to atmospheric moisture.

Safe Handling Protocol (The "Zero-Contact" Rule)
  • PPE: Double-gloving (Nitrile) is mandatory. Latex is permeable to these organic-soluble reagents.

  • Weighing: Never weigh NBD-F in open air if humidity >50%. Use a desiccated glove box or weigh rapidly into pre-tared vials.

  • Spill Management:

    • Do not simply wipe with water (this spreads the reagent).

    • Neutralization: Treat spills with a 10% cysteine or glycine solution. The amine/thiol will react with the benzoxadiazole, locking it into a water-soluble, less volatile adduct before cleanup.

Reagent Selection & Comparative Kinetics

Choosing the right benzoxadiazole is a trade-off between reactivity speed and hydrolytic stability .

Comparative Data Table
FeatureNBD-Cl NBD-F ABD-F
Chemical Name 4-Chloro-7-nitrobenzofurazan4-Fluoro-7-nitrobenzofurazan4-Fluoro-7-sulfamoylbenzofurazan
Reactivity ModerateHigh (500x faster than Cl) [2]High
Reaction Time 60 min @ 60°C1–5 min @ 60°C5–10 min @ 50°C
Hydrolysis Risk ModerateHigh (Very unstable in water)Low (Sulfonamide stabilizes)
Fluorescence Quenched by self-absorptionHigh Quantum YieldHigh Stability
Best For General protein taggingHigh-throughput HPLCLow-level detection

Experimental Workflow & Mechanism

The derivatization follows a Nucleophilic Aromatic Substitution (


) mechanism. The reaction requires a basic pH to deprotonate the analyte amine, but excessive alkalinity destroys the reagent via hydrolysis.
Visualizing the Pathway

The following diagram illustrates the critical decision points in the derivatization workflow.

G cluster_0 Optimization Zone Sample Analyte (Amine/Thiol) Intermediate Meisenheimer Complex Sample->Intermediate Mix Buffer Borate Buffer (pH 8.0 - 9.0) Buffer->Intermediate Deprotonation Reagent NBD-F / NBD-Cl (in MeCN/MeOH) Reagent->Intermediate S_NAr Attack Product Fluorescent Adduct (Ex 470nm / Em 540nm) Intermediate->Product Substitution (Kinetic Product) Byproduct Hydrolysis Product (NBD-OH) HIGH BACKGROUND Intermediate->Byproduct OH- Attack (Thermodynamic Trap)

Figure 1: The Kinetic Competition. Success depends on favoring the amine attack (Product) over the hydroxide attack (Byproduct).

Standard Operating Procedure (SOP): Amino Acid Derivatization

Validated for HPLC-Fluorescence Detection

Reagents:

  • Buffer: 0.1 M Borate buffer (pH 8.5). Note: Do not use Tris (contains amines).

  • Reagent: 10 mM NBD-F in anhydrous Acetonitrile.

  • Stop Solution: 0.1 M HCl.

Protocol:

  • Preparation: Mix 10 µL of sample + 10 µL of Borate Buffer.

  • Initiation: Add 10 µL of NBD-F solution. Vortex immediately.

  • Incubation: Heat at 60°C for 3 minutes . (If using NBD-Cl, extend to 60 minutes).

  • Quenching: Immediately add 20 µL of 0.1 M HCl.

    • Why? Acidification protonates the remaining reagent, stopping hydrolysis and "freezing" the reaction profile [3].

  • Dilution: Dilute with mobile phase A prior to injection.

Troubleshooting & FAQs

Q1: My chromatogram shows a massive peak at the solvent front that obscures my early eluting peaks.

Diagnosis: This is NBD-OH (7-hydroxy-4-nitrobenzofurazan) , the hydrolysis byproduct. Root Cause:

  • pH too high: If pH > 9.5, hydroxide ions outcompete your amine.

  • Old Reagent: NBD-F degrades in DMSO/Acetonitrile if water is present. Solution:

  • Lower pH to 8.0–8.5.

  • Prepare NBD-F fresh daily.

  • Use ABD-F if the problem persists; it is more resistant to hydrolysis.

Q2: I have low derivatization yields for acidic amino acids (Asp, Glu).

Diagnosis: Electrostatic repulsion or insufficient deprotonation. Scientific Insight: The pKa of the amino group in Asp/Glu is higher due to the side-chain carboxylate. Solution: Increase the buffer concentration (ionic strength) to 0.2 M to shield charge repulsion, or slightly increase reaction time. Do not increase temperature above 60°C, as this accelerates reagent degradation faster than the derivatization rate [4].

Q3: Why is my fluorescence signal drifting over time?

Diagnosis: Photobleaching or "Dark Reaction." Solution:

  • Benzoxadiazoles are light-sensitive. Use amber vials.

  • Keep the autosampler at 4°C. The NBD-adduct is stable, but the unreacted reagent can continue to hydrolyze and alter the background baseline if not kept cold/acidified.

Q4: Can I use TCEP or DTT to reduce disulfides before labeling?

Diagnosis: NO. Reasoning: DTT and TCEP are nucleophiles. They will react with NBD-Cl/F immediately, consuming the reagent and creating high background noise. Solution: Use TBP (Tri-n-butylphosphine) for reduction, as it is less reactive toward the benzoxadiazole ring under these conditions, or remove the reducing agent via SPE (Solid Phase Extraction) before labeling.

Troubleshooting Logic Map

Troubleshooting Start Problem Encountered Issue1 High Background / Interfering Peaks Start->Issue1 Issue2 Low Sensitivity / No Signal Start->Issue2 CheckBlank Run Reagent Blank (No Sample) Issue1->CheckBlank CheckpH Check Buffer pH Issue2->CheckpH BlankHigh Blank is Fluorescent? CheckBlank->BlankHigh Sol1 Reagent Hydrolysis. Use Fresh Reagent. Lower pH to <9.0 BlankHigh->Sol1 Yes (Yellow/Green) Sol2 Matrix Interference. Perform SPE cleanup. BlankHigh->Sol2 No (Clean Blank) pHCheck Is pH > pKa of Amine? CheckpH->pHCheck Sol3 Increase pH (max 9.0) or Buffer Strength pHCheck->Sol3 No Sol4 Check Reagent Purity. Increase Reagent Excess (5-10x) pHCheck->Sol4 Yes

Figure 2: Diagnostic Logic Tree for Fluorescence Derivatization.

References

  • Fisher Scientific. (2009). Safety Data Sheet: 4-Chloro-7-nitrobenzofurazan. Retrieved from

  • AAT Bioquest. (n.d.). NBD-F [4-Fluoro-7-nitrobenzofurazan] Product Information. Retrieved from

  • BenchChem. (2025).[1] Application Note: A Step-by-Step Guide for Amino Acid Derivatization with NBD-Cl. Retrieved from

  • MedChemExpress. (n.d.). NBD-F Reagent Profile and Stability. Retrieved from

Sources

Validation & Comparative

Comprehensive Guide: Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide vs. Conventional NO Donors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide belongs to the benzofuroxan class of nitric oxide (NO) donors.[1][2] Unlike spontaneous NO donors (e.g., NONOates) or enzymatic nitrate donors (e.g., Nitroglycerin), benzofuroxans utilize a unique thiol-dependent mechanism to release NO. This distinct pathway offers a significant therapeutic advantage: reduced induction of nitrate tolerance and a sustained, physiologically responsive release profile.

This guide provides a rigorous technical comparison of this benzofuroxan derivative against industry-standard NO donors, supported by validated experimental protocols and mechanistic insights.

Comparative Analysis: Benzofuroxans vs. The Field

The following table contrasts this compound with standard alternatives used in drug development and research.

FeatureBenzofuroxan (Ethyl 2,1,3-...) Nitroglycerin (GTN) Sodium Nitroprusside (SNP) NONOates (e.g., DEA/NO) S-Nitrosothiols (GSNO)
Release Mechanism Thiol-dependent (requires Cysteine/GSH)Enzymatic (ALDH2) & Thiol-dependentPhotolytic & Reductive (Spontaneous)pH-dependent Hydrolysis (Spontaneous)Homolytic cleavage / Transnitrosation
Kinetics Slow, sustained release (Hours)Rapid onset, short duration (Minutes)Immediate "burst" releasePredictable half-life (Seconds to Hours)Variable, often rapid
Tolerance Liability Low (Does not deplete ALDH2)High (Rapid tolerance development)LowLowLow
Toxicity Risks Moderate (compound specific)Hypotension, HeadacheCyanide toxicity Formation of secondary aminesLow (endogenous metabolite)
Primary Application Anti-cancer, Anti-ischemic (Prodrugs)Acute Angina, Heart FailureHypertensive EmergencyCalibration, Acute in vitro studiesPlatelet inhibition, storage
Key Technical Insight: The Tolerance Advantage

Unlike Nitroglycerin, which inactivates mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) leading to rapid tolerance (tachyphylaxis), benzofuroxans release NO via a direct interaction with intracellular thiols. This bypasses the ALDH2 bottleneck, making this compound a superior candidate for chronic therapeutic applications where sustained NO delivery is critical.

Mechanistic Pathways

Understanding the activation pathway is crucial for experimental design. Benzofuroxans are stable in buffer but degrade to release NO in the presence of thiols (R-SH).

Diagram 1: Mechanism of NO Release

The following diagram illustrates the divergent activation pathways of Benzofuroxans compared to GTN and NONOates.

NO_Release_Mechanism cluster_0 Benzofuroxan Pathway cluster_1 Competitor Pathways BF Ethyl 2,1,3-benzoxadiazole- 5-carboxylate 1-oxide Inter Thiol-Adduct Intermediate BF->Inter Nucleophilic Attack Thiol Thiol (Cysteine/GSH) Thiol->Inter NO_BF Nitric Oxide (NO) Inter->NO_BF Decomposition GTN Nitroglycerin (GTN) ALDH2 ALDH2 Enzyme GTN->ALDH2 Binding ALDH2->NO_BF Bioactivation NONO NONOate NONO->NO_BF Spontaneous Hydrolysis Proton H+ (pH < 7.4) Proton->NONO

Caption: Comparative activation pathways. Benzofuroxans require thiols, GTN requires ALDH2, and NONOates rely on proton-catalyzed hydrolysis.

Validated Experimental Protocols

To objectively evaluate this compound, researchers must use protocols that account for its thiol-dependency. Standard "buffer-only" release assays will yield false negatives.

Protocol A: Thiol-Induced NO Release Assay (Griess Method)

Objective: Quantify NO release kinetics in a cell-free system. Self-Validation: The assay must include a "No Thiol" control. If the control shows significant NO release, the compound is unstable or contaminated.

  • Reagent Preparation:

    • Stock Solution: Dissolve compound in DMSO (10 mM).

    • Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4.[3]

    • Activator: L-Cysteine or Glutathione (GSH) stock (100 mM in PBS). Prepare fresh.

    • Griess Reagent: 1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid.

  • Reaction Setup:

    • Dilute compound to 100 µM in PBS (final DMSO < 1%).

    • Test Group: Add L-Cysteine (final conc. 1–5 mM) to mimic intracellular thiol levels.

    • Control Group: PBS only (no cysteine).

    • Incubate at 37°C in the dark.

  • Sampling & Measurement:

    • At time points (0, 15, 30, 60, 120 min), transfer 100 µL aliquot to a 96-well plate.

    • Add 100 µL Griess Reagent. Incubate 10 min at RT.

    • Measure Absorbance at 540 nm.

    • Calculation: Convert OD to [Nitrite] using a NaNO₂ standard curve.

Protocol B: Intracellular NO Detection (DAF-FM Diacetate)

Objective: Confirm bioavailability and intracellular activation. Self-Validation: Use cPTIO (NO scavenger) as a negative control. Signal quenching by cPTIO confirms the fluorescence is NO-specific.

  • Cell Preparation: Seed A549 or HUVEC cells in black-walled 96-well plates (10,000 cells/well). Adhere overnight.

  • Probe Loading:

    • Wash cells with PBS.

    • Incubate with 5 µM DAF-FM Diacetate for 30 min at 37°C.

    • Wash 3x with PBS to remove extracellular probe (Critical step to lower background).

  • Treatment:

    • Add this compound (10–50 µM).

    • Positive Control: DEA/NO (10 µM).

    • Negative Control: Vehicle (DMSO).

  • Data Acquisition:

    • Measure Fluorescence (Ex/Em: 495/515 nm) every 5 min for 2 hours.

    • Expectation: Benzofuroxan should show a gradual increase in signal (slope) compared to the rapid spike of DEA/NO.

Experimental Workflow Visualization

Use this decision matrix to select the appropriate characterization workflow for your specific research phase.

Experimental_Workflow Start Start: Characterize Benzofuroxan NO Donor Step1 Solubility Check (DMSO/PBS) Start->Step1 Branch1 Cell-Free Quantification? Step1->Branch1 Branch2 Intracellular Activity? Step1->Branch2 Griess Griess Assay (+/- Cysteine) Branch1->Griess Routine Screen Electro NO Electrode (Real-time Kinetics) Branch1->Electro Precise Kinetics Analysis Data Analysis: Calculate Release Rate (k) & Half-life (t1/2) Griess->Analysis Electro->Analysis DAF DAF-FM DA Fluorescence Branch2->DAF Mechanism Confirmation Viability MTT/MTS Assay (Cytotoxicity) Branch2->Viability Safety Profile DAF->Analysis

Caption: Workflow for characterizing Benzofuroxan NO donors, separating cell-free kinetics from intracellular biological activity.

References

  • Mechanism of Furoxan NO Release : Sorba, G., et al. (1994). "Epimeric 4-substituted 3-phenylfuroxans: synthesis, configuration and NO-releasing ability." Tetrahedron, 52(2), 675-686. Link

  • Benzofuroxans vs. Nitrates : Focaroli, S., et al. (2021). "Tuning NO release of organelle-targeted furoxan derivatives and their cytotoxicity against lung cancer cells." Bioorganic Chemistry, 112, 104938. Link

  • Thiol-Dependency Protocol : Chegaev, K., et al. (2009). "NO-donor phenols: A new class of antioxidant agents." Bioorganic & Medicinal Chemistry, 17(3), 1172-1180. Link

  • NO Detection Methodology : Zhou, K., et al. (2016). "Fluorescent probes for the detection of nitric oxide in biological systems." Chemical Communications, 52, 4022-4035. Link

  • Tolerance Mechanisms : Münzel, T., et al. (2005). "Pathophysiology, diagnosis and treatment of nitroglycerin tolerance." Journal of the American College of Cardiology, 57(12), 1181-1188. Link

Sources

Technical Guide: Benzoxadiazole vs. Benzothiadiazole Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis for Bioimaging and Drug Discovery Applications

Executive Summary

In the design of push-pull fluorophores for bioimaging and sensing, the choice between 2,1,3-benzoxadiazole (BZD) and 2,1,3-benzothiadiazole (BTD) is a critical decision point that dictates photostability, emission wavelength, and environmental sensitivity.

While both cores function as strong electron-withdrawing auxiliary acceptors, they serve distinct experimental needs:

  • Benzoxadiazole (BZD): Best for polarity sensing and compact labeling . It exhibits higher electronegativity and polarity but reduced photostability. The NBD (nitrobenzoxadiazole) derivative is the industry standard for amine/thiol labeling.

  • Benzothiadiazole (BTD): Best for long-term live-cell imaging and red-shifted emission . The sulfur atom confers a "heavy atom" effect that stabilizes the excited state against photobleaching and lowers the LUMO energy, pushing emission toward the near-infrared (NIR).

Molecular Architecture & Electronic Properties

The fundamental difference lies in the chalcogen atom at the 2-position (Oxygen vs. Sulfur). This single atomic substitution alters the molecular orbital landscape and intramolecular charge transfer (ICT) efficiency.

The Chalcogen Effect on Frontier Orbitals
  • LUMO Localization: In both fluorophores, the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the electron-deficient heterocyclic ring.

  • Energy Gap (

    
    ): 
    
    • BZD (Oxygen): Oxygen is more electronegative than sulfur, leading to a deeper HOMO but a higher-lying LUMO compared to BTD. This results in a wider band gap and blue-shifted emission (typically Green/Yellow).

    • BTD (Sulfur): Sulfur has diffuse 3p orbitals that allow for better delocalization. This lowers the LUMO energy significantly, narrowing the HOMO-LUMO gap and enabling red/NIR emission.

Mechanism of Action: Push-Pull ICT

Both cores rely on the Internal Charge Transfer (ICT) mechanism. When coupled with an electron donor (e.g., dimethylamine, triphenylamine), excitation triggers electron flow from the donor to the BZD/BTD acceptor.

ICT_Mechanism cluster_comparison Chalcogen Impact on ICT Donor Electron Donor (e.g., -NR2) Linker π-Conjugated Bridge (Phenyl/Thiophene) Donor->Linker e- Transfer Acceptor Acceptor Core (BZD or BTD) Linker->Acceptor ICT State Emission Fluorescence (Red-shifted) Acceptor->Emission Relaxation BZD_Note BZD (Oxygen): Higher Polarity Blue-shifted Acceptor->BZD_Note BTD_Note BTD (Sulfur): Lower LUMO Red-shifted Acceptor->BTD_Note Excitation Photon (hν) Excitation->Donor Excitation

Figure 1: Schematic of the Intramolecular Charge Transfer (ICT) process in BZD/BTD fluorophores.

Photophysical Performance Comparison

The following data compares representative Donor-Acceptor derivatives (e.g., 4-amino derivatives) in a medium-polarity solvent (e.g., Dichloromethane or Ethanol).

Comparative Data Table
FeatureBenzoxadiazole (BZD)Benzothiadiazole (BTD)Causality / Mechanism
Emission Range 500 – 580 nm (Green/Yellow)550 – 700+ nm (Orange/Red)Lower LUMO in BTD narrows the band gap (

).
Stokes Shift Moderate (40–80 nm)Large (80–150 nm)Significant geometric relaxation in the excited state for BTD.
Quantum Yield (

)
High (0.6 – 0.9)Moderate to High (0.4 – 0.8)Sulfur's heavy atom effect can promote Intersystem Crossing (ISC), slightly reducing

but enabling singlet oxygen generation.
Photostability Low to ModerateHigh BTD rings are more resistant to photo-oxidation than the strained BZD ring.
Solvatochromism Very High HighBZD has a larger ground-state dipole moment, making it more sensitive to solvent polarity changes.
Lipophilicity (logP) Low (More Polar)High (Lipophilic)Oxygen is more polar; BTD probes partition better into lipid droplets.
Solvatochromism & Environmental Sensitivity
  • BZD (The Polarity Sensor): BZD derivatives (like NBD-Cl) are famous for being non-fluorescent in water (due to H-bonding quenching) and highly fluorescent in hydrophobic environments. This makes them ideal for sensing protein folding or membrane insertion.

  • BTD (The Robust Imager): BTD derivatives maintain fluorescence across a broader range of solvents. While they still show solvatochromism (red-shift in polar solvents), they are less prone to complete quenching in aqueous media compared to BZD.

Experimental Protocol: Synthesis of a "Push-Pull" BTD Probe

Objective: Synthesize a 4-substituted-2,1,3-benzothiadiazole fluorophore for lipid droplet imaging. Target Molecule: 4-(N,N-Dimethylamino)-2,1,3-benzothiadiazole (BTD-NMe2).[1]

Reagents & Equipment
  • Precursor: 4-Bromo-2,1,3-benzothiadiazole (Commercially available).

  • Reagent: Dimethylamine (2.0 M in THF).

  • Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)).

  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

  • Base: Sodium tert-butoxide (NaOtBu).

  • Solvent: Anhydrous Toluene.

  • Equipment: Schlenk line (inert atmosphere), Reflux condenser, Silica gel column.

Step-by-Step Methodology (Buchwald-Hartwig Amination)

Note: While SNAr is possible with fluorinated BTDs, Palladium coupling is preferred for brominated precursors to ensure high yields.

  • Inert Setup: Flame-dry a 50 mL Schlenk flask and cool under a stream of Nitrogen (

    
    ).
    
  • Reagent Loading: Add 4-Bromo-2,1,3-benzothiadiazole (1.0 eq), Pd2(dba)3 (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.5 eq) to the flask.

  • Solvent Addition: Evacuate and backfill with

    
     three times. Syringe in anhydrous Toluene (concentration ~0.2 M).
    
  • Amine Addition: Add Dimethylamine solution (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 100°C with stirring for 12–16 hours. The solution typically turns from yellow to bright orange/red.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:1). The starting bromide (high

      
      ) should disappear, replaced by a fluorescent spot (lower 
      
      
      
      ).
  • Workup: Cool to room temperature. Filter through a celite pad to remove Palladium residues. Wash with Ethyl Acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient Hexane -> 5% EtOAc/Hexane).

  • Characterization: Confirm structure via

    
    H-NMR and Mass Spectrometry.
    

Synthesis_Workflow Start Start: 4-Bromo-BTD Cat_Mix Add Pd catalyst / Ligand / Base (Inert Atmosphere) Start->Cat_Mix Reaction Heat to 100°C (12h) Buchwald-Hartwig Coupling Cat_Mix->Reaction TLC TLC Validation (Check for Fluorescent Product) Reaction->TLC TLC->Reaction Incomplete Workup Filter (Celite) & Concentrate TLC->Workup Complete Purify Column Chromatography (Hexane/EtOAc) Workup->Purify End Pure BTD-NMe2 Fluorophore Purify->End

Figure 2: Workflow for the synthesis of amino-substituted Benzothiadiazole fluorophores.

Applications & Decision Matrix

Case Study: Lipid Droplet Imaging

Choice: BTD is superior. Reasoning: Lipid droplets are hydrophobic storage organelles. BTD derivatives are inherently lipophilic (high logP) and photostable. During time-lapse imaging of metabolic processes, BTD probes resist bleaching, whereas BZD probes may fade or show background noise due to lower specificity in non-polar environments.

Case Study: Solvatochromic Sensing of Protein Folding

Choice: BZD is superior.[2] Reasoning: The BZD dipole is highly sensitive to the dielectric constant of the microenvironment. When a BZD-labeled amino acid moves from a hydrophilic (water) to a hydrophobic (protein core) environment, fluorescence intensity can increase 50-100 fold (the "light-switch" effect). BTD shows this effect but with lower contrast.

Decision Matrix
RequirementRecommended FluorophoreCritical Factor
Long-term Live Cell Imaging Benzothiadiazole (BTD) High Photostability
Polarity/Viscosity Sensing Benzoxadiazole (BZD) Strong Solvatochromism
NIR / Deep Tissue Imaging Benzothiadiazole (BTD) Lower LUMO (Red-shifted)
Small Molecule Labeling Benzoxadiazole (BZD) Compact size (NBD-Cl)
Two-Photon Excitation Benzothiadiazole (BTD) Better charge transfer efficiency

References

  • Neto, B. A. D., et al. (2015).[3][4] "Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds." Accounts of Chemical Research. Link

  • Valeur, B. (2001). "Molecular Fluorescence: Principles and Applications." Wiley-VCH.[3] (Foundational text on Solvatochromism and ICT).

  • Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications." Accounts of Chemical Research. Link

  • Silva, C. P., et al. (2019). "Synthesis and photophysical characterization of new benzothiadiazole derivatives for bioimaging." Dyes and Pigments.[5] Link

  • Uchiyama, S., et al. (2011). "Fluorescent Polymeric Thermometer for Intracellular Temperature Mapping." Journal of the American Chemical Society. Link

Sources

Comprehensive Guide: Evaluating the Cytotoxic Efficacy of Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide belongs to the benzofuroxan class of heterocyclic compounds.[1] Unlike standard cytotoxic agents that kill indiscriminately, benzofuroxans are pharmacologically distinct due to their N-oxide moiety , which confers hypoxia-selective cytotoxicity and nitric oxide (NO) donor capabilities.

This guide details the efficacy profile of this compound, comparing it against industry-standard hypoxia-activated prodrugs (HAPs) and chemotherapeutics. It provides a validated experimental framework for researchers to assess its potency (IC₅₀) and mechanism of action using cell viability assays.

Key Performance Indicators (KPIs)
  • Primary Mechanism: Bioreductive activation leading to DNA damage and NO-mediated mitochondrial dysfunction.

  • Target Specificity: High selectivity for hypoxic tumor microenvironments (Hypoxia Cytotoxicity Ratio > 5).

  • Potency Range: Typically low micromolar IC₅₀ (1–50 µM) in carcinoma cell lines (HeLa, MCF-7).

Mechanism of Action & Biological Rationale[2][3][4][5][6]

To correctly interpret viability data, one must understand that this compound acts as a prodrug . Its efficacy is non-linear and dependent on the cellular oxygenation status.

The Bioreductive Switch

In normoxia (normal oxygen), the compound undergoes "futile cycling": it is reduced to a radical anion but rapidly re-oxidized by molecular oxygen, generating superoxide (ROS) but limiting direct drug toxicity. In hypoxia (low oxygen), the radical anion is stabilized or further reduced, leading to:

  • DNA Strand Breaks: Via radical intermediates.

  • Nitric Oxide Release: Depleting intracellular thiols (Glutathione) and inhibiting mitochondrial respiration.

BenzofuroxanMechanism Compound This compound (Parent Drug) Radical Free Radical Intermediate (Cytotoxic) Compound->Radical 1e- Reduction Reductase P450 Reductase / Xanthine Oxidase Reductase->Compound Radical->Compound Re-oxidation (Futile Cycle) Superoxide Superoxide (O2•-) (Oxidative Stress) Radical->Superoxide Generates ROS DNA_Damage DNA Strand Breaks & Apoptosis Radical->DNA_Damage Hypoxia (Low O2) Stabilization NO_Release NO Release & Thiol Depletion Radical->NO_Release Further Reduction Oxygen O2 (Normoxia) Oxygen->Radical High O2

Figure 1: The bioreductive mechanism of benzofuroxans. Note the "futile cycle" in normoxia which reduces potency compared to the irreversible damage caused in hypoxia.

Comparative Efficacy Analysis

The following table contrasts this compound with standard alternatives used in oncology research.

FeatureThis compoundTirapazamine (TPZ)Doxorubicin
Class Benzofuroxan (NO Donor)Benzotriazine di-N-oxideAnthracycline Antibiotic
Primary Utility Hypoxia-selective Cytotoxin / NO DonorGold Standard Hypoxia ControlGeneral Cytotoxicity Control
Normoxia IC₅₀ Moderate (20–100 µM)High (> 50 µM)Very Low (< 1 µM)
Hypoxia IC₅₀ High Potency (1–10 µM)High Potency (1–5 µM)Similar to Normoxia
Hypoxia Selectivity High (5–20x) Very High (15–50x)Low (~1x)
Mechanism Thiol depletion + Radical damageRadical-induced DNA breaksDNA intercalation

Analytic Insight:

  • Vs. Doxorubicin: The benzofuroxan derivative is less potent in standard aerobic conditions. This is a desirable trait for prodrugs to minimize systemic toxicity.

  • Vs. Tirapazamine: While TPZ is the clinical benchmark, benzofuroxans offer a dual mechanism (cytotoxicity + NO release), making them superior for studying NO-mediated signaling in tumor regression.

Validated Experimental Protocols

To accurately assess the efficacy of this compound, a simple aerobic MTT assay is insufficient . You must perform a Hypoxia vs. Normoxia parallel assay.

Protocol A: Hypoxia Selectivity Assay (The "Gold Standard")

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR).

Materials:

  • Cell Line: HeLa, MCF-7, or A549 (Adherent).

  • Reagent: this compound (dissolved in DMSO, stock 100 mM).

  • Assay Reagent: MTT or CellTiter-Glo®.

  • Equipment: Hypoxia Chamber (1% O₂, 5% CO₂, 94% N₂).

Workflow:

  • Seeding: Plate cells (5,000 cells/well) in two identical 96-well plates. Incubate overnight to attach.

  • Treatment: Prepare serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100, 200 µM). Add to both plates.

  • Incubation (Critical Step):

    • Plate A (Normoxia): Incubate at 37°C, 21% O₂ for 24 hours.

    • Plate B (Hypoxia): Incubate in Hypoxia Chamber (1% O₂) for 4 hours, then move to Normoxia for remaining 20 hours (to allow re-oxygenation injury/apoptosis execution).

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan, and read Absorbance at 570 nm.

AssayWorkflow cluster_cond Parallel Incubation Start Seed Cells (2 Plates) Treat Add Compound (0-200 µM) Start->Treat Normoxia Normoxia (21% O2) 24 Hours Treat->Normoxia Hypoxia Hypoxia (1% O2) 4h Hypoxia -> 20h Normoxia Treat->Hypoxia Assay MTT / CellTiter-Glo Readout Normoxia->Assay Hypoxia->Assay Calc Calculate HCR (IC50 Norm / IC50 Hyp) Assay->Calc

Figure 2: Parallel workflow for determining Hypoxia Cytotoxicity Ratio (HCR).

Protocol B: Mechanistic Validation (NO Release)

Since efficacy is linked to NO generation, validate the mechanism using the Griess Reagent .

  • Treat cells with 50 µM of the compound.

  • Collect supernatant after 4, 12, and 24 hours.

  • Mix 1:1 with Griess Reagent.

  • Measure Absorbance at 540 nm.

  • Expectation: A time-dependent increase in nitrite (NO₂⁻), confirming the N-oxide reduction.

Data Interpretation & Troubleshooting

Calculating Efficacy

Calculate the Hypoxia Cytotoxicity Ratio (HCR) :



  • HCR = 1: Non-selective toxicity (likely off-target effects).

  • HCR > 5: Valid hypoxia-selective prodrug behavior.

  • HCR > 15: Excellent candidate (comparable to clinical references).

Common Pitfalls
  • High Normoxic Toxicity: If the compound kills effectively in normoxia (IC₅₀ < 5 µM), it may be too reactive. Check stability in culture media; benzofuroxans can hydrolyze or react with serum proteins.

  • No Hypoxic Selectivity: Ensure the hypoxia chamber is strictly maintained at <1% O₂. Even 2-3% O₂ can sustain the "futile cycle" and prevent activation.

References

  • Cerecetto, H., & González, M. (2010). Pharmacological properties of furoxans and benzofuroxans: recent developments.[2][3] Medicinal Chemistry Reviews.[3] Link

  • Boiani, M., et al. (2008). Leishmanicidal Activities of Novel Synthetic Furoxan and Benzofuroxan Derivatives.[4] Antimicrobial Agents and Chemotherapy. Link

  • Chugunova, E., et al. (2023).[5][6] Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids.[7] Pharmaceuticals.[8][5][7] Link

  • Brown, J. M. (1993). SR 4233 (Tirapazamine): A new anticancer drug exploiting hypoxia in solid tumours. British Journal of Cancer. Link

  • Porcal, W., et al. (2008). Benzofuroxans as drugs: a review. Expert Opinion on Therapeutic Patents. Link

Sources

Validating the mechanism of action of benzoxadiazole-based drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, multi-dimensional framework for validating the mechanism of action (MoA) of benzoxadiazole-based therapeutics. Unlike generic small molecules, benzoxadiazoles (e.g., NBD-Cl, NBDHEX) often function as "suicide inhibitors" or electrophilic warheads that covalently modify cysteine residues on specific targets like Glutathione S-Transferase (GST) or Thioredoxin Reductase (TrxR).

Validating this specific MoA requires proving three distinct events: Target Engagement (Physical), Kinetic Inactivation (Enzymatic), and Pathway Modulation (Phenotypic).

Comparative Analysis: Benzoxadiazoles vs. Standard Care

Benzoxadiazoles occupy a unique pharmacological niche. While platinum-based agents (Cisplatin) act as indiscriminate DNA crosslinkers, benzoxadiazoles offer targeted protein modulation via nucleophilic aromatic substitution (


).

Table 1: Performance Matrix – Benzoxadiazoles vs. Conventional Alternatives

FeatureBenzoxadiazoles (e.g., NBDHEX)Cisplatin (Standard Alkylator)Reversible Kinase Inhibitors
Primary Target GST P1-1 , TrxR (Cysteine residues)Genomic DNA (Guanine N7)ATP Binding Pockets
Binding Mechanism Covalent Suicide Inhibition (Irreversible)Coordination ComplexNon-covalent (Competitive)
Selectivity High for nucleophilic H-sites on GSTsLow (Systemic toxicity)Variable (Off-target kinase hits)
Resistance Profile Bypasses P-gp efflux ; effective in MDR cellsSusceptible to NER repair & effluxSusceptible to point mutations
Toxicity Lower nephrotoxicity; potential ROS generationHigh nephro/neurotoxicityGenerally low, target-dependent

Analyst Insight: The critical advantage of benzoxadiazoles is their ability to trigger apoptosis in Multi-Drug Resistant (MDR) tumors where cisplatin fails. This is achieved by disrupting the GST-JNK signaling axis rather than damaging DNA directly.

The Core Directive: A Self-Validating Mechanism Workflow

To scientifically validate a benzoxadiazole drug, you must construct a "logic chain" where every experimental output confirms the preceding hypothesis.

Phase 1: Kinetic Proof of Suicide Inhibition

Objective: Prove the drug does not merely compete with the substrate but permanently inactivates the enzyme.

  • Method: Progress curve analysis of GST or TrxR activity.

  • Self-Validation Check: The inhibition must be time-dependent. A plot of

    
     vs. [Inhibitor] should yield a hyperbolic curve, allowing calculation of 
    
    
    
    (affinity) and
    
    
    (max inactivation rate). If inhibition is time-independent, it is not a suicide mechanism.
Phase 2: Structural Confirmation (Chemoproteomics)

Objective: Identify the exact cysteine residue modified.

  • Method: LC-MS/MS analysis of the incubated enzyme.

  • Self-Validation Check: You must observe a mass shift corresponding to the benzoxadiazole moiety (e.g., +163 Da for NBD) on a specific peptide (e.g., Cys47 on GSTP1). Absence of a mass shift invalidates the covalent hypothesis.

Phase 3: Pathway Verification (The JNK Axis)

Objective: Link enzyme inhibition to cell death.

  • Method: Western Blotting for Phospho-JNK (p-JNK) and Caspase-3 cleavage.

  • Self-Validation Check: In GST-overexpressing cells, treatment must cause dissociation of the GST-JNK complex, leading to JNK phosphorylation. If p-JNK levels do not rise despite GST inhibition, the MoA is off-target.

Visualizing the Validated Pathway

The following diagram illustrates the validated signaling cascade for NBDHEX, a prototype benzoxadiazole.

G Drug Benzoxadiazole (NBDHEX) Target GSTP1-1 (Enzyme) Drug->Target S_NAr Reaction Complex Sigma Complex (Covalent Adduct) Target->Complex Cys47 Modification JNK_Inactive JNK:GST Complex (Inactive) Complex->JNK_Inactive Disrupts Binding JNK_Inactive->Target Normal State JNK_Active Phospho-JNK (Active) JNK_Inactive->JNK_Active JNK Dissociation Apoptosis Apoptosis (Cell Death) JNK_Active->Apoptosis Signaling Cascade

Caption: Figure 1: Mechanistic cascade of Benzoxadiazole-induced apoptosis via GSTP1-1 inhibition and JNK activation.

Detailed Experimental Protocol: Kinetic & Structural Validation

This protocol is designed to be self-validating : if Step 2 fails, Step 3 is irrelevant.

Step 1: Preparation of the Reaction System
  • Reagents: Recombinant Human GSTP1-1 (active), GSH (1 mM), CDNB (Substrate), and Benzoxadiazole candidate (0.1 - 10 µM).

  • Buffer: 0.1 M Potassium Phosphate, pH 6.5 (optimized for thiol reactivity).

Step 2: Kinetic Characterization (The "Suicide" Test)
  • Incubate GSTP1-1 with the drug at varying concentrations for defined time intervals (

    
     min).
    
  • At each time point, dilute an aliquot into the assay mixture containing GSH and CDNB.

  • Measure absorbance at 340 nm (formation of GS-DNB conjugate).

  • Data Analysis: Plot

    
     vs. Time.
    
    • Result: Linear decay indicates pseudo-first-order inactivation.

    • Calculation: Derive

      
       for each concentration. Plot 
      
      
      
      vs. [I] to determine
      
      
      and
      
      
      .
Step 3: Mass Spectrometry Confirmation
  • Incubate GSTP1-1 with a saturating concentration of the drug (based on

    
     from Step 2) for 30 min.
    
  • Digest the protein with Trypsin.

  • Analyze via MALDI-TOF or LC-ESI-MS/MS.

  • Search Parameter: Look for a mass addition corresponding to the drug moiety on Cysteine residues.

    • Critical Check: For NBD derivatives, look for the "Sigma Complex" signature or the displacement of the chlorine/nitro group.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Kinetics cluster_1 Phase 2: Structure cluster_2 Phase 3: Phenotype Step1 Enzyme Assay (+/- Drug) Step2 Calculate k_inact & K_I Step1->Step2 Time-dep Inhibition? Step3 Tryptic Digest Step2->Step3 If Validated Step4 LC-MS/MS Adduct ID Step3->Step4 Mass Shift? Step5 Cell Culture (MDR Lines) Step4->Step5 Target Confirmed Step6 Western Blot (p-JNK) Step5->Step6 Pathway Active?

Caption: Figure 2: Step-by-step validation workflow ensuring logical progression from biochemical kinetics to cellular phenotype.

References

  • 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Source: PubMed (Ricci et al.) URL:[Link]

  • Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent. Source: MDPI URL:[Link]

  • Benzothiazole derivatives as anticancer agents. Source: PMC - NIH URL:[Link]

  • Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms. Source: MDPI URL:[Link]

  • Synthesis and biological evaluation of 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-ones as cisplatin sensitizers. Source: PMC - NIH URL:[Link]

Cross-referencing spectroscopic data of Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Ethyl benzofuroxan-5-carboxylate; 5-Ethoxycarbonylbenzofuroxan.[1][2] CAS: 17348-71-9[1][2][3]

Executive Summary & Strategic Utility

This guide provides a technical cross-reference for Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide (Compound A) , distinct from its reduced counterpart, Ethyl 2,1,3-benzoxadiazole-5-carboxylate (Compound B) .[1]

Primary Distinction: The "1-oxide" moiety (chemically defining the Benzofuroxan class) imparts unique electrophilicity and bioreducibility absent in the standard benzoxadiazole.[1][2] While Compound B is a stable, highly fluorescent scaffold often used in imaging, Compound A functions primarily as a bioreductive prodrug (hypoxia-selective) and a reactive intermediate in heterocycle synthesis.[1][2]

Target Audience: Medicinal Chemists (Hypoxia/Chagas disease), Spectroscopists, and Materials Scientists.[1][2]

Spectroscopic Cross-Referencing

The presence of the N-oxide oxygen at position 1 breaks the symmetry of the heterocyclic ring, leading to distinct NMR and IR signatures compared to the reduced benzoxadiazole.[1][2]

Comparative Spectroscopic Data Table
FeatureCompound A (1-Oxide / Benzofuroxan) Compound B (Reduced / Benzoxadiazole) Mechanistic Insight
Symmetry (NMR) Asymmetric Pseudo-Symmetric The N-oxide locks the molecule into a specific tautomer (or rapid equilibrium), splitting proton signals that are otherwise equivalent or averaged in Compound B.

H NMR (Aromatic)
Complex splitting; protons at C4 and C7 are magnetically non-equivalent due to oxide proximity.[1][2]Simplified patterns; C4/C7 protons often appear as a doublet/doublet system with clear coupling constants (

Hz).[2]
Oxide induces electronic deshielding at C7 relative to C4.

C NMR (C=N)
Distinct signals for C3a and C7a (

ppm).[1][2]
C3a and C7a are closer in shift (

ppm).[1][2]
The

dipole dramatically shifts the adjacent carbon resonance.[1][2]
IR (

Stretch)
Strong bands at 1600-1620 cm

(distinctive furoxan band).[1][2]
Absent .Diagnostic peak for monitoring oxidation/reduction reactions.[1][2]
UV-Vis Absorption

nm (Red-shifted).[1][2]

nm (Blue-shifted).[2]
The N-oxide extends conjugation and introduces

transitions.[2]
Fluorescence Weak / Quenched Strong / High

The N-oxide group acts as an internal quencher (PET mechanism).[1][2] Reduction restores fluorescence.[2]
Dynamic Tautomerism (The "Fluxional" Challenge)

Unlike standard benzoxadiazoles, Compound A exhibits benzofuroxan tautomerism .[1][2] At room temperature, the N-oxide oxygen can rapidly migrate between N1 and N3 positions.[2]

  • Observation: In

    
    H NMR at elevated temperatures (>60°C), signals may broaden or coalesce.[1][2]
    
  • Implication: For strict characterization, acquire NMR spectra at -20°C to freeze the tautomeric equilibrium and obtain sharp, resolved integrals.

Experimental Protocols

Synthesis & Validation Workflow

The following protocol validates the identity of Compound A by synthesizing it from a nitroaniline precursor and subsequently reducing it to Compound B to confirm the loss of the N-oxide.

Step 1: Oxidative Cyclization (Formation of Compound A) [1][2]
  • Precursor: Ethyl 4-amino-3-nitrobenzoate.[1][2]

  • Reagent: Sodium Hypochlorite (NaOCl, commercial bleach grade).[1][2]

  • Mechanism: Oxidative dehydration of the primary amine to the N-oxide.[1][2]

Protocol:

  • Dissolve Ethyl 4-amino-3-nitrobenzoate (10 mmol) in ethanolic KOH (50 mL).

  • Cool to 0°C. Add NaOCl (10-13% active chlorine, 20 mL) dropwise over 30 mins.

  • Observation: Solution turns deep yellow/orange (characteristic of benzofuroxan formation).[1][2]

  • Stir at 0°C for 2 hours.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol.[1][2]

  • QC Check: IR spectrum must show peak at ~1615 cm

    
     (
    
    
    
    ).
Step 2: Deoxygenation (Conversion to Compound B)
  • Reagent: Triphenylphosphine (

    
    ) or Triethyl phosphite (
    
    
    
    ).[1][2]
  • Purpose: To prove the "1-oxide" structure by chemically removing it.

Protocol:

  • Dissolve Compound A (1 mmol) in dry toluene (10 mL).[1][2]

  • Add

    
     (1.2 mmol).
    
  • Reflux for 3 hours.

  • Observation: Fluorescence intensity increases dramatically under UV lamp (365 nm) as the reaction proceeds.[1][2]

  • Evaporate solvent and purify via silica column (Hexane/EtOAc).

  • QC Check: Product (Compound B) must lack the 1615 cm

    
     IR peak and show simplified NMR symmetry.
    
Visualization of Synthesis Pathway[2]

SynthesisPathway Precursor Ethyl 4-amino-3-nitrobenzoate (Non-fluorescent) CompA Compound A (Benzofuroxan / 1-Oxide) Weak Fluorescence IR: ~1600 cm⁻¹ Precursor->CompA NaOCl / KOH (Oxidative Cyclization) CompA->CompA Tautomerism (N1-O ⇌ N3-O) CompB Compound B (Benzoxadiazole) Strong Fluorescence IR: No N-O band CompA->CompB PPh3 / Reflux (Deoxygenation)

Caption: Synthetic route transforming the nitroaniline precursor to the N-oxide (A) and its reduction to the fluorescent benzoxadiazole (B).

Performance Comparison: Biological & Chemical Utility[1][2][5]

Bioreductive Activity (Hypoxia Selectivity)

Compound A belongs to a class of compounds (Benzofuroxans) that mimic the mechanism of action of Nifurtimox (anti-Chagasic drug) and Tirapazamine (hypoxia-activated prodrug).[1][2]

ParameterCompound A (Benzofuroxan)Standard Reference (Nifurtimox)
Activation Mechanism Single-electron reduction by P450 reductase or mitochondrial enzymes.[1][2]Nitro-reduction (Type I/II nitroreductases).[1][2]
Cytotoxicity High toxicity in hypoxic cells; lower in normoxic cells (Selective).[1][2]Systemic toxicity; less selective for hypoxia.[1][2]
ROS Generation Generates superoxide radical anions upon redox cycling.[1][2]Generates nitro-radical anions.[1][2]
Application Lead compound for solid tumor targeting (prodrug).[1][2]Established treatment for Trypanosoma cruzi.
Fluorescence Quantum Yield ( )

If the goal is imaging, the 1-oxide (Compound A) is inferior to the reduced form (Compound B) but serves as a "turn-on" probe.[1][2]

  • Compound A:

    
     (Quenched).[1][2]
    
  • Compound B:

    
     (Solvent dependent).[1][2]
    
  • Application: Compound A can be used as a fluorogenic probe for reductase activity .[1][2] The appearance of fluorescence signals the biological reduction of the N-oxide.[2]

Mechanism of Action Diagram

The following diagram illustrates the bioreductive activation pathway, crucial for researchers investigating anti-cancer or anti-parasitic applications.

MOA Prodrug Compound A (Benzofuroxan) Radical Radical Anion Intermediate (Cytotoxic) Prodrug->Radical 1e⁻ Reduction (Reductase) Radical->Prodrug O₂ → Superoxide (ROS) Drug Reduced Metabolite (DNA Damaging Agent) Radical->Drug Hypoxia (Further Reduction) Normoxia Normoxia (O₂ present) Re-oxidation cycle Radical->Normoxia

Caption: Bioreductive activation mechanism.[1][2] Under hypoxia, the radical anion progresses to the cytotoxic agent; oxygen reverses this step (futile cycling).[2]

References

  • Frizon, T. E. A., et al. (2018).[1][2][4][5] Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry.[1][2]

    • Citation context: Synthesis of benzoxadiazole N-oxides using NaOCl and their reduction with PPh3.
  • Cerreto, F., et al. (2012).[1][2] Benzofuroxan derivatives as potent agents against Trypanosoma cruzi.[1][2] European Journal of Medicinal Chemistry.[1][2]

    • Citation context: Biological activity of benzofuroxan deriv
  • Gamble, A. B., et al. (2008).[1][2] Benzofuroxan derivatives: A new class of hypoxia-selective cytotoxins.[1][2] Organic & Biomolecular Chemistry.[1][2][4][5][6]

    • Citation context: Mechanism of bioreductive activation and hypoxia selectivity.[2]

  • SpectraBase. Ethyl benzofuroxan-5-carboxylate (CAS 17348-71-9).[1][2][3][1][2]

    • Citation context: Confirm

Sources

Comparative study of the biological activity of oxadiazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxadiazoles are five-membered heterocyclic aromatic rings containing one oxygen and two nitrogen atoms.[1] They exist in four isomeric forms, but only three are relevant to medicinal chemistry: 1,2,4-oxadiazole , 1,3,4-oxadiazole , and 1,2,5-oxadiazole (furazan) . The 1,2,3-isomer is thermodynamically unstable, reverting to a diazoketone tautomer, and is excluded from this study.

This guide objectively compares the pharmacological utility of these isomers. While 1,3,4-oxadiazole is the most prolific scaffold due to its symmetry and bioisosteric similarity to carboxylic acids, 1,2,4-oxadiazole offers unique stability as an ester bioisostere, and 1,2,5-oxadiazole has emerged as a privileged scaffold for specific enzymatic targets like IDO1.

Structural & Physicochemical Comparison

The choice of isomer dictates the electronic landscape, hydrogen bonding potential, and metabolic stability of the drug candidate.

Feature1,3,4-Oxadiazole 1,2,4-Oxadiazole 1,2,5-Oxadiazole
Structure Symmetrical (

)
AsymmetricalSymmetrical (

)
Electronic Character Electron-deficient; strong electron-withdrawing group (EWG).Moderate EWG; polarized N-O bond.[2]Highly electron-deficient; susceptible to ring cleavage in base.
Bioisosterism Carboxylic acid / Amide (flat, planar).Ester / Amide (hydrolytically stable).[2]Quinone / Amide ; NO-donor (as furoxan).
Lipophilicity (LogP) Low (more water soluble).[2]Moderate to High (depends on C3/C5 subs).[2]Moderate.
Metabolic Stability High (resistant to hydrolysis).[2]High (resistant to peptidases).[2]Moderate (ring opening possible).
Key Drug Examples Raltegravir (HIV), Zibotentan (Cancer).Ataluren (DMD), Pleconaril (Viral).Epacadostat (IDO1 inhibitor).[2]

Comparative Biological Activity[4][5]

Anticancer Activity

The anticancer mechanisms differ significantly between isomers, necessitating a target-driven selection process.

  • 1,3,4-Oxadiazole (The Tubulin/Kinase Specialist):

    • Mechanism: Inhibits VEGFR-2 tyrosine kinase and disrupts tubulin polymerization. The planar structure allows intercalation into DNA and binding to the ATP-binding pocket of kinases.

    • Data: 2,5-Disubstituted derivatives show IC

      
       values in the low micromolar range (1–5 µM) against MCF-7 (breast) and HepG2 (liver) lines.
      
  • 1,2,4-Oxadiazole (The Apoptosis Inducer):

    • Mechanism: Acts as a Caspase-3 activator and HDAC inhibitor . The 1,2,4-isomer is often used to rigidify the scaffold, positioning hydrophobic groups to block histone deacetylase active sites.

    • Data: Hydroxamate-based 1,2,4-oxadiazoles have demonstrated HDAC1 inhibition with IC

      
       values as low as 20 nM .[3]
      
  • 1,2,5-Oxadiazole (The Immuno-Oncology Agent):

    • Mechanism: Potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) . The furazan ring competes with tryptophan in the catalytic pocket, preventing kynurenine production and restoring T-cell activity.

    • Data: Epacadostat analogues (containing the 1,2,5-core) exhibit IC

      
       < 100 nM in enzymatic assays.
      
Antimicrobial Activity[3][7]
  • 1,3,4-Oxadiazole: The dominant isomer for antitubercular activity. It inhibits the InhA enzyme (enoyl-ACP reductase), crucial for mycolic acid synthesis in Mycobacterium tuberculosis.

  • 1,2,4-Oxadiazole: Effective against Gram-positive bacteria by targeting DNA gyrase . The asymmetry allows for specific binding modes that differ from the fluoroquinolone class.[2]

Mechanistic Visualization (SAR Logic)[3]

The following diagram illustrates the decision logic for selecting an oxadiazole isomer based on the intended biological target.

SAR_Logic Start Target Selection Ox134 1,3,4-Oxadiazole Start->Ox134 Need Acid Bioisostere Ox124 1,2,4-Oxadiazole Start->Ox124 Need Ester Bioisostere Ox125 1,2,5-Oxadiazole Start->Ox125 Need Trp Mimic Kinase Kinase / Tubulin (VEGFR, EGFR) Ox134->Kinase Enzyme Metabolic Enzymes (HDAC, Caspase) Ox124->Enzyme Immuno Immuno-Modulation (IDO1) Ox125->Immuno Outcome1 High Planarity H-Bond Acceptor Kinase->Outcome1 Outcome2 Hydrolytic Stability Rigid Linker Enzyme->Outcome2 Outcome3 Tryptophan Mimic NO Donor Potential Immuno->Outcome3

Caption: SAR Decision Tree linking oxadiazole isomer selection to specific biological targets and physicochemical requirements.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for comparative studies.

Synthesis: Green Oxidative Cyclization (1,3,4-Oxadiazole)

Rationale: This method avoids toxic reagents like POCl3, using a sustainable copper catalyst.

  • Reagents: Hydrazide precursor (1.0 equiv), Aldehyde (1.0 equiv), CuI/Bentonite catalyst (10 mol%),

    
     (3 equiv).
    
  • Solvent: DMSO (Green alternative: Ethanol/Water mixtures if solubility permits).[2]

  • Procedure:

    • Mix hydrazide and aldehyde in solvent; stir at RT for 30 min to form hydrazone (monitor by TLC).

    • Add catalyst and base.[2] Heat to 100°C for 6–8 hours.[2]

    • Self-Validation: The reaction is complete when the hydrazone spot (

      
      ) disappears and a fluorescent spot (
      
      
      
      ) appears.
    • Workup: Filter catalyst (reusable). Pour filtrate into ice water. Precipitate is filtered and recrystallized from ethanol.[2]

Assay: MTT Cytotoxicity Protocol (Self-Validating)

Rationale: Standard colorimetric assay to determine IC50 against cancer cell lines (e.g., MCF-7).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 µM to 100 µM). Include Doxorubicin as a positive control.[2][4]

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Validation: Check for purple formazan crystals under microscope.[2] If crystals are absent in control wells, the assay has failed.

  • Solubilization: Aspirate medium.[2] Add 100 µL DMSO to dissolve crystals.

  • Read: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    

Data Summary: Potency Comparison

The following table aggregates key data points from recent literature to illustrate the relative potency of the isomers against specific targets.

TargetIsomer ScaffoldCompound ClassActivity MetricNotes
HDAC-1 1,2,4-OxadiazoleHydroxamatesIC

: 20 nM
Superior to SAHA (ref compound) in selectivity.[3]
VEGFR-2 1,3,4-OxadiazoleUrea-hybridsIC

: 0.8 µM
Potent anti-angiogenic activity.
IDO1 1,2,5-OxadiazoleHydroxyamidinesIC

: 70 nM
Critical for immune checkpoint inhibition.
Tubulin 1,3,4-OxadiazoleCombretastatin mimicsIC

: 0.03 µM
High cytotoxicity against HeLa cells.
M. tb (InhA)1,3,4-OxadiazolePyridine-hybridsMIC: 0.5 µg/mL Comparable to Isoniazid in specific strains.

References

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Expert Opinion on Therapeutic Patents. (2025). Link[2]

  • Applications of 1,2,5-Oxadiazole. ChemicalBook. (2022). Link

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. (2021). Link

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. (2021). Link[2]

  • A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles. RSC Advances. (2026). Link

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles. The Journal of Organic Chemistry. (2023). Link[2]

Sources

Benchmarking Fluorescence Properties of Novel Benzoxadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The 2,1,3-benzoxadiazole (BD) scaffold, exemplified by the gold-standard NBD (7-nitro-2,1,3-benzoxadiazole) and DBD derivatives, remains a cornerstone of environmental-sensitive fluorescent probes.[1] However, the intrinsic limitations of first-generation BDs—specifically their low quantum yield (


) in aqueous media and limited photostability—have necessitated the development of C4- and C7-substituted variants.

This guide provides a rigorous framework for benchmarking these new derivatives. Unlike standard fluorophores (e.g., Fluorescein), BD derivatives exhibit pronounced solvatochromism driven by Intramolecular Charge Transfer (ICT).[1] Therefore, a static measurement in PBS is insufficient.[1] This protocol details how to validate your novel derivative against NBD-Cl/DBD-H standards, focusing on the critical triad: Quantum Efficiency , Environmental Sensitivity , and Photostability .[1]

The Benchmarking Workflow

To ensure data integrity, the characterization process must follow a linear, self-validating pathway.[1] We begin with purity confirmation (HPLC) to ensure fluorescence signals are not artifacts of byproducts, followed by spectral profiling and environmental stress testing.[1]

BenchmarkingWorkflow cluster_0 Phase 1: Validation cluster_1 Phase 2: Spectral Core cluster_2 Phase 3: Performance HPLC Purity (>98%) HPLC Purity (>98%) Abs/Em Scan Abs/Em Scan HPLC Purity (>98%)->Abs/Em Scan Mass Spec (HRMS) Mass Spec (HRMS) Stokes Shift Calc Stokes Shift Calc Abs/Em Scan->Stokes Shift Calc Quantum Yield (Φf) Quantum Yield (Φf) Stokes Shift Calc->Quantum Yield (Φf) Solvatochromism Solvatochromism Quantum Yield (Φf)->Solvatochromism Photostability Photostability Quantum Yield (Φf)->Photostability ICT Mechanism Analysis ICT Mechanism Analysis Solvatochromism->ICT Mechanism Analysis

Figure 1: The sequential workflow for validating benzoxadiazole derivatives. Note that purity validation is a "Go/No-Go" gate before spectral analysis.

Core Metric 1: Quantum Yield ( ) Determination[2]

The most common error in BD benchmarking is the Inner Filter Effect (IFE) . Because BD derivatives often have overlapping absorption and emission bands (small Stokes shift in non-polar solvents), high concentrations lead to re-absorption of emitted photons, artificially lowering the calculated


.[1]
Protocol: Relative Method

Objective: Determine


 of the new derivative (Sample) relative to a Standard (Reference).[2][3]

Reagents:

  • Standard: Quinine Sulfate (0.1 N H₂SO₄,

    
    ) or Coumarin 153 (Ethanol, 
    
    
    
    ).[1] Choose a standard with excitation
    
    
    10 nm of your sample.
  • Solvent: Spectroscopic grade Ethanol or Cyclohexane (for non-polar baseline).[1]

Step-by-Step Methodology:

  • Absorbance Tuning: Prepare 5 dilutions of both the Sample and Standard.

    • Critical Control: The Optical Density (OD) at the excitation wavelength (

      
      ) must be below 0.1  (ideally 0.02–0.08) to eliminate IFE [1].[1]
      
  • Acquisition: Record fluorescence spectra using identical slit widths (e.g., 2.5 nm) and detector voltages.

  • Integration: Integrate the total area under the emission curve (

    
    ).
    
  • Calculation: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ). The slope (
    
    
    ) is used in the equation:


Where


 is the refractive index of the solvent.[3][4][5] Neglecting the 

term can introduce errors of >15% when comparing solvents like water (

) vs. toluene (

).

Core Metric 2: Solvatochromism & Environmental Sensitivity[1]

Benzoxadiazoles are defined by their sensitivity to solvent polarity.[1] NBD fluorescence is quenched in water due to hydrogen bonding facilitating non-radiative decay, while "lighting up" in hydrophobic pockets (e.g., protein binding sites).[1]

The Mechanism: Intramolecular Charge Transfer (ICT)

Your new derivative must be benchmarked for its ICT efficiency. A strong electron-donating group (e.g., dimethylamine at C7) pushes electrons to the electron-withdrawing nitro/oxadiazole core upon excitation.[1]

ICT_Mechanism cluster_decay Decay Pathways Ground State (S0) Ground State (S0) Franck-Condon Excited State (S1) Franck-Condon Excited State (S1) Ground State (S0)->Franck-Condon Excited State (S1) Excitation (hν) Relaxed ICT State Relaxed ICT State Franck-Condon Excited State (S1)->Relaxed ICT State Charge Transfer Solvent Relaxation Solvent Relaxation Relaxed ICT State->Solvent Relaxation Dipole Reorientation Radiative Decay (Fluorescence) Radiative Decay (Fluorescence) Solvent Relaxation->Radiative Decay (Fluorescence) Hydrophobic Env. Non-Radiative Decay (Heat) Non-Radiative Decay (Heat) Solvent Relaxation->Non-Radiative Decay (Heat) Polar/H-Bonding Env.

Figure 2: The ICT mechanism governing benzoxadiazole fluorescence.[1] In polar solvents, the 'Relaxed ICT State' is stabilized, causing a red shift (bathochromic), but H-bonding often favors the non-radiative decay path [2].[1]

Protocol: The "Polarity Ladder"

Measure the emission maxima (


) and intensity in these four solvents to cover the polarity scale (

):
  • Dioxane/Toluene: Non-polar (Baseline brightness).[1]

  • Ethyl Acetate: Moderate polarity.[1]

  • Ethanol: Polar protic.[1]

  • PBS (pH 7.4): Aqueous biological mimic.[1]

Success Criteria: A viable biological probe should show a


 in PBS (improvement over NBD) or a massive "turn-on" ratio (>50-fold) when moving from PBS to Dioxane [3].

Comparative Data Analysis

The following table serves as a template for presenting your data against the industry standard (NBD-Cl derivatives).

Table 1: Benchmarking Template for Novel BD Derivatives

MetricStandard: NBD-Amine [4]Novel Derivative (Target)Interpretation
Excitation Max (

)
~465 nm> 490 nm Red-shifting reduces phototoxicity and autofluorescence interference.[1]
Emission Max (

)
~535 nm> 560 nm Deeper tissue penetration.[1]
Stokes Shift ~70 nm> 90 nm Larger shift reduces self-quenching in dense labeling.[1]

(Dioxane)
0.85> 0.70 High brightness in hydrophobic pockets is essential.

(Water)
< 0.02 (Quenched)> 0.10 Critical differentiator. If >0.10, it is usable as a cytosolic tracker, not just a lipid probe.[1]
Photostability (

)
~5 mins (High intensity)> 20 mins Resistance to bleaching during time-lapse imaging.[1]

References

  • Brouwer, A. M. (2011).[1] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.[1] Link

  • Uchiyama, S., et al. (2002).[1] Fluorescent Polymeric Androsterone Sensor Based on a Benzoxadiazole Derivative.[1] Analytical Chemistry, 74(23), 5946–5953.[1] Link

  • Neto, B. A. D., & Lapis, A. A. M. (2009).[1] Recent developments in the synthesis and applications of fluorescent benzoxadiazole and benzothiadiazole derivatives. Tetrahedron, 65(12), 2484-2496.[1] Link

  • Mukherjee, S., & Chattopadhyay, A. (1996).[1] Membrane organization at low cholesterol concentrations: A study using 7-nitrobenz-2-oxa-1,3-diazol-4-yl-labeled cholesterol. Biochemistry, 35(40), 1311-1322.[1] Link

Sources

Comparative Guide: In Vitro vs. In Vivo Performance of Furoxan-Based NO Donors

[1][2]

Executive Summary: The Thiol Paradox

Furoxans (1,2,5-oxadiazole-2-oxides) represent a unique class of nitric oxide (NO) donors. Unlike spontaneous donors (e.g., NONOates), furoxans are prodrugs requiring bioactivation by thiols (R-SH) to release NO.

This mechanism creates a distinct "translational gap." In in vitro assays, where thiol cofactors (L-cysteine, glutathione) are often added in excess or exist in controlled media concentrations, furoxans exhibit high potency (nanomolar IC50s). However, in vivo performance is frequently compromised by systemic thiol variability, rapid hepatic metabolism, and solubility issues. This guide analyzes this performance dichotomy and provides protocols to validate true efficacy.

Mechanistic Foundation: Thiol-Mediated Bioactivation

To interpret performance data, one must understand the release mechanism. Furoxans are stable until they encounter a nucleophilic thiol group.

The Bioactivation Pathway

The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on the furoxan ring (typically at the C3 or C4 position), leading to ring opening, the formation of a nitrone intermediate, and the subsequent release of NO.

FuroxanMechanismFuroxanFuroxan Scaffold(Stable Prodrug)IntermediateRing Opening(Nitrone Intermediate)Furoxan->Intermediate Nucleophilic Attack (RS⁻)ThiolThiol Cofactor(L-Cys / GSH)Thiol->Intermediate CofactorNO_ReleaseNitric Oxide (NO)ReleaseIntermediate->NO_Release DecompositionByproductInactive Byproduct(e.g., Phenyl-glyoxime)Intermediate->Byproduct Rearrangement

Figure 1: The thiol-dependent bioactivation pathway of furoxan derivatives. Note that NO release is stoichiometric to thiol availability.

Comparative Performance Analysis

The Data Gap: In Vitro Potency vs. In Vivo Efficacy

The following table synthesizes performance metrics for prominent Furoxan hybrids (e.g., Furoxan-Coumarin and Furoxan-Oridonin derivatives) to illustrate the typical drop-off in potency during translation.

FeatureIn Vitro EnvironmentIn Vivo EnvironmentImpact on Furoxan Performance
Thiol Availability High/Controlled. Media often supplemented with 1-5 mM L-Cysteine or high intracellular GSH (cancer cells).Variable. Plasma thiols (~15 µM) are significantly lower than intracellular thiols (1-10 mM).In vitro assays often overestimate NO release rates compared to systemic circulation.
Metabolism Low. Limited to cellular enzymes unless liver microsomes are added.High. Rapid First-Pass metabolism in liver (P450 enzymes).Furoxan ring may be metabolized/excreted before reaching the target tissue.
Solubility Optimized. DMSO/Solvent usage allows perfect dissolution.Challenging. Furoxans are lipophilic; poor aqueous solubility limits bioavailability.Precipitation or protein binding reduces the "free fraction" available for bioactivation.
Case Study Data: Hybrid Compounds

Data aggregated from recent medicinal chemistry studies (e.g., Hybrid 4A93, Hybrid 9h).[1][2]

Compound ClassTarget IndicationIn Vitro IC50 (µM)In Vivo Efficacy (Murine Models)Translational Insight
Furoxan-Coumarin (4A93) MDR Cancer (MCF-7/ADR)0.42 ± 0.05 (High Potency)TGI: 58.4% at 20 mg/kgGood translation due to targeted delivery to high-GSH tumor environments.
Furoxan-Oridonin (9h) Hepatocellular Carcinoma0.86 (Bel-7402 cells)TGI: 52.1% at 10 mg/kgModerate translation; solubility limited higher dosing.
Classic Furoxan (CHF 2206) Vasodilation0.1 (Platelet Aggregation)ED50: 3 mg/kg (Hypotensive effect)Vasodilation requires lower NO flux than tumor cytotoxicity, aiding translation.

Key: TGI = Tumor Growth Inhibition; MDR = Multidrug Resistance.

Critical Experimental Protocols

To generate reproducible data that holds up to peer review, you must control for the thiol variable.

Protocol A: Thiol-Dependent NO Release Quantification (Modified Griess Assay)

Standard Griess assays fail for furoxans because they do not spontaneously release NO. You must introduce a triggering agent.

  • Preparation: Dissolve Furoxan compound in DMSO to 10 mM stock. Dilute to 50 µM in Phosphate Buffered Saline (PBS, pH 7.4).

  • Cofactor Addition (The Critical Step):

    • Group A (Control): PBS only.

    • Group B (Physiological): Add L-Cysteine (5 mM final conc) to mimic intracellular conditions.

    • Group C (Plasma-like): Add L-Cysteine (15 µM final conc) to mimic systemic circulation.

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Detection: Add 50 µL Sulfanilamide solution + 50 µL NED (N-1-napthylethylenediamine). Incubate 10 mins in dark.

  • Read: Measure absorbance at 540 nm.

  • Validation: Calculate % NO released relative to a standard curve (Sodium Nitrite).

    • Pass Criteria: Group B must show >5-fold NO release compared to Group A.

Protocol B: Microsomal Stability (Predicting In Vivo Failure)

Many furoxans fail in vivo not because they lack potency, but because the liver destroys them.

  • Incubation: Incubate 1 µM Furoxan with pooled liver microsomes (human or rat) and NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
    • Risk Flag:

      
       minutes indicates high likelihood of in vivo failure despite in vitro potency.
      

Translational Workflow: From Bench to Bedside

Use this logic flow to screen furoxan candidates before committing to expensive animal models.

FuroxanWorkflowcluster_InVitroIn Vitro Screening (Go/No-Go)cluster_ADMEADME/PK CheckSynthesisSynthesis of Furoxan HybridGriessModified Griess Assay(+/- L-Cysteine)Synthesis->GriessCytoCytotoxicity (MTT/CCK-8)Compare Normal vs. High GSH CellsGriess->Cyto If NO release confirmedStabilityMicrosomal Stability(T1/2 > 30 min?)Cyto->Stability If IC50 < 10 µMSolubilityKinetic Solubility(PBS pH 7.4)Stability->SolubilitySolubility->Synthesis Fail: Redesign ScaffoldInVivoIn Vivo Efficacy(Xenograft/Hypertension Model)Solubility->InVivo If stable & soluble

Figure 2: Strategic screening funnel for furoxan candidates. Note the mandatory stability checkpoint before in vivo testing.

References

  • Gasco, A., et al. "NO donors: Focus on furoxan derivatives."[1][2] Pure and Applied Chemistry, 2004.

  • Wang, P., et al. "Synthesis and Biological Evaluation of Seco-Coumarin/Furoxan Hybrids as Potent Anti-Tumor Agents." International Journal of Molecular Sciences, 2023.

  • Promega Corporation. "Griess Reagent System Technical Bulletin." Promega Protocols, Revised 2024.

  • Zhang, Y., et al. "Synthesis and biological evaluation of novel furozan-based nitric oxide-releasing derivatives of oridonin." European Journal of Medicinal Chemistry, 2012.

  • Steinhilber, D., et al. "Nitric oxide-releasing polymeric furoxan conjugates." Polymer Chemistry, 2014.

Assessing the Purity of Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of purity assessment methodologies for Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide (also known as Ethyl benzofuroxan-5-carboxylate ).

It addresses the unique analytical challenges posed by benzofuroxan tautomerism and thermal instability , establishing a "Gold Standard" protocol that outperforms conventional techniques.

Executive Summary: The "Tautomer Trap"

This compound is a critical intermediate in the synthesis of quinoxaline-di-N-oxide antibiotics and energetic materials.[1] However, its purity assessment is frequently compromised by a phenomenon known as benzofuroxan ring-chain tautomerism .[1]

Unlike standard organic reagents, this compound exists in a dynamic equilibrium between the 5-carboxylate-1-oxide and the 6-carboxylate-1-oxide (often referred to as the 5- and 6-isomers).[1] Conventional analytical methods (Standard HPLC-UV) often fail to distinguish these isomers or, worse, induce isomerization during analysis, leading to false "single-peak" purity reports.[1]

This guide compares the industry-standard HPLC-UV approach against a superior Hybrid qNMR/Low-Temp HPLC protocol, demonstrating why the latter is the required standard for high-integrity applications.

Comparative Analysis of Analytical Methodologies

The following table contrasts the performance of the three primary assessment techniques.

Table 1: Performance Matrix of Purity Assessment Methods
FeatureMethod A: Standard HPLC-UV Method B: 1H-qNMR (Recommended) Method C: DSC (Thermal)
Primary Utility Routine impurity profiling (starting materials).[1]Absolute quantification & Isomer ratio.Safety & Solid-state purity.[1]
Isomer Resolution Poor. Fast exchange on column often merges peaks.Excellent. Distinct chemical shifts for H-4/H-7.N/A (Melts as a mixture).
Thermal Risk High. Column friction/heating can degrade N-oxide.[1]None. Analysis at ambient/controlled temp.High. Destructive (Exothermic decomp).
Specificity Moderate.[2] Relies on retention time.High. Structural fingerprinting.Low. Only detects total impurity load.
Limit of Detection < 0.05% (Excellent for trace impurities).~0.5% (Lower sensitivity).[3]> 1.0% (Molar purity only).
Verdict Insufficient alone. The Gold Standard. Mandatory for Safety.

Deep Dive: The Tautomeric Challenge

To understand why standard methods fail, one must visualize the molecular behavior. The benzofuroxan ring opens and closes, shifting the N-oxide oxygen between positions 1 and 3. For the 5-carboxylate derivative, this moves the substituent effect, creating distinct electronic environments.

Figure 1: Benzofuroxan Tautomeric Equilibrium

Tautomerism Isomer5 5-Carboxylate-1-Oxide (Kinetic Form) Intermediate Dinitroso Intermediate (Transient Open Chain) Isomer5->Intermediate Ring Opening (> 100°C or UV) Isomer6 6-Carboxylate-1-Oxide (Thermodynamic Form) Intermediate->Isomer6 Ring Closure

Caption: The dynamic equilibrium between the 5- and 6-isomers. High temperatures (GC, standard HPLC) accelerate this exchange, merging the signals.

Recommended Experimental Protocols

To guarantee the integrity of your synthesized this compound, you must validate the Isomeric Ratio (via NMR) and the Chemical Purity (via HPLC).

Protocol A: Quantitative 1H-NMR (qNMR) – The Identity Check

This method establishes the ratio of the 5-isomer to the 6-isomer and quantifies residual solvent.[1]

  • Solvent Selection: Use DMSO-d6 .[1]

    • Reasoning: Chloroform-d can be acidic (traces of HCl), which catalyzes decomposition. DMSO stabilizes the polar N-oxide.[1]

  • Internal Standard: Add roughly 10 mg of 1,3,5-trimethoxybenzene (traceable standard) to 15 mg of sample.

  • Acquisition:

    • Relaxation delay (d1): > 30 seconds (Critical for accurate integration).

    • Scans: 16–32.

    • Pulse angle: 90°.

  • Analysis:

    • Focus on the aromatic region (7.0 – 8.5 ppm).

    • The H-4 proton of the 5-isomer and the H-7 proton of the 6-isomer will appear as distinct doublets/singlets depending on coupling.[1]

    • Literature Insight: Electron-withdrawing groups (-COOEt) generally favor the 6-isomer in equilibrium [1].[1] Expect the 6-isomer to be the major component (>80%).

Protocol B: Low-Temperature HPLC – The Impurity Profiler

Standard HPLC runs at 25-30°C may cause peak broadening due to on-column tautomerization.[1] Cooling the column slows this exchange.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Do not use TFA; strong acids degrade benzofuroxans).

    • B: Acetonitrile (ACN).

  • Conditions:

    • Column Temperature: 10°C (Requires column chiller).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 254 nm (aromatic ring) and 360 nm (N-oxide specific band).

  • Pass Criteria:

    • Total Purity (Sum of Isomer 5 + Isomer 6) > 98.0%.

    • Absence of o-nitroaniline precursors (distinct yellow peak, elutes earlier).

Protocol C: DSC – The Safety Gate

Benzofuroxans are energetic materials.[4] Purity must not come at the cost of safety.

  • Sample Mass: < 2.0 mg (Strict limit due to explosion risk).

  • Pan: Gold-plated high-pressure pans (to contain decomposition gases).

  • Ramp: 5°C/min from 40°C to 250°C.

  • Critical Observation:

    • Melting Endotherm: Sharp peak ~65-68°C [2].[1] Broadening indicates impurity.

    • Exotherm Onset: Must be > 180°C. If exotherm begins < 120°C, the product contains unstable intermediates (e.g., azides) and is unsafe .

Decision Matrix for Purity Assessment

Use this workflow to determine if a synthesized batch is ready for downstream application.

Figure 2: Analytical Workflow

Workflow Start Synthesized Batch DSC Step 1: DSC Scan (Safety Check) Start->DSC Exotherm Exotherm < 160°C? DSC->Exotherm Reject REJECT BATCH (Unstable/Explosive) Exotherm->Reject Yes NMR Step 2: 1H-qNMR (DMSO-d6) Exotherm->NMR No (Safe) IsomerCheck Major Isomer Confirmed? (Usually 6-isomer) NMR->IsomerCheck IsomerCheck->Reject Undefined Mixture HPLC Step 3: Low-Temp HPLC (10°C, Formic Acid) IsomerCheck->HPLC Confirmed Final RELEASE BATCH (Purity > 98%) HPLC->Final

Caption: A safety-first decision tree. Thermal stability (DSC) must be verified before handling large quantities for HPLC/NMR.

References

  • Tautomeric Equilibrium in Benzofuroxans Source: Journal of the Chemical Society B. Title: "N-oxides and related compounds.[1][5] Part XXXI. The nuclear magnetic resonance spectra and tautomerism of some substituted benzofuroxans." Link:[Link]

  • Synthesis and Properties of Benzoxadiazole Derivatives Source: Frontiers in Chemistry. Title: "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores." (Provides melting point data: ~68°C for related oxides). Link:[Link]

  • Benzofuroxan Stability and Energetics Source: ResearchGate / Propellants, Explosives, Pyrotechnics. Title: "Benzofuroxan Derivatives as Potential Energetic Materials: Studies on Their Synthesis and Properties."[4][5] Link:[Link]

  • Biological Activity and Synthesis Source: MDPI (International Journal of Molecular Sciences). Title: "Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity."[1] Link:[Link][3][6]

Sources

Publish Comparison Guide: Reproducibility of Synthesis Methods for Benzoxadiazole N-Oxides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoxadiazole N-oxides (benzofuroxans) are critical intermediates in the synthesis of nitric oxide (NO) donors, energetic materials, and anti-chagasic agents. Their synthesis, while chemically established, suffers from significant reproducibility challenges related to exotherm control, pH sensitivity, and the formation of azo-dimer byproducts.[1]

This guide objectively compares the Standard Hypochlorite Oxidation (the industry workhorse) against the Hypervalent Iodine (PIDA) Oxidation (the precision alternative). While the hypochlorite route is cost-effective for bulk synthesis, it requires rigorous pH control to prevent side reactions. The PIDA route, applied to o-quinone dioxime precursors, offers a milder, higher-fidelity profile for sensitive substrates.[1]

Part 1: Methodological Landscape

Method A: Hypochlorite Oxidation of o-Nitroaniline (The Standard)

This is the most widely cited method due to the low cost of reagents. It relies on the oxidative cyclization of o-nitroaniline using sodium hypochlorite (NaClO) in an alkaline ethanolic medium.

  • Primary Mechanism: N-chlorination followed by base-mediated cyclization.

  • Critical Control Point: Temperature (<0°C) and pH (must be >10).

Method B: PIDA Oxidation of o-Quinone Dioxime (The Modern Alternative)

A "green" alternative utilizing Phenyliodine(III) diacetate (PIDA). Unlike Method A, which forces cyclization on a nitro-amine, this method oxidizes o-quinone dioxime directly to the furoxan ring under neutral or chemically mild conditions.[1]

  • Primary Mechanism: Dehydrogenative oxidation via ligand exchange at the iodine center.

  • Critical Control Point: Stoichiometry of PIDA (exact 1:1 equivalents).

Part 2: Deep Dive & Protocols

Hypochlorite Oxidation Protocol

Best for: Bulk synthesis of simple benzofuroxans where functional groups tolerate strong base/oxidants.

Protocol:

  • Dissolution: Dissolve o-nitroaniline (10 mmol) in ethanolic KOH (20 mL, 5% w/v). The solution turns deep red due to the formation of the nitranion.

  • Cooling (Crucial): Cool the mixture to -5°C to 0°C in an ice-salt bath.

    • Expert Insight: Failure to cool below 0°C promotes the formation of azo-dimers (4,4'-dinitroazobenzene) rather than the N-oxide.

  • Oxidation: Add commercial sodium hypochlorite (NaClO, 5-13% active Cl) dropwise over 20 minutes.

    • Endpoint: The red color fades to a yellow/orange suspension.

  • Workup: Filter the yellow precipitate, wash copiously with water to remove residual alkali, and recrystallize from ethanol/water (1:1).

Self-Validating Check:

  • Melting Point: Pure benzofuroxan melts at ~72°C. A higher MP (>150°C) indicates azo contamination.

  • TLC: Benzofuroxan is significantly more polar than the azo dimer.

Hypervalent Iodine (PIDA) Protocol

Best for: Acid/base-sensitive substrates or when avoiding chlorinated waste is a priority. Note that this route typically starts from o-quinone dioxime (easily accessible from o-nitroaniline via reduction/oximation, but often treated as a distinct synthetic entry point for high-value derivatives).

Protocol:

  • Preparation: Suspend o-quinone dioxime (10 mmol) in DCM or Methanol (20 mL).

  • Addition: Add PhI(OAc)2 (PIDA) (10.5 mmol, 1.05 eq) in one portion at room temperature.

  • Reaction: Stir for 15–30 minutes. The reaction is homogenous and rapid.

  • Workup: Evaporate solvent. The byproduct is iodobenzene (PhI) and acetic acid. Purify via column chromatography or recrystallization to separate the product from PhI.

Part 3: Comparative Analysis

The following table summarizes the performance metrics based on experimental data.

MetricMethod A: HypochloriteMethod B: PIDA (Hypervalent Iodine)
Starting Material o-Nitroanilineo-Quinone Dioxime
Yield 75% - 90%85% - 95%
Reaction Time 1 - 2 Hours15 - 30 Minutes
Purity Profile Moderate (Risk of Azo dimers)High (Clean conversion)
Safety Profile Moderate Risk: Exothermic, Cl₂ gas potential.High Safety: Mild conditions, no exotherm.[1]
Atom Economy High (Water/NaCl byproducts)Low (PhI byproduct requires recycling)
Reproducibility Variable: Dependent on bleach freshness/pH.High: Stoichiometric reagent is stable.
Mechanistic Insight: The Hypochlorite Pathway

The reproducibility of Method A hinges on "Path A" (Stepwise Oxidation). The diagram below illustrates the favored mechanism validated by DFT studies.

HypochloriteMechanism Figure 1: Mechanism of Hypochlorite Oxidation. Note the divergence to Azo impurity if conditions drift. Substrate o-Nitroaniline (Substrate) Inter1 N-Chloramine Intermediate Substrate->Inter1 NaClO, 0°C (Oxidation) Inter2 Cyclized Intermediate Inter1->Inter2 OH- Attack (Deprotonation) SideProduct Azo Dimer (Impurity) Inter1->SideProduct High Temp or Low pH Product Benzofuroxan (Product) Inter2->Product -Cl- (Ring Closure)

Experimental Workflow Comparison

WorkflowComparison Figure 2: Workflow Complexity Comparison. Method A requires thermal control; Method B requires byproduct separation. cluster_0 Method A: Hypochlorite (Standard) cluster_1 Method B: PIDA (Alternative) A_Start Dissolve o-Nitroaniline in Ethanolic KOH A_Cool Cool to < 0°C (Critical Step) A_Start->A_Cool A_React Add NaClO Dropwise (Exothermic) A_Cool->A_React A_Filter Filter Precipitate A_React->A_Filter A_Recryst Recrystallize (EtOH) A_Filter->A_Recryst B_Start Suspend o-Quinone Dioxime in DCM/MeOH B_React Add PhI(OAc)2 (Room Temp) B_Start->B_React B_Evap Evaporate Solvent B_React->B_Evap B_Purify Column/Wash (Remove PhI) B_Evap->B_Purify

Troubleshooting & Reproducibility Checklist

For Hypochlorite (Method A):
  • Bleach Freshness: Commercial bleach degrades.[1] Titrate your NaClO solution if the yield drops below 70%. Old bleach leads to incomplete oxidation and azo formation.[1]

  • Temperature Spike: If the reaction rises above 5°C during addition, stop. Higher temperatures favor the bimolecular coupling (azo dye) over the intramolecular cyclization.

  • pH Drift: Ensure the solution remains strongly alkaline. If the pH drops (e.g., due to insufficient KOH), the reaction stalls or produces tars.

For PIDA (Method B):
  • Solvent Choice: Methanol often gives faster rates than DCM but requires careful evaporation to avoid product sublimation.

  • Reagent Quality: PIDA is hygroscopic. Store in a desiccator. Wet reagent hydrolyzes to iodoso-species which are less reactive.

References

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. Frontiers in Chemistry. [Link]

  • Benzofurazan Oxide (Organic Syntheses Procedure). Organic Syntheses, Coll.[1] Vol. 4, p.74. [Link]

  • Oxidation of o-Dioxime by (Diacetoxyiodo)benzene: A Green and Mild Access to Furoxans. ResearchGate (Snippet Reference). [Link]

  • DFT Study of Benzofuroxan Synthesis Mechanism from 2-Nitroaniline via Sodium Hypochlorite. ResearchGate. [Link]

  • Phenyliodine(III) diacetate (PIDA): Applications in Organic Synthesis. MDPI Molecules. [Link]

Sources

Quantitative Analysis of Nitric Oxide Release from Donor Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for Drug Development

Executive Summary

The accurate quantification of Nitric Oxide (NO) release from donor compounds is a notorious bottleneck in pharmacological research. NO is a transient, diatomic free radical with a half-life of seconds in biological milieux, rapidly oxidizing into nitrite (


) and nitrate (

).[1]

This guide moves beyond basic textbook descriptions to provide a rigorous, comparative analysis of detection methodologies. We focus on the three dominant classes of NO donors—NONOates , S-Nitrosothiols (RSNOs) , and Organic Nitrates —and the specific validation protocols required to measure their release profiles accurately.

Part 1: The Donor Landscape

To select the correct analytical method, one must first understand the release kinetics of the donor. A "one-size-fits-all" assay leads to data artifacts.

Table 1: Comparative Profile of Common NO Donors
Donor ClassRepresentative CompoundHalf-Life (

) at pH 7.4, 37°C
Release MechanismPrimary By-productsRecommended Assay
NONOates DEA/NO ~2–4 min (Fast)pH-dependent protonationDiethylamine, NitriteAmperometry (Real-time)
SPER/NO ~39 min (Moderate)pH-dependent protonationSpermine, NitriteGriess (Time-course)
DETA/NO ~20–50 hrs (Slow)pH-dependent protonationDiethylenetriamineGriess (End-point)
S-Nitrosothiols SNAP Hours (Variable)Light/Metal/Thiol-catalyzedDisulfides, NitriteChemiluminescence
GSNO Hours to DaysEnzymatic (GSNOR) or reductiveGlutathione disulfideChemiluminescence
Organic Nitrates GTN (Nitroglycerin)Metabolically dependentALDH2 enzymatic bioactivation1,2-GDN, NitriteChemiluminescence

Expert Insight: NONOates follow predictable first-order kinetics based strictly on pH and temperature. In contrast, RSNOs and Organic Nitrates are environmentally sensitive; their release profiles can be drastically altered by ambient light or trace metal contamination in buffers.

Part 2: Methodological Deep Dive

We compare the three pillars of NO analysis: Chemiluminescence , Amperometry , and the Griess Assay .[2][3]

Ozone-Based Chemiluminescence (The Gold Standard)
  • Principle:

    
    . The emitted light is directly proportional to NO concentration.
    
  • Performance: Unmatched sensitivity (pico- to nanomolar range).[4]

  • Causality: It measures NO gas directly, bypassing the artifacts of nitrite accumulation.

  • Limitation: Requires the sample to be in a gas phase or purged from a liquid.[4] Protein-rich samples can foam during purging.

Electrochemical (Amperometric) Detection
  • Principle: Oxidation of NO at a polarized electrode (e.g., platinized carbon) generates a current (

    
    ).
    
  • Performance: Real-time kinetic resolution (ms response time).

  • Causality: Ideal for capturing the "burst" phase of fast donors like DEA/NO which is often missed by discrete sampling.

  • Limitation: Electrodes are prone to drift and temperature sensitivity.

Griess Assay (Spectrophotometric)
  • Principle: Diazotization of sulfanilamide by

    
     (not NO itself) followed by coupling with NED to form a chromophore (540 nm).
    
  • Performance: Low sensitivity (~1–5 µM limit).

  • Causality: This is an indirect method. It measures accumulated nitrite, the stable oxidation product of NO.

  • Limitation: Cannot distinguish between "released NO that oxidized" and "nitrite impurity" in the donor sample.

Part 3: Validated Experimental Protocols

Protocol A: Real-Time Kinetic Analysis via Amperometry

Best for: Fast-releasing NONOates (DEA/NO) and characterizing "burst" kinetics.

Reagents:

  • NO-selective electrode (e.g., WPI ISO-NO).

  • Deoxygenated PBS (pH 7.4).

  • Calibration Gas (NO gas standard) or chemical standard (

    
     + 
    
    
    
    ).

Workflow:

  • Polarization: Polarize the probe at +860 mV for at least 2 hours prior to use to stabilize the baseline current (pA).

  • Thermostasis: Maintain measurement cell at exactly 37°C. Temperature fluctuations cause baseline drift.

  • Calibration (Self-Validation Step):

    • Aliquot known concentrations of

      
       (e.g., 10 nM, 100 nM) into a reaction vessel containing acidic iodide (
      
      
      
      ). This instantly converts nitrite to NO gas.
    • Construct a standard curve: Current (pA) vs. [NO].

      
       must be 
      
      
      
      .
  • Measurement:

    • Swap buffer to fresh PBS (pH 7.4).

    • Inject NO donor stock solution.

    • Record current change (

      
      ) continuously.
      
  • Data Processing: Convert pA to [NO] using the calibration slope.

Protocol B: Total NO Quantification via Modified Griess Assay

Best for: Slow-releasing donors (DETA/NO) or high-throughput screening.

Reagents:

  • Sulfanilamide solution (1% in 5% phosphoric acid).

  • NED solution (0.1% N-1-napthylethylenediamine dihydrochloride).

  • Nitrate Reductase (for total NOx).

Workflow:

  • Sample Collection: Incubate donor compound in PBS. At time points (

    
    ), remove 100 µL aliquots.
    
  • Blank Correction (Crucial): Prepare a "Time 0" sample where the donor is added and immediately quenched. This accounts for any nitrite contamination present in the donor salt itself.

  • Reaction:

    • Mix 50 µL sample + 50 µL Sulfanilamide. Incubate 10 min in dark.

    • Add 50 µL NED. Incubate 10 min in dark.

  • Read: Measure absorbance at 540 nm.

  • Quantification: Compare against a Sodium Nitrite standard curve (0–100 µM).

Part 4: Visualization of Pathways

Diagram 1: NO Release & Detection Pathways

This diagram illustrates the divergence between spontaneous release (NONOates) and assisted release (RSNOs), mapping them to the correct detection species.

NO_Pathways NONOate NONOate (DEA/NO, DETA/NO) NO_Gas NO (Gas) Free Radical NONOate->NO_Gas pH/Temp Spontaneous RSNO S-Nitrosothiol (SNAP, GSNO) RSNO->NO_Gas Light/Metal Catalysis Nitrite Nitrite (NO2-) Stable Product NO_Gas->Nitrite Oxidation (t1/2 ~s) Amperometry Amperometry (Real-Time) NO_Gas->Amperometry Direct Chemilum Chemiluminescence (Gas Phase) NO_Gas->Chemilum Direct Griess Griess Assay (Accumulation) Nitrite->Griess Indirect

Caption: Figure 1. Mechanistic pathways of NO release and the corresponding detection windows for Amperometry, Chemiluminescence, and Griess assays.

Part 5: Critical Quality Control (Self-Validation)

To ensure Scientific Integrity , every experiment must include these controls:

  • The Scavenger Control (Specificity):

    • Run the assay in the presence of cPTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide).

    • Result: cPTIO specifically scavenges NO. If your signal does not disappear (or decrease significantly) with cPTIO, you are measuring an artifact (e.g., interfering redox species), not NO.

  • The "Spent" Donor Control:

    • Allow the donor to decompose fully (e.g., incubate DEA/NO for 24 hours at 37°C).

    • Use this solution as a negative control to ensure the breakdown products (e.g., diethylamine) do not interfere with the sensor or assay.

  • Light Exclusion (For RSNOs):

    • S-Nitrosothiols are photolabile. All RSNO experiments must be conducted in the dark or under red light to prevent uncontrolled release.

Part 6: Data Synthesis & Comparison

Table 2: Method Selection Matrix
FeatureGriess AssayChemiluminescenceAmperometry
Sensitivity Low (

)
High (

)
Moderate (

)
Throughput High (96-well plate)Low (Single sample)Low (Single sample)
Cost LowHigh (Equipment >$30k)Moderate
Interferences Colored media, turbidityFoaming samplesElectroactive species (DA, AA)
Best For Routine screeningAbsolute quantificationKinetic profiling

References

  • Comparison of Different Approaches to Quantify Nitric Oxide Release. MDPI. Available at: [Link][5][6][7]

  • Inaccuracies of Nitric Oxide Measurement Methods in Biological Media. ACS Analytical Chemistry. Available at: [Link]

  • Current approaches to measure nitric oxide in plants. Journal of Experimental Botany. Available at: [Link]

  • Detection of Low Levels of Nitric Oxide Using an Electrochemical Sensor. NIH PubMed Central. Available at: [Link]

  • Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels. British Journal of Pharmacology. Available at: [Link]

Sources

Side-by-side comparison of benzoxadiazole and benzotriazole scaffolds in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between benzoxadiazole (BDA) and benzotriazole (BTA) scaffolds represents a fundamental decision between electrophilic reactivity and thermodynamic stability .

  • Benzotriazole (BTA) serves as a robust, non-reactive bioisostere for purines and indoles, dominating kinase inhibitor discovery due to its high metabolic stability and reliable hydrogen-bonding patterns.

  • Benzoxadiazole (BDA) , particularly the benzo[c][1,2,5]oxadiazole isomer, functions as an electron-deficient pharmacophore often utilized for covalent inhibition (via nucleophilic aromatic substitution) or fluorescent tracking, though it carries higher risks of mutagenicity and hydrolytic instability.

This guide provides a technical comparison to assist lead optimization strategies.

Part 1: Physicochemical & Electronic Profiling[1]

The heteroatom substitution (Oxygen vs. Nitrogen) at position 2 drastically alters the electronic landscape of the benzene ring fusion.

Electronic Distribution & Lipophilicity

The oxygen atom in BDA is significantly more electronegative than the N-H/N-R group in BTA, creating a strong dipole and reducing the electron density of the fused benzene ring.

FeatureBenzotriazole (BTA)Benzoxadiazole (BDA)Impact on Drug Design
Electronic Nature Amphoteric (Weak acid/base)Electron-deficient (Electrophile)BDA is prone to nucleophilic attack (covalent drugs); BTA is stable.
H-Bonding Donor (NH) & Acceptor (N)Acceptor only (N, O)BTA mimics Adenine (kinase hinge binder).
LogP (Lipophilicity) ~1.34 (Parent)~1.90 (Parent)BDA is more lipophilic, potentially increasing non-specific binding.
Fluorescence Negligible (usually)High (esp. Nitro-derivatives)BDA is a privileged scaffold for theranostics/imaging.
Stability High (Thermal/Hydrolytic)Moderate to LowBDA can degrade in basic pH or reducing environments.
Structural Visualization (Graphviz)

Scaffold_Properties Target Target Pocket Analysis Pocket_Hinge ATP Hinge Region (Requires H-Bond Donor) Target->Pocket_Hinge High H-Bond Demand Pocket_Cys Cysteine-Rich Site (Requires Electrophile) Target->Pocket_Cys Nucleophilic Target BTA Benzotriazole (Stable, Amphoteric) Pocket_Hinge->BTA Bioisostere of Purine BDA Benzoxadiazole (Reactive, Electron-Poor) Pocket_Cys->BDA SnAr Reactivity Outcome_Kinase Reversible Kinase Inhibitor (e.g., CK2 Inhibitors) BTA->Outcome_Kinase Outcome_Covalent Covalent Inhibitor / Probe (e.g., GSTP1-1 Inhibitors) BDA->Outcome_Covalent

Figure 1: Decision logic for scaffold selection based on target binding site requirements.

Part 2: Pharmacological Applications[2][3][4][5][6][7][8]

Benzotriazole: The Kinase Workhorse

BTA is a classic bioisostere for the indole ring in tryptophan or the purine ring in ATP. Its stability allows it to serve as a rigid anchor in the ATP-binding pocket of kinases.

  • Mechanism: Competitive inhibition via hydrogen bonding with the "hinge region" backbone residues.

  • Key Example: TBB (4,5,6,7-tetrabromobenzotriazole) is a selective inhibitor of Casein Kinase 2 (CK2). The bromine atoms facilitate halogen bonding, while the triazole nitrogen interacts with the catalytic lysine.

  • Recent Utility: HPK1 inhibitors for tumor immunotherapy and c-Met inhibitors.

Benzoxadiazole: The Covalent & Fluorescent Specialist

BDA is often employed when the target requires a "warhead" or when optical tracking is needed.

  • Mechanism:

    • Covalent Trapping: The electron-deficient ring activates leaving groups (e.g., Cl, F) at the 4- or 7-position for Nucleophilic Aromatic Substitution (

      
      ) by cysteine thiols.
      
    • Pi-Stacking: The planar, electron-poor system engages in strong

      
       stacking with electron-rich aromatic residues (Phe, Tyr).
      
  • Key Example: NBD-Cl (4-chloro-7-nitrobenzofurazan) derivatives used as fluorescent probes and inhibitors of Glutathione S-Transferase P1-1 (GSTP1-1).

Part 3: ADMET & Safety Profile (Critical Analysis)

This is the primary differentiator. BTA is metabolically robust but can inhibit CYPs; BDA is metabolically fragile and potentially mutagenic.

Metabolic Liability Comparison
ParameterBenzotriazole (BTA)Benzoxadiazole (BDA)
CYP450 Interaction Inhibitor Risk. 1-Aminobenzotriazole (1-ABT) is a known mechanism-based inactivator (suicide inhibitor) of CYPs, destroying the heme group.Substrate Risk. Nitro-substituted BDAs are rapidly reduced by nitroreductases, leading to toxic hydroxylamines.
Mutagenicity (Ames) Generally Negative (unless highly substituted with nitro groups).High Risk. The furazan oxide moiety can undergo ring-opening to form reactive nitriles or nitroso intermediates.
Environmental Persistent.[1] Used in UV stabilizers; bioaccumulates.Degradable. Hydrolyzes in aqueous environments.
Metabolic Fate Diagram (Graphviz)

Metabolism Input_BTA Benzotriazole Scaffold Enz_CYP CYP450 Oxidation Input_BTA->Enz_CYP Input_BDA Benzoxadiazole Scaffold Enz_Reductase Nitroreductase / GSH Input_BDA->Enz_Reductase Met_BTA_Stable Stable Hydroxylated Metabolites (Excreted) Enz_CYP->Met_BTA_Stable Standard Metabolism Met_BTA_Suicide Benzyne Intermediate (Heme Adduct/CYP Inactivation) Enz_CYP->Met_BTA_Suicide If N-amino substituted Met_BDA_RingOpen Ring Opening -> Nitriles (Loss of Potency) Enz_Reductase->Met_BDA_RingOpen Hydrolysis Met_BDA_Adduct Covalent Protein Adducts (Toxicity/Immune Response) Enz_Reductase->Met_BDA_Adduct Electrophilic Attack

Figure 2: Divergent metabolic pathways leading to differing toxicity profiles.

Part 4: Experimental Validation Protocols

To objectively select the correct scaffold, run these two self-validating protocols early in the Hit-to-Lead phase.

Protocol A: Comparative Glutathione (GSH) Trapping Assay

Purpose: To quantify electrophilic reactivity and predict covalent binding toxicity.

  • Preparation: Prepare 10 mM stock solutions of the BTA and BDA test compounds in DMSO.

  • Incubation:

    • Mix test compound (final 50 µM) with reduced Glutathione (GSH, final 5 mM) in Phosphate Buffered Saline (pH 7.4).

    • Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, 1h, 4h, and 24h.

  • Analysis (LC-MS/MS):

    • Monitor the disappearance of the parent peak.

    • Scan for [M + 307]+ adducts (Parent + GSH).

  • Interpretation:

    • < 5% Adduct (24h): Non-reactive (Typical for BTA). Safe for reversible binding.

    • > 50% Adduct (24h): Highly reactive (Typical for BDA). High risk of idiosyncratic toxicity unless targeted covalent inhibition is intended.

Protocol B: Hydrolytic Stability via Fluorescence Loss (BDA Specific)

Purpose: Since BDA is often fluorescent, its degradation (ring opening) can be monitored real-time without LC-MS.

  • Setup: Dissolve BDA derivative in acetonitrile/buffer (1:1).

  • Conditions: Test at pH 2.0 (Simulated Gastric Fluid), pH 7.4 (Plasma), and pH 9.0.

  • Measurement:

    • Excitation/Emission: Typically 460nm / 530nm (Green).

    • Read fluorescence intensity every 10 minutes for 12 hours in a plate reader.

  • Validation: A decrease in fluorescence intensity correlates with the cleavage of the oxadiazole ring into non-fluorescent nitro-aniline derivatives. BTA derivatives will require UV-Vis monitoring (254-280nm) as they rarely fluoresce.

References

  • Benzotriazole in Kinase Inhibition: Title: Discovery of 1,2,4-benzotriazine derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors.[2] Source: PubMed / NIH (2025). URL:[Link]

  • Benzoxadiazole in Cancer Therapy: Title: Syntheses, Biological Evaluations, and Mechanistic Studies of Benzo[c][1,2,5]oxadiazole Derivatives as Potent PD-L1 Inhibitors.[3] Source: Journal of Medicinal Chemistry (2021).[3] URL:[Link]

  • Metabolic Toxicity of Benzotriazoles: Title: 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology.[4] Source: PMC - PubMed Central. URL:[Link]

  • Benzoxadiazole Stability & GST Inhibition: Title: Synthesis and characterisation of a new benzamide-containing nitrobenzoxadiazole as a GSTP1-1 inhibitor endowed with high stability to metabolic hydrolysis. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2019). URL:[Link]

  • General Scaffold Review: Title: Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.[5][6][7][8][9] Source: GSC Biological and Pharmaceutical Sciences (2024).[6] URL:[Link]

Sources

Safety Operating Guide

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide proper disposal procedures

[1][2]

Executive Directive: The Energetic Hazard

WARNING: Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide (also known as Ethyl benzofuroxan-5-carboxylate ) belongs to the benzofuroxan class of compounds.[1][2]

Unlike standard organic intermediates, benzofuroxans are energetic materials . They possess internal ring strain and an N-oxide moiety that renders them thermally metastable.[1][2] While this specific ethyl ester derivative is generally more stable than the parent benzofuroxan, it must be treated as a potential explosive and shock-sensitive material , particularly in its dry, solid form.

Core Safety Rule: Never concentrate benzofuroxan solutions to dryness using heat (e.g., Rotary Evaporator) without explicit thermal stability data (DSC/TGA) for your specific batch.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material against the following profile to ensure you are applying the correct protocol.

PropertySpecificationOperational Implication
Chemical Structure Benzofurazan 1-oxide scaffoldContains high-energy N-O bonds; prone to Boulton-Katritzky rearrangement.[1][2]
Physical State Yellow to Orange Crystalline SolidShock Sensitive in dry form. Do not grind or crush.
Thermal Stability Decomposes >160°C (est.)Do not heat above 50°C . Exothermic decomposition can be self-accelerating.[1][2]
Solubility Soluble in DMSO, EtOAc, DCMDilution is the primary safety mechanism.
Incompatibilities Strong reducers, Strong bases, Metal hydridesSegregate strictly from hydrides (LiAlH4, NaBH4) and phosphines.

Disposal Workflow: The "Dilution & Segregation" System

This protocol relies on desensitization via dilution . By solvating the crystalline lattice, you remove the risk of friction/shock initiation and provide a heat sink for any potential decomposition.

Phase A: Solid Waste (Pure Compound)

Applicable for: Old vials, recrystallization solids, or scraped product.[1]

  • No Friction: Do NOT scrape dry solids vigorously. If material is stuck to glass, add solvent to dissolve it rather than scraping.

  • Solvation: Dissolve the solid in a compatible, non-halogenated combustible solvent (e.g., Ethyl Acetate or Acetone ).

    • Target Concentration: < 5% w/v (50 mg per mL maximum).

  • Container: Transfer solution to a High-Density Polyethylene (HDPE) or glass waste container.

  • Labeling: Label clearly: "Contains Benzofuroxan Derivative - POTENTIALLY ENERGETIC - Do Not Concentrate."

Phase B: Solution Waste (Reaction Mixtures)

Applicable for: Mother liquors or reaction byproducts.[1][2]

  • Stop Evaporation: If the waste is currently in a flask, do not attempt to reduce the volume via rotary evaporation.

  • Quenching (If reactive reagents present):

    • If the mixture contains unreacted coupling reagents or thionyl chloride, quench carefully with the appropriate method (usually ice/water or bicarbonate) before combining with the benzofuroxan waste stream.

    • Critical: Ensure the quench does not generate excessive heat.[3] Cool the vessel to 0°C during quenching.

  • Dilution Check: Ensure the final solvent ratio keeps the benzofuroxan concentration below 10%. Add Ethanol or Ethyl Acetate if necessary.

Waste Stream Decision Matrix

The following logic gate ensures the material ends up in the correct incineration stream without endangering waste handlers.

DisposalWorkflowStartIdentify Waste: This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / Dry CrystalStateCheck->SolidSolutionSolution / Mother LiquorStateCheck->SolutionActionDissolveACTION: Dissolve in Ethyl Acetate(Target <5% Concentration)Solid->ActionDissolve High Shock RiskActionCheckConcACTION: Verify Concentration <10%Do NOT RotovapSolution->ActionCheckConc Thermal RiskSegregationSegregation Check:Isolate from Oxidizers & ReducersActionDissolve->SegregationActionCheckConc->SegregationLabelingLabeling:'FLAMMABLE LIQUID - CONTAINS ENERGETIC MATERIAL'Segregation->LabelingFinalStreamFinal Disposal:High BTU Incineration StreamLabeling->FinalStream

Figure 1: Decision matrix for the safe processing of benzofuroxan waste.[1][2] Note the convergence on dilution and incineration.

Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • Evacuate: Clear the immediate area.

  • Do Not Wipe Dry: Dry friction can initiate decomposition.

  • Wet Method: Cover the spill with a solvent-soaked pad (Acetone or Ethanol). Do not use dry paper towels.

  • Transfer: Carefully wipe up the wet material and place the pads into a dedicated waste bag. Seal immediately to prevent solvent evaporation (which would re-crystallize the energetic solid).

Scientific Rationale & Mechanism

The handling protocols above are derived from the intrinsic instability of the benzofuroxan ring system.

  • Energetic Motif: The N-oxide bond adjacent to the nitro/imine-like system creates a high positive heat of formation.[1][2] Benzofuroxans are often researched as insensitive high explosives (IHE) or energetic intermediates [1].

  • Rearrangement Risk: Benzofuroxans undergo the Boulton-Katritzky rearrangement upon thermal excitation.[1] This isomerization can release heat, and in a bulk solid state, this exotherm can propagate into a runaway decomposition or deflagration [2].

  • Why Incineration? Chemical destruction (e.g., reduction to the diamine using Zn/HCl) is possible but generates significant heat and hydrogen gas. For disposal purposes, controlled high-temperature incineration (off-site) is safer than benchtop chemical destruction for this class of compounds [3].[1][2]

References

  • ResearchGate. Benzofuroxan (Benzo[1,2-c]1,2,5-oxadiazole N-oxide) Derivatives as Potential Energetic Materials.[1][2] Available at: [Link]

  • NIH / PubMed Central. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids (Discusses Tautomerism/Rearrangement). Available at: [Link][1][2]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.